Product packaging for Ozogamicin(Cat. No.:CAS No. 400046-53-9)

Ozogamicin

Cat. No.: B1678132
CAS No.: 400046-53-9
M. Wt: 1681.7 g/mol
InChI Key: HNMATTJJEPZZMM-BPKVFSPJSA-N
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Description

Ozogamicin, specifically the N-acetyl-gamma-calicheamicin derivative, is a highly potent cytotoxic agent that serves as the key warhead in several clinically approved antibody-drug conjugates (ADCs), such as Gemtuzumab this compound and Inotuzumab this compound . This enediyne antibiotic is derived from the bacterium Micromonospora echinospora ssp. calichensis and functions by binding to the minor groove of DNA in a sequence-specific manner, subsequently causing double-strand breaks that initiate apoptosis and cell death . Its extreme potency, estimated to be thousands of times more active than some conventional chemotherapeutics, necessitates its targeted delivery via monoclonal antibodies, making it a cornerstone molecule for ADC development and cancer research . The primary research value of this compound lies in its application for constructing novel ADCs. Researchers utilize it to develop and optimize new targeted therapies by conjugating it to antibodies targeting specific tumor antigens . Studies on its mechanism are crucial for understanding ADC internalization, linker stability, and intracellular drug release kinetics. Furthermore, investigating resistance mechanisms, such as the role of multidrug resistance proteins like P-glycoprotein, provides valuable insights for overcoming treatment failure in oncology . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H97IN6O25S3 B1678132 Ozogamicin CAS No. 400046-53-9

Properties

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-6-[[(2S,5Z,9R,13E)-13-[2-[[4-[(2E)-2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)45-35-98-52(32-49(45)92-10)103-65-60(87)57(79-105-53-31-46(82)67(40(6)99-53)107-68(89)54-36(2)56(74)63(66(95-13)62(54)93-11)104-69-61(88)64(94-12)59(86)39(5)101-69)38(4)100-70(65)102-48-21-18-16-17-19-28-73(91)33-47(83)58(76-71(90)96-14)55(48)44(73)27-30-106-108-72(8,9)34-51(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-50(75)84/h16-17,23-27,38-40,45-46,48-49,52-53,57,59-61,64-65,67,69-70,79,82,86-88,91H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,90)(H,78,85)/b17-16-,44-27+,77-37+/t38-,39+,40-,45+,46+,48+,49+,52+,53+,57-,59+,60+,61-,64-,65-,67-,69+,70+,73+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMATTJJEPZZMM-BPKVFSPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSC(C)(C)CC(=O)N/N=C(\C)/C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H97IN6O25S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400046-53-9
Record name Ozogamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400046539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OZOGAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDM24GA51F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enediyne Arsenal: A Technical Guide to the Discovery and Synthesis of Calicheamicin-Class Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics first isolated from the bacterium Micromonospora echinospora.[1][2] Their remarkable cytotoxicity stems from a unique mechanism of action involving sequence-selective binding to the minor groove of DNA and subsequent double-strand cleavage.[3] This intricate process, initiated by a reductive activation of a trisulfide trigger, leads to a Bergman cyclization of the enediyne core, generating a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone.[1][3] The profound biological activity of calicheamicins has made them invaluable warheads for antibody-drug conjugates (ADCs) in targeted cancer therapy, with several receiving FDA approval.[3] This technical guide provides an in-depth exploration of the discovery, total synthesis, mechanism of action, and biological activity of calicheamicin-class compounds, offering detailed experimental protocols and quantitative data to support further research and development in this critical area of oncology.

Discovery and Isolation

The story of calicheamicin began in the mid-1980s when a scientist from Lederle Labs collected a sample of chalky soil, or "caliche," from Kerrville, Texas.[1] This soil sample yielded the bacterium Micromonospora echinospora, the source of this novel family of antitumor antibiotics.[1][2] The most notable member of this class is calicheamicin γ1.[1] The isolation and purification of calicheamicins from fermentation broths involve a multi-step process of solvent extraction, precipitation, and various chromatographic techniques.[4][5]

Fermentation Protocol for Micromonospora echinospora

A typical fermentation process for the production of calicheamicin is outlined below. Optimization of media components and fermentation parameters is crucial for maximizing yield.

1.1.1. Media and Culture Conditions

  • Seed Medium: Tryptic soy broth (30 g/L), yeast extract (3 g/L), and glucose (5 g/L).

  • Production Medium: Soluble starch (20 g/L), yeast extract (5 g/L), peptone (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and CaCO3 (2 g/L).

  • Fermentation Parameters:

    • Temperature: 28-30°C

    • pH: 7.0-7.2

    • Agitation: 200-250 rpm

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

    • Fermentation Time: 7-10 days

1.1.2. Inoculum Development

  • Aseptically transfer a loopful of a mature Micromonospora echinospora culture from an agar slant to a flask containing the seed medium.

  • Incubate the seed culture at 28°C for 48-72 hours with continuous agitation.

1.1.3. Production Fermentation

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation under the specified parameters for 7-10 days. Monitor pH and dissolved oxygen levels periodically.

1.1.4. Extraction and Purification

  • At the end of the fermentation, extract the whole broth with an equal volume of ethyl acetate.

  • Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.

  • Subject the crude extract to a series of chromatographic steps, including silica gel chromatography, reverse-phase chromatography (C18), and high-performance liquid chromatography (HPLC) to isolate and purify the individual calicheamicin components.[4]

Total Synthesis of Calicheamicin γ1

The total synthesis of calicheamicin γ1 is a landmark achievement in organic chemistry, showcasing elegant strategies for the construction of its complex architecture. The retrosynthetic analysis reveals three key fragments: the aglycon core (calicheamicinone), the aryltetrasaccharide tail, and the trisulfide trigger. The Nicolaou group reported the first total synthesis of calicheamicin γ1I in 1992.[6][7]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis involves the independent preparation of the key fragments followed by their strategic coupling. A simplified retrosynthetic diagram is presented below.

Calicheamicin_gamma1 Calicheamicin γ1 Aglycon Aglycon (Calicheamicinone) Calicheamicin_gamma1->Aglycon Glycosidation Oligosaccharide Aryltetrasaccharide Calicheamicin_gamma1->Oligosaccharide Thiolysis Trisulfide Methyl Trisulfide Aglycon->Trisulfide

Caption: Retrosynthetic analysis of Calicheamicin γ1.

Key Reaction Steps and Conditions

The following table summarizes some of the key reactions and conditions employed in the total synthesis of calicheamicin γ1, based on the work of Nicolaou and others.[6][7][8]

StepReactionKey Reagents and ConditionsApproximate Yield
Aglycon Synthesis
1Intramolecular Aldol CondensationLDA, THF, -78 °C75%
2Enediyne Formation(Z)-1,2-dichloroethylene, n-BuLi, THF60%
3MacrocyclizationPd(PPh3)4, CuI, Et3N45%
Oligosaccharide Synthesis
4Glycosylation (Sugar A to B)Glycosyl bromide, AgOTf, 2,6-lutidine80%
5Glycosylation (Sugar C to D)Glycosyl trichloroacetimidate, TMSOTf85%
6Aromatic Core CouplingStille coupling, Pd(PPh3)470%
Fragment Coupling and Final Steps
7Aglycon-Oligosaccharide GlycosidationAgOTf, collidine55%
8Trisulfide InstallationMeSSSCI, CH2Cl290%
9Global DeprotectionHF·pyridine40%

Mechanism of Action: DNA Damage

The potent antitumor activity of calicheamicins is a direct consequence of their ability to induce double-stranded DNA breaks.[9] This process is initiated by a cascade of chemical transformations that convert the relatively stable drug molecule into a highly reactive DNA-cleaving agent.

Signaling Pathway of Calicheamicin-Induced DNA Damage

cluster_0 Cellular Uptake and Activation cluster_1 DNA Interaction and Cleavage cluster_2 Cellular Response Calicheamicin Calicheamicin Activated_Calicheamicin Activated Calicheamicin Calicheamicin->Activated_Calicheamicin Reduction by Glutathione DNA_Binding Minor Groove Binding Activated_Calicheamicin->DNA_Binding Bergman_Cyclization Bergman Cyclization DNA_Binding->Bergman_Cyclization Diradical p-Benzyne Diradical Bergman_Cyclization->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction DSB Double-Strand Break H_Abstraction->DSB DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of calicheamicin-induced DNA damage.

Experimental Protocol: In Vitro DNA Cleavage Assay

This assay is used to assess the DNA-cleaving ability of calicheamicin and its analogs using supercoiled plasmid DNA.

3.2.1. Materials

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Calicheamicin γ1

  • Glutathione (GSH)

  • 10X TBE buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • 6X DNA loading dye

  • Sterile deionized water

3.2.2. Procedure

  • Prepare a 1% agarose gel in 1X TBE buffer containing the DNA stain.

  • In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

    • 1 µg of supercoiled plasmid DNA

    • Desired concentration of calicheamicin γ1 (from a stock solution in DMSO)

    • 1 mM GSH (to initiate the reaction)

    • 1X TBE buffer

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding 4 µL of 6X DNA loading dye.

  • Load the samples onto the agarose gel and perform electrophoresis at 100V for 1-2 hours.

  • Visualize the DNA bands under UV light. The three forms of plasmid DNA will be visible:

    • Form I: Supercoiled (uncleaved)

    • Form II: Nicked (single-strand break)

    • Form III: Linear (double-strand break)

  • Quantify the intensity of each band to determine the extent of DNA cleavage.

Biological Activity and Quantitative Data

The calicheamicin class of compounds exhibits extraordinary potency against a wide range of cancer cell lines. Their activity is typically measured by the half-maximal inhibitory concentration (IC50).

IC50 Values of Calicheamicin γ1 and its Analogs

The following table summarizes the IC50 values for calicheamicin γ1 and some of its derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (pM)
Calicheamicin γ1HL-60Acute Promyelocytic Leukemia1-10
Calicheamicin γ1MOLM-13Acute Myeloid Leukemia5-20
Calicheamicin γ1K562Chronic Myelogenous Leukemia10-50
N-acetyl Calicheamicin γ1JurkatAcute T-cell Leukemia20-100
Calicheamicin THL-60Acute Promyelocytic Leukemia>1000
Spectroscopic Data for Calicheamicin γ1

The structural elucidation of calicheamicin γ1 was heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic DataKey Features
¹H NMR (500 MHz, CDCl₃) Complex spectrum with characteristic signals for the enediyne protons (δ 5.5-6.5 ppm), anomeric protons of the sugars (δ 4.5-5.5 ppm), and the methyl groups (δ 1.0-3.5 ppm).
¹³C NMR (125 MHz, CDCl₃) Signals corresponding to the acetylenic carbons of the enediyne (δ 80-100 ppm), carbonyl carbons (δ 160-180 ppm), and the anomeric carbons of the sugars (δ 95-105 ppm).
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement confirming the molecular formula C₅₅H₇₄IN₃O₂₁S₄.

Biosynthesis of Calicheamicin

The intricate structure of calicheamicin is assembled by a complex biosynthetic machinery in Micromonospora echinospora. The biosynthetic gene cluster encodes a suite of enzymes, including a polyketide synthase (PKS), glycosyltransferases, and tailoring enzymes.

Overview of the Calicheamicin Biosynthetic Pathway

The biosynthesis begins with the formation of the enediyne core by a type I PKS.[10][11] This is followed by a series of tailoring reactions and the sequential addition of four unique sugar moieties by glycosyltransferases to construct the aryltetrasaccharide chain.[10]

PKS Polyketide Synthase (PKS) Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Enediyne_Core Enediyne Core Polyketide_Chain->Enediyne_Core Tailoring Reactions Calicheamicinone Calicheamicinone Enediyne_Core->Calicheamicinone Glycosyltransferases Glycosyltransferases Final_Calicheamicin Calicheamicin Glycosyltransferases->Final_Calicheamicin Sugar_Moieties Sugar Moieties Sugar_Moieties->Glycosyltransferases Calicheamicinone->Final_Calicheamicin Glycosylation

Caption: Biosynthetic pathway of Calicheamicin.

Conclusion

The discovery and synthesis of the calicheamicin class of compounds represent a significant advancement in the field of natural product chemistry and cancer therapy. Their unique mechanism of action, involving precise DNA damage, has paved the way for the development of highly effective antibody-drug conjugates. This technical guide provides a comprehensive resource for researchers, summarizing key data and protocols to facilitate further innovation in the design and application of these remarkable molecules. The continued exploration of the calicheamicin scaffold and its analogs holds immense promise for the future of targeted cancer treatment.

References

Beyond the Double Helix: An In-depth Technical Guide to the Non-DNA Molecular Targets of Ozogamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozogamicin, a member of the calicheamicin family of enediyne antitumor antibiotics, is a potent cytotoxic agent utilized in antibody-drug conjugates (ADCs) such as gemtuzumab this compound (Mylotarg®) and inotuzumab this compound (Besponsa®). While its primary mechanism of action is the induction of double-strand DNA breaks, a growing body of evidence suggests that its molecular interactions extend beyond the genome. This technical guide provides a comprehensive overview of the molecular targets of this compound's active component, calicheamicin, beyond DNA. We will delve into its interactions with proteins, its impact on cellular signaling pathways independent of direct DNA damage, and the methodologies employed to investigate these interactions.

Interaction with DNA-Binding Proteins

The oligosaccharide moiety of calicheamicin plays a crucial role in its sequence-specific binding to the minor groove of DNA. This interaction can sterically hinder or alter the binding of essential DNA-binding proteins, thereby disrupting their regulatory functions.

Modulation of Transcription Factor Binding

Studies have shown that calicheamicin can interfere with the binding of transcription factors to their cognate DNA sequences. This interference can occur through direct competition for the DNA binding site or by inducing conformational changes in the DNA that are unfavorable for protein binding. For example, the binding of the catabolite activator protein (CAP) to its DNA target is significantly inhibited by the aryltetrasaccharide portion of calicheamicin. In contrast, with the transcription factor GCN4, calicheamicin and the protein can bind to DNA simultaneously, leading to a rearrangement of the drug's cleavage pattern.

Quantitative Data on this compound's Effects on Non-DNA Targets

Target Cell LineThis compound ConjugateIC50 (Calicheamicin Equivalents)Observed EffectReference
Reh (B-cell ALL)Inotuzumab this compound2.1 ng/mLInhibition of cell growth[1]
BL-2 (Burkitt's Lymphoma)Inotuzumab this compoundVaries (cell line dependent)G2/M cell cycle arrest[2]
SUP-B15 (B-cell ALL)Inotuzumab this compoundVaries (cell line dependent)G2/M cell cycle arrest and apoptosis[2]
Namalwa (Burkitt's Lymphoma)Inotuzumab this compoundVaries (cell line dependent)Sustained G2/M arrest[2]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to study protein-DNA interactions. The following protocol can be adapted to investigate the effect of this compound on transcription factor binding.

Objective: To determine if this compound inhibits the binding of a transcription factor to its DNA recognition sequence.

Materials:

  • Purified transcription factor of interest

  • 32P-labeled double-stranded DNA probe containing the transcription factor's binding site

  • Unlabeled ("cold") competitor DNA probe

  • This compound (or its active calicheamicin component)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Native polyacrylamide gel (e.g., 5% acrylamide)

  • TBE buffer (Tris-borate-EDTA)

  • Loading dye (non-denaturing)

  • Phosphorimager or autoradiography film

Procedure:

  • Binding Reactions: Set up the following reactions in separate tubes:

    • Negative Control: Labeled probe only.

    • Positive Control: Labeled probe + purified transcription factor.

    • Competition Control: Labeled probe + purified transcription factor + excess cold probe.

    • Experimental: Labeled probe + purified transcription factor + varying concentrations of this compound.

  • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Add non-denaturing loading dye to each reaction.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an adequate distance.

  • Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the labeled DNA bands.

Expected Results:

  • Negative Control: A single fast-migrating band corresponding to the free DNA probe.

  • Positive Control: A slower-migrating band corresponding to the protein-DNA complex.

  • Competition Control: A decrease in the intensity of the shifted band and an increase in the free probe band.

  • Experimental: A dose-dependent decrease in the intensity of the shifted band would indicate that this compound inhibits the binding of the transcription factor to the DNA.

Thiol Reactivity and Protein Modification

The enediyne core of calicheamicin is activated within the cell by reduction, a process that can be facilitated by thiols such as glutathione (GSH).[3] The resulting highly reactive 1,4-dehydrobenzene diradical is not only capable of abstracting hydrogen atoms from DNA but also has the potential to react with other nucleophilic species, including the thiol groups of cysteine residues in proteins.

While specific protein targets of calicheamicin's thiol reactivity in human cells are yet to be fully elucidated through proteomics, the "self-sacrifice" resistance mechanism in the calicheamicin-producing bacterium, Micromonospora echinospora, provides a compelling precedent. The protein CalC binds to and is cleaved by calicheamicin, suggesting a direct protein interaction.

Experimental Protocol: Mass Spectrometry-based Identification of Protein Adducts

Advanced mass spectrometry techniques can be employed to identify proteins that are covalently modified by reactive compounds like the activated form of calicheamicin.

Objective: To identify cellular proteins that form covalent adducts with the activated calicheamicin diradical.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer with protease inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Specialized software for identifying unexpected post-translational modifications

Procedure:

  • Cell Treatment: Treat the cell culture with this compound for a specified period. Include an untreated control.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

  • Protein Digestion: Digest the protein extracts into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment peptides and obtain their amino acid sequence information.

  • Data Analysis: Use specialized "open" or "unrestricted" search algorithms to analyze the MS/MS data. These algorithms can identify peptides with unexpected mass shifts, such as those caused by the covalent adduction of the calicheamicin diradical to cysteine residues.

Expected Results: The analysis will generate a list of peptides, and by extension proteins, that exhibit a mass shift consistent with the addition of the activated calicheamicin moiety. This provides a direct identification of potential non-DNA protein targets.

Modulation of Cellular Signaling Pathways

This compound and its ADC forms can influence cellular signaling pathways, leading to outcomes such as cell cycle arrest and apoptosis. These effects can be a downstream consequence of DNA damage but may also involve more direct interactions or be initiated by the antibody component of the ADC.

Gemtuzumab this compound (GO) and Syk Signaling

The cytotoxic activity of gemtuzumab this compound in acute myeloid leukemia (AML) cells has been shown to correlate with the expression of the protein kinase Syk.[4] Ligation of the CD33 receptor by the antibody component of GO can initiate a Syk-dependent signaling cascade that contributes to the drug's anti-leukemic effects.[4]

GO_Syk_Signaling GO Gemtuzumab this compound CD33 CD33 Receptor GO->CD33 Binds Syk Syk Kinase CD33->Syk Activates Downstream Downstream Signaling (Growth Inhibition) Syk->Downstream DDR_Pathway This compound This compound (Calicheamicin) DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Induces Experimental_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Functional Functional Analysis Proteomics Proteomics (LC-MS/MS) for Adduct Identification Western_Blot Western Blot (Target Validation) Proteomics->Western_Blot Candidate Proteins Affinity_Purification Affinity Purification-MS Affinity_Purification->Western_Blot EMSA EMSA (DNA-Binding Interference) Western_Blot->EMSA Kinase_Assay In Vitro Kinase Assay Western_Blot->Kinase_Assay Validate Activity Cell_Viability Cell Viability Assays EMSA->Cell_Viability Kinase_Assay->Cell_Viability Functional Consequence Signaling_Analysis Signaling Pathway Perturbation Cell_Viability->Signaling_Analysis

References

Early-Stage Research on Ozogamicin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research and development of ozogamicin derivatives, a critical class of antibody-drug conjugates (ADCs). This document covers the core components of these complex molecules, their mechanism of action, and key data from pivotal clinical trials. Furthermore, it offers detailed experimental protocols for their synthesis, characterization, and evaluation, alongside visualizations of key biological pathways and developmental workflows to support researchers in this field.

Core Components of this compound Derivatives

This compound derivatives are a sophisticated class of targeted cancer therapies known as antibody-drug conjugates (ADCs). Their structure is tripartite, consisting of a monoclonal antibody, a chemical linker, and a potent cytotoxic payload. This design enables the selective delivery of the cytotoxic agent to cancer cells that express a specific target antigen on their surface, thereby minimizing damage to healthy tissues.

  • The Antibody: The specificity of the ADC is determined by the monoclonal antibody component. In the case of the most well-known this compound derivatives, gemtuzumab this compound and inotuzumab this compound, these are humanized IgG4 antibodies. Gemtuzumab targets CD33, a transmembrane receptor expressed on the surface of myeloid cells and is found on leukemic blasts in a majority of patients with acute myeloid leukemia (AML). Inotuzumab, on the other hand, targets CD22, a cell surface antigen expressed on B-cells, and is used in the treatment of B-cell acute lymphoblastic leukemia (ALL).

  • The Linker: The antibody is connected to the cytotoxic payload via a bifunctional linker. This compound derivatives typically utilize an acid-labile hydrazone linker. This linker is designed to be stable at physiological pH in the bloodstream, ensuring the ADC remains intact until it reaches its target. Once the ADC is internalized by the cancer cell and trafficked to the acidic environment of the lysosome, the linker is cleaved, releasing the cytotoxic payload.

  • The Cytotoxic Payload: The active component responsible for cell killing is N-acetyl-gamma-calicheamicin, a potent enediyne antibiotic. Once released within the cancer cell, this molecule undergoes a chemical transformation to form a diradical species. This highly reactive intermediate then binds to the minor groove of DNA, causing double-strand breaks. The resulting DNA damage is often beyond the cell's repair capacity, leading to cell cycle arrest and apoptosis (programmed cell death).

Clinical Efficacy and Safety of this compound Derivatives

The clinical development of gemtuzumab this compound and inotuzumab this compound has provided a wealth of data on their efficacy and safety profiles. These findings from key clinical trials are summarized below.

Gemtuzumab this compound

Gemtuzumab this compound (Mylotarg®) has been evaluated in various clinical settings for the treatment of CD33-positive AML.

Clinical Trial Patient Population Treatment Regimen Complete Remission (CR) Rate Overall Survival (OS) Key Safety Findings
ALFA-0701 Newly diagnosed AML (50-70 years)Standard chemotherapy with or without gemtuzumab this compound (3 mg/m² on days 1, 4, and 7)81% (with GO) vs. 75% (chemo alone)Median OS: 34.0 months (with GO) vs. 19.4 months (chemo alone)Increased risk of hemorrhage, infection, and veno-occlusive disease (VOD).
SWOG S0106 Newly diagnosed AML (<60 years)Standard chemotherapy with or without a single dose of gemtuzumab this compound (6 mg/m²)No significant difference in CR ratesNo significant improvement in OSHigher induction mortality in the GO arm.
AML-19 Untreated AML, ineligible for intensive chemotherapyGemtuzumab this compound monotherapy vs. best supportive care27% CRMedian OS: 4.9 months vs. 3.6 monthsMyelosuppression, infusion-related reactions, and hepatotoxicity.
Inotuzumab this compound

Inotuzumab this compound (Besponsa®) has demonstrated significant efficacy in patients with relapsed or refractory CD22-positive B-cell ALL.

Clinical Trial Patient Population Treatment Regimen Complete Remission (CR/CRi) Rate Overall Survival (OS) Key Safety Findings
INO-VATE ALL Relapsed or refractory B-cell ALLInotuzumab this compound vs. standard chemotherapy80.7% vs. 29.4%Median OS: 7.7 months vs. 6.7 monthsVeno-occlusive disease (VOD), myelosuppression, and increased risk of post-HSCT non-relapse mortality.
Phase I/II Study Relapsed or refractory B-cell ALLDose-escalation of inotuzumab this compound58% CR/CRiMedian OS: 6.2 monthsDose-limiting toxicities included hepatotoxicity and myelosuppression.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preclinical evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of an this compound derivative on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HL-60 for CD33-positive AML, or a CD22-positive B-cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound derivative

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Flow Cytometry for CD33/CD22 Expression

This protocol describes the method to quantify the expression of the target antigen on the surface of cancer cells.

Materials:

  • Target cancer cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-CD33 or anti-CD22 antibody

  • Fluorochrome-conjugated isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the fluorochrome-conjugated anti-CD33/CD22 antibody to the sample tube and the isotype control antibody to a separate control tube at the manufacturer's recommended concentration.

  • Incubate the tubes for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer.

  • Resuspension: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.

General Protocol for Antibody-Drug Conjugation

This protocol provides a general overview of the steps involved in conjugating the N-acetyl-gamma-calicheamicin derivative to the monoclonal antibody.

Materials:

  • Monoclonal antibody (anti-CD33 or anti-CD22)

  • N-acetyl-gamma-calicheamicin dimethyl hydrazide

  • Bifunctional linker (e.g., 4-(4-acetylphenoxy)butanoic acid)

  • Activation reagents (e.g., N-hydroxysuccinimide, dicyclohexylcarbodiimide)

  • Reaction buffers (e.g., phosphate buffer, borate buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Linker Activation: Activate the carboxylic acid group of the bifunctional linker using activation reagents to form an active ester (e.g., N-hydroxysuccinimide ester).

  • Payload-Linker Conjugation: React the activated linker with the hydrazide group of the N-acetyl-gamma-calicheamicin to form a payload-linker intermediate.

  • Antibody Modification: Modify the antibody to introduce reactive groups for conjugation. For lysine conjugation, this may involve adjusting the pH to favor the reaction with the ε-amino groups of lysine residues.

  • Conjugation Reaction: React the payload-linker intermediate with the modified antibody. The reaction conditions (pH, temperature, and stoichiometry) need to be carefully optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Purification: Purify the resulting ADC from unconjugated antibody, free payload-linker, and other reactants using techniques such as size-exclusion chromatography or hydrophobic interaction chromatography.

  • Characterization: Characterize the purified ADC for its DAR, purity, aggregation, and antigen-binding affinity.

Synthesis and Characterization

Synthesis of N-acetyl-gamma-calicheamicin

The synthesis of the N-acetyl-gamma-calicheamicin payload is a complex multi-step process typically performed by specialized manufacturers. It involves the fermentation of the microorganism Micromonospora echinospora to produce the calicheamicin complex, followed by a series of chemical modifications to isolate the desired gamma-calicheamicin and then convert it to the N-acetyl dimethyl hydrazide derivative.

Analytical Methods for Characterization and Quality Control

A suite of analytical techniques is employed to ensure the quality, consistency, and stability of this compound derivatives.

Analytical Method Parameter Assessed Description
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Measures the absorbance of the antibody and the payload at their respective characteristic wavelengths to calculate the average number of drug molecules per antibody.
Hydrophobic Interaction Chromatography (HIC) DAR Distribution, PuritySeparates ADC species based on their hydrophobicity, which is influenced by the number of conjugated payload molecules. This provides information on the distribution of different DAR species.
Size-Exclusion Chromatography (SEC) Purity, AggregationSeparates molecules based on their size to quantify the amount of monomeric ADC and detect the presence of aggregates or fragments.
Mass Spectrometry (MS) Molecular Weight, DAR, Conjugation SitesProvides precise mass information of the intact ADC, its subunits (light and heavy chains), and peptide fragments to confirm the identity, determine the DAR, and identify the locations of payload conjugation.
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen Binding AffinityMeasures the binding affinity of the ADC to its target antigen (CD33 or CD22) to ensure that the conjugation process has not compromised the antibody's binding capability.
Cell-Based Cytotoxicity Assays PotencyDetermines the biological activity of the ADC by measuring its ability to kill target cancer cells in vitro.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of this compound derivatives.

DNA Damage Response Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the DNA double-strand breaks induced by calicheamicin.

DNA_Damage_Response This compound This compound Derivative (Internalized and Activated) DSB DNA Double-Strand Breaks This compound->DSB MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATR ATR (ATM and Rad3-related) DSB->ATR activates (in some contexts) ATM ATM (Ataxia-Telangiectasia Mutated) MRN->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates & activates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair (e.g., HR, NHEJ) ATM->DNA_Repair promotes CHK1 CHK1 ATR->CHK1 phosphorylates & activates CHK2->p53 phosphorylates & stabilizes CDC25 CDC25 Phosphatases CHK2->CDC25 phosphorylates & inhibits CHK1->CDC25 phosphorylates & inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces CDC25->CellCycleArrest leads to CellCycleArrest->DNA_Repair allows time for

DNA Damage Response Pathway
Experimental Workflow for Preclinical ADC Development

The following diagram outlines a typical workflow for the preclinical development of an this compound derivative.

ADC_Workflow Start Start: Target Identification (e.g., CD33, CD22) AntibodyDev Antibody Development & Humanization Start->AntibodyDev Conjugation Antibody-Drug Conjugation AntibodyDev->Conjugation PayloadSynth Payload Synthesis (N-acetyl-gamma-calicheamicin) PayloadSynth->Conjugation LinkerDesign Linker Design & Synthesis LinkerDesign->Conjugation Characterization Characterization & QC (DAR, Purity, Affinity) Conjugation->Characterization InVitro In Vitro Evaluation (Cytotoxicity, Specificity) Characterization->InVitro InVivo In Vivo Evaluation (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox IND IND-Enabling Studies Tox->IND

Preclinical ADC Development Workflow

In Vitro Cytotoxicity of Ozogamicin Antibody-Drug Conjugates in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of ozogamicin-based antibody-drug conjugates (ADCs), specifically Gemtuzumab this compound and Inotuzumab this compound. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved in their mechanism of action.

Introduction to this compound ADCs

Ozogamicins are a class of potent enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora. The calicheamicin derivative, a member of this class, is a key component of two clinically significant ADCs:

  • Gemtuzumab this compound (GO) : This ADC consists of a humanized anti-CD33 monoclonal antibody linked to N-acetyl-gamma-calicheamicin. It is designed to target CD33-positive cancer cells, primarily in acute myeloid leukemia (AML).

  • Inotuzumab this compound (IO) : This ADC comprises a humanized anti-CD22 monoclonal antibody conjugated to the same calicheamicin derivative. It targets CD22-expressing malignancies, most notably B-cell acute lymphoblastic leukemia (ALL).

The mechanism of action for both ADCs involves binding to their respective target antigens on the cancer cell surface, followed by internalization of the ADC-antigen complex. Inside the cell, the acidic environment of the lysosome cleaves the linker, releasing the calicheamicin payload. This potent cytotoxin then translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks and ultimately triggering apoptosis.[1]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of Gemtuzumab this compound and Inotuzumab this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the reported IC50 values for these ADCs in several hematological cancer cell lines.

Table 1: In Vitro Cytotoxicity of Gemtuzumab this compound (GO) in AML Cell Lines

Cell LineCancer TypeIC50 (ng/mL)Additional Notes
HL-60Acute Promyelocytic Leukemia24-
HL-60Acute Promyelocytic Leukemia13In combination with 10 µM olaparib, indicating synergistic cytotoxicity.[2]
KG-1Acute Myelogenous LeukemiaResistant (>1000)Resistance may be associated with higher cyclosporin A-inhibitable efflux activity.[3]
THP-1Acute Monocytic LeukemiaNot specifiedGO induced a strong G2 arrest with minimal apoptosis.[3]
NB-4Acute Promyelocytic LeukemiaNot specifiedGO induced G2 arrest followed by significant apoptosis (45% of cells).[3]

Table 2: In Vitro Cytotoxicity of Inotuzumab this compound (IO) in B-Cell Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM of CalichDMH)
BL-2Burkitt Lymphoma0.08 ± 0.01
SUP-B15B-cell Acute Lymphoblastic Leukemia0.11 ± 0.01
NamalwaBurkitt Lymphoma0.20 ± 0.03

Data for Table 2 was derived from a study where cytotoxicity was measured after a 48-hour incubation period.[4]

Key Signaling Pathways

The cytotoxic effect of this compound is mediated through the induction of DNA damage, which in turn activates cell cycle arrest and apoptotic signaling pathways.

This compound-Induced DNA Damage and Apoptosis Pathway

Upon release, the calicheamicin payload of this compound ADCs causes DNA double-strand breaks. This damage triggers a cascade of events, leading to cell cycle arrest, primarily at the G2/M checkpoint, and the initiation of the intrinsic apoptosis pathway. Key proteins involved include ATM/ATR, Chk1/Chk2, and caspases.

Ozogamicin_Signaling This compound-Induced DNA Damage and Apoptosis Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ADC (GO or IO) Receptor CD33 or CD22 Receptor This compound->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Endocytosis Calicheamicin Released Calicheamicin Internalization->Calicheamicin Release DNA_Damage DNA Double-Strand Breaks Calicheamicin->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Caspase3 Caspase-3 Activation DNA_Damage->Caspase3 Activates Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 G2_M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2_M_Arrest Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound ADC binds to its target, is internalized, and releases calicheamicin, leading to DNA damage, G2/M arrest, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the cytotoxicity of this compound ADCs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) or stabilization (for suspension cells).

  • Drug Treatment:

    • Prepare a stock solution of the this compound ADC in an appropriate solvent (e.g., sterile PBS or DMSO).

    • Perform serial dilutions of the ADC in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells (for adherent cells) or add the drug solution directly (for suspension cells) to a final volume of 200 µL per well. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 to 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Experimental Workflow:

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates or culture flasks and treat with various concentrations of the this compound ADC for the desired time. Include an untreated control.

    • Harvest the cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both cell populations.

  • Cell Washing:

    • Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet in fresh PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer (typically provided in a kit).

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of propidium iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Preparation for Flow Cytometry:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following drug treatment. This compound-induced DNA damage is expected to cause an accumulation of cells in the G2/M phase.

Experimental Workflow:

Caption: Workflow for analyzing cell cycle distribution after this compound treatment using PI staining and flow cytometry.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the this compound ADC as described for the apoptosis assay.

    • Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

  • Fixation:

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.

  • Incubation:

    • Incubate the cells for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Generate a histogram of DNA content (PI fluorescence intensity).

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The this compound-based ADCs, Gemtuzumab this compound and Inotuzumab this compound, demonstrate potent in vitro cytotoxicity against various hematological cancer cell lines. Their mechanism of action, centered on DNA damage and subsequent apoptosis, can be effectively characterized using the detailed protocols provided in this guide. The quantitative data and methodologies presented here serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of these and other novel ADCs.

References

The Impact of Ozogamicin on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozogamicins are a class of potent enediyne antitumor antibiotics. Their calicheamicin component induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the effects of ozogamicin-based antibody-drug conjugates (ADCs), specifically gemtuzumab this compound (GO) and inotuzumab this compound (IO), on cell cycle progression in cancer cells. This document details the underlying molecular mechanisms, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers in the field.

Core Mechanism of Action

The cytotoxic payload of this compound-based ADCs, a calicheamicin derivative, is delivered specifically to cancer cells expressing the target antigen (CD33 for GO and CD22 for IO). Following internalization and lysosomal processing, the active calicheamicin is released into the cytoplasm and translocates to the nucleus. There, it binds to the minor groove of DNA, causing double-strand breaks. This DNA damage triggers a cellular DNA damage response (DDR), leading to the activation of cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.

Quantitative Analysis of Cell Cycle Effects

The induction of G2/M cell cycle arrest is a hallmark of this compound activity. The following tables summarize the quantitative effects of inotuzumab this compound and the observed effects of gemtuzumab this compound on cell cycle distribution.

Table 1: Effect of Inotuzumab this compound on Cell Cycle Distribution in B-cell Acute Lymphoblastic Leukemia Cell Lines

Data extracted from Tirrò et al., 2019. Cells were treated with their respective IC50 values of inotuzumab this compound.

Cell LineTreatment Time (hours)% G0/G1 Phase% S Phase% G2/M Phase
BL-2 Untreated55.4 ± 2.134.2 ± 1.810.4 ± 0.9
1248.2 ± 2.530.1 ± 2.221.7 ± 1.5
2435.6 ± 1.922.5 ± 1.741.9 ± 2.8
4820.1 ± 1.515.3 ± 1.364.6 ± 3.1
SUP-B15 Untreated60.1 ± 2.828.7 ± 2.311.2 ± 1.1
1252.3 ± 3.125.4 ± 2.022.3 ± 1.9
2440.8 ± 2.618.9 ± 1.640.3 ± 2.5
4825.7 ± 2.012.1 ± 1.162.2 ± 3.5
Namalwa Untreated52.1 ± 2.436.5 ± 2.111.4 ± 1.3
1245.9 ± 2.831.2 ± 2.422.9 ± 1.8
2433.7 ± 2.220.8 ± 1.945.5 ± 2.9
4818.9 ± 1.713.4 ± 1.467.7 ± 3.8

Table 2: Observed Effects of Gemtuzumab this compound on Cell Cycle Progression in Acute Myeloid Leukemia Cell Lines

Cell LineObservationReference
HL-60 Induction of G2 arrest (up to 80% of cells).[1]Golay et al., 2003
NB-4 Induction of G2 arrest (up to 80% of cells).[1]Golay et al., 2003
THP-1 Strong G2 arrest (up to 75% of cells) with minimal apoptosis.[1]Golay et al., 2003

Signaling Pathways and Molecular Mechanisms

The G2/M arrest induced by this compound is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways.

Ozogamicin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ozogamicin_ADC This compound-ADC (e.g., Gemtuzumab this compound, Inotuzumab this compound) Receptor CD33 or CD22 Receptor Ozogamicin_ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Calicheamicin Released Calicheamicin Internalization->Calicheamicin DNA_Damage Double-Strand DNA Breaks Calicheamicin->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Activates Apoptosis Apoptosis DNA_Damage->Apoptosis If severe Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Phosphorylates Cdc25 Cdc25 Phosphatase Inhibition Chk1_Chk2->Cdc25 Inhibits CyclinB1_CDK1 Cyclin B1/CDK1 (MPF) Cdc25->CyclinB1_CDK1 Cannot activate G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest Leads to

Caption: this compound-induced DNA damage response pathway leading to G2/M cell cycle arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is designed for the analysis of cell cycle distribution in suspension cell cultures treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL solution in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • FACS tubes (5 mL)

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubate the cells on ice for at least 30 minutes. (Samples can be stored at -20°C for several weeks at this stage).

  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS and centrifuge again.

  • RNase Treatment: Resuspend the cell pellet in 200 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Propidium Iodide Staining: Add 200 µL of PI staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Cell Culture with This compound Treatment Harvest Harvest Cells (Centrifugation) Start->Harvest Wash1 Wash with PBS Harvest->Wash1 Fixation Fix in 70% Ethanol Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 RNase RNase A Treatment Wash2->RNase PI_Stain Propidium Iodide Staining RNase->PI_Stain Analysis Flow Cytometry Analysis PI_Stain->Analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blotting for Phosphorylated Chk1/Chk2 and Cyclin B1

This protocol details the detection of key cell cycle regulatory proteins modulated by this compound treatment.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Denature the samples by boiling at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow Start Treated Cell Lysate Preparation Quantification Protein Quantification (BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-Chk1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of cell cycle regulatory proteins.

Conclusion

This compound-based ADCs effectively induce G2/M cell cycle arrest in susceptible cancer cells by causing significant DNA damage, which activates the ATM/ATR-Chk1/Chk2 signaling pathway. This guide provides a comprehensive overview of this process, supported by quantitative data and detailed experimental protocols, to aid researchers in further investigating the cellular responses to this important class of anticancer agents. The provided methodologies can be adapted to study the effects of novel this compound derivatives and to explore potential combination therapies aimed at enhancing their efficacy.

References

The Tumultuous Journey of Gemtuzumab Ozogamicin: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The history of gemtuzumab ozogamicin (GO), marketed as Mylotarg®, is a compelling narrative of innovation, setback, and eventual revival in the landscape of targeted cancer therapy. As the first antibody-drug conjugate (ADC) to receive regulatory approval, its development has provided crucial lessons for the field. This technical guide provides a comprehensive overview of the historical development of GO, detailing its mechanism of action, key clinical trial data, and the experimental protocols that underpinned its evaluation.

Core Concept and Mechanism of Action

Gemtuzumab this compound is an antibody-drug conjugate designed to selectively target and eliminate cancer cells expressing the CD33 antigen.[1] CD33 is a transmembrane receptor found on the surface of myeloid lineage cells and is expressed on myeloblasts in over 80% of patients with acute myeloid leukemia (AML), making it an attractive therapeutic target.

The ADC consists of three key components:

  • A humanized IgG4 kappa monoclonal antibody (gemtuzumab): This component specifically binds to the CD33 receptor on the surface of AML cells.[1]

  • A potent cytotoxic agent (N-acetyl-gamma calicheamicin): A derivative of a natural enediyne antibiotic, calicheamicin induces double-strand DNA breaks, leading to apoptosis.[1]

  • A bifunctional linker: This linker covalently attaches the calicheamicin derivative to the antibody and is designed to be stable in circulation but cleavable within the acidic environment of the lysosome following internalization into the target cell.[2]

The mechanism of action unfolds in a series of steps, beginning with the binding of the antibody component to the CD33 receptor on AML cells. This is followed by the internalization of the ADC-CD33 complex. Inside the cell, the complex is trafficked to lysosomes, where the acidic environment facilitates the cleavage of the linker, releasing the calicheamicin payload. The activated calicheamicin then translocates to the nucleus, binds to the minor groove of DNA, and causes double-strand breaks, ultimately triggering programmed cell death.

A Timeline of Development, Withdrawal, and Re-approval

The development of gemtuzumab this compound was a multi-decade journey marked by both triumph and tribulation.

  • 1991: A collaboration between Celltech and Wyeth begins, laying the groundwork for the development of gemtuzumab this compound.[1]

  • May 2000: The U.S. Food and Drug Administration (FDA) grants accelerated approval to gemtuzumab this compound for the treatment of older patients with relapsed CD33-positive AML.[3] This approval was based on promising results from early-phase clinical trials.[4]

  • 2010: Following a confirmatory Phase III trial (SWOG S0106) that failed to demonstrate a clinical benefit and raised safety concerns, including a higher rate of fatal toxicity, Pfizer voluntarily withdrew the drug from the U.S. market.[3][4][5]

  • 2017: After further analysis of existing trial data and new evidence from investigator-led studies utilizing a lower, fractionated dosing schedule that showed an improved benefit-risk profile, the FDA re-approved gemtuzumab this compound.[3][4] The new approval was for newly diagnosed CD33-positive AML in adults and for relapsed or refractory CD33-positive AML in adults and children 2 years and older.[1]

Gemtuzumab this compound Historical Timeline Historical Timeline of Gemtuzumab this compound cluster_1990s Early Development cluster_2000s Initial Approval & Trials cluster_2010s Withdrawal and Re-evaluation cluster_2017_onward Re-approval and Current Status 1991 1991: Collaboration begins between Celltech and Wyeth. Preclinical Preclinical studies demonstrate anti-leukemic activity. 1991->Preclinical 2000 May 2000: FDA Accelerated Approval for relapsed AML in older adults. SWOG_S0106_Start Confirmatory Phase III trial (SWOG S0106) initiated. 2000->SWOG_S0106_Start PhaseI_II Phase I/II trials show promising response rates in relapsed AML. PhaseI_II->2000 2010 June 2010: Voluntary withdrawal from the U.S. market. Fractionated_Dosing Investigator-led trials explore fractionated dosing regimens. 2010->Fractionated_Dosing SWOG_S0106_Results SWOG S0106 fails to confirm benefit and shows increased toxicity. SWOG_S0106_Results->2010 ALFA0701 ALFA-0701 and other studies demonstrate benefit with fractionated dosing. Fractionated_Dosing->ALFA0701 2017 September 2017: FDA Re-approval for newly diagnosed and relapsed/refractory AML. ALFA0701->2017

A diagram illustrating the key milestones in the development of gemtuzumab this compound.

Summary of Key Clinical Trial Data

The clinical development of gemtuzumab this compound has been defined by a series of pivotal trials that ultimately shaped its approval, withdrawal, and re-approval.

Early Phase I and II Trials in Relapsed AML

The initial accelerated approval of gemtuzumab this compound was based on data from three open-label, single-arm Phase II studies in patients with CD33-positive AML in their first relapse.

Trial PhaseNumber of PatientsDosing RegimenOverall Response Rate (CR + CRp)Complete Remission (CR)CR with Incomplete Platelet Recovery (CRp)
Phase I 40Dose escalation up to 9 mg/m²20%12.5% (CR or CRp)-
Combined Phase II 1429 mg/m² on days 1 and 1429.6%16.2%13.4%

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[2][6][7]

SWOG S0106: The Confirmatory Trial Leading to Withdrawal

This Phase III randomized trial was designed to confirm the clinical benefit of adding gemtuzumab this compound to standard induction chemotherapy in younger patients with previously untreated de novo AML.

ArmNumber of PatientsDosing RegimenKey Outcomes
GO + Chemotherapy -Daunorubicin + Cytarabine + GO (6 mg/m²)No significant improvement in survival.
Chemotherapy Alone -Daunorubicin + CytarabineIncreased early mortality in the GO arm.
ALFA-0701: A Pivotal Trial for Re-approval

This Phase III study evaluated the addition of a lower, fractionated dose of gemtuzumab this compound to standard chemotherapy in older patients with newly diagnosed de novo AML.

ArmNumber of Patients (analyzed)Dosing RegimenMedian Event-Free Survival (EFS)2-Year EFS RateMedian Overall Survival (OS)CR + CRp Rate
GO + Chemotherapy 135Daunorubicin + Cytarabine + GO (3 mg/m² on days 1, 4, 7)17.3 months40.8%27.5 months81.5%
Chemotherapy Alone 136Daunorubicin + Cytarabine9.5 months17.1%21.8 months73.6%

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[11][12][13][14][15]

AML-19: Monotherapy in Older Patients

This Phase III trial compared gemtuzumab this compound monotherapy to best supportive care (BSC) in older patients with newly diagnosed AML who were unsuitable for intensive chemotherapy.

ArmNumber of PatientsDosing RegimenMedian Overall Survival (OS)1-Year OS RateCR + CRi Rate
Gemtuzumab this compound 118GO (6 mg/m² day 1, 3 mg/m² day 8)4.9 months24.3%27%
Best Supportive Care 119BSC3.6 months9.7%-

CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery.[16][17]

MyloFrance-1: Relapsed AML with Fractionated Dosing

This Phase II study assessed the efficacy of the fractionated dosing regimen in patients with CD33-positive AML in their first relapse.

TrialNumber of PatientsDosing RegimenComplete Remission (CR) RateMedian Relapse-Free Survival
MyloFrance-1 57GO (3 mg/m² on days 1, 4, 7)26%11.6 months

[18][19][20][21]

Experimental Protocols

The development and evaluation of gemtuzumab this compound relied on a range of in vitro and in vivo experimental protocols to characterize its activity, efficacy, and safety.

In Vitro Cytotoxicity Assays

Objective: To determine the potency and specificity of gemtuzumab this compound in killing CD33-positive cancer cells.

Methodology (e.g., MTT/XTT Assay):

  • Cell Culture: CD33-positive AML cell lines (e.g., HL-60) and CD33-negative control cell lines are cultured under standard conditions.[22]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of gemtuzumab this compound, a non-targeting control ADC, and the free calicheamicin payload.[23][24][25][26]

  • Incubation: The treated cells are incubated for a period of 48 to 144 hours to allow for drug-induced cytotoxicity.[23][26]

  • Viability Assessment: A tetrazolium salt solution (MTT or XTT) is added to the wells. Metabolically active (viable) cells convert the tetrazolium salt into a colored formazan product.[22][23]

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[22][23]

CD33 Expression and Internalization Assays

Objective: To confirm CD33 expression on target cells and to quantify the internalization of the ADC upon binding.

Methodology (Flow Cytometry):

  • Cell Staining: AML cells are incubated with a fluorochrome-conjugated anti-CD33 antibody (or gemtuzumab this compound followed by a fluorescently labeled secondary antibody).[27][28][29]

  • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of CD33-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CD33 expression.[27]

  • Internalization Assay: To measure internalization, cells are first incubated with gemtuzumab this compound at 4°C to allow surface binding without internalization. The cells are then shifted to 37°C for various time points to permit internalization. At each time point, the remaining surface-bound ADC is detected by staining with a fluorescently labeled secondary antibody and analyzed by flow cytometry. A decrease in MFI over time indicates internalization.[28]

In Vivo Efficacy Studies (Patient-Derived Xenograft Models)

Objective: To evaluate the anti-leukemic activity of gemtuzumab this compound in a more physiologically relevant in vivo setting.

Methodology (AML PDX Models):

  • Model Generation: Primary AML cells from patients are transplanted into immunodeficient mice (e.g., NSG or NSG-SGM3 mice).[30][31][32][33][34] These mice are engineered to support the engraftment and growth of human hematopoietic cells.[30][34]

  • Treatment: Once the AML cells have engrafted and the disease is established in the mice, they are treated with gemtuzumab this compound, vehicle control, or standard-of-care chemotherapy.[31][33]

  • Monitoring: Disease progression and response to treatment are monitored by measuring the percentage of human CD45+CD33+ cells in the peripheral blood, bone marrow, and spleen of the mice using flow cytometry.[32][33] In some models, bioluminescence imaging is used for real-time monitoring of tumor burden.[33]

  • Endpoint Analysis: The primary endpoints typically include reduction in tumor burden and improvement in overall survival of the treated mice compared to the control group.[31][33]

Visualizing the Molecular Mechanism and Experimental Workflow

Gemtuzumab_Ozogamicin_Mechanism Mechanism of Action of Gemtuzumab this compound cluster_extracellular Extracellular Space cluster_cell AML Cell GO Gemtuzumab this compound (GO) CD33 CD33 Receptor GO->CD33 1. Binding Complex GO-CD33 Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Calicheamicin Released Calicheamicin Lysosome->Calicheamicin 4. Linker Cleavage Nucleus Nucleus Calicheamicin->Nucleus 5. Nuclear Translocation DNA DNA Calicheamicin->DNA 6. DNA Binding (Minor Groove) DSB Double-Strand Breaks DNA->DSB 7. DNA Damage Apoptosis Apoptosis (Cell Death) DSB->Apoptosis 8. Induction of Apoptosis

The cellular mechanism of action of gemtuzumab this compound.

ADC_Experimental_Workflow Typical Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Target_Validation Target (CD33) Expression (Flow Cytometry) Binding_Affinity Binding Affinity & Specificity (ELISA, SPR) Target_Validation->Binding_Affinity Internalization Antibody Internalization Assay (Flow Cytometry, Microscopy) Binding_Affinity->Internalization Cytotoxicity Cytotoxicity Assays (MTT, XTT, etc.) Internalization->Cytotoxicity PDX_Model Patient-Derived Xenograft (PDX) Model Development Cytotoxicity->PDX_Model Lead Candidate Selection Efficacy_Study Efficacy Studies (Tumor Growth Inhibition, Survival) PDX_Model->Efficacy_Study Toxicity_Study Toxicology & Safety Studies Efficacy_Study->Toxicity_Study PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Toxicity_Study->PK_PD Phase_I Phase I (Safety, MTD) PK_PD->Phase_I IND-Enabling Studies Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy vs. SoC) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

A generalized workflow for the preclinical and clinical evaluation of an ADC.

Conclusion

The historical development of gemtuzumab this compound offers a rich case study in the complexities of ADC development. Its journey from a promising targeted therapy to a withdrawn product and its subsequent successful re-introduction underscores the critical importance of optimizing dosing schedules to balance efficacy and toxicity. The evolution from a single high dose to a lower, fractionated regimen was key to unlocking its therapeutic potential. For researchers and drug developers, the story of gemtuzumab this compound serves as a powerful reminder of the perseverance required in oncology drug development and the value of continued investigation even in the face of initial setbacks. The methodologies and clinical trial designs employed throughout its history continue to inform the development of the next generation of antibody-drug conjugates.

References

The Chemical Architecture and Stability Profile of Ozogamicin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and stability of ozogamicin, a critical component of several antibody-drug conjugates (ADCs). This compound refers to the cytotoxic payload and linker system, specifically a derivative of N-acetyl-γ-calicheamicin, which is attached to a monoclonal antibody. This document details its structural features, stability under various conditions, the experimental methods used for its characterization, and its mechanism of action.

Chemical Structure of this compound

This compound is a complex molecule comprised of a potent enediyne antitumor antibiotic, N-acetyl-γ-calicheamicin, attached to a bifunctional linker.[1] The term "this compound" in the context of ADCs like gemtuzumab this compound and inotuzumab this compound refers to this calicheamicin-linker construct.[2] The calicheamicins are a class of cytotoxic agents isolated from the bacterium Micromonospora echinospora.[3][4]

The key structural components are:

  • N-acetyl-γ-calicheamicin: This is the cytotoxic warhead. It features a unique enediyne core, an oligosaccharide chain, a thioester group, and an aromatic iodide.[5] The enediyne moiety is responsible for its potent DNA-damaging activity.[5]

  • Bifunctional Linker: In gemtuzumab this compound, a linker derived from 4-(4-acetylphenoxy)butanoic acid (AcBut) is used.[1] This linker forms a covalent acyl hydrazone bond with the N-acetyl-γ-calicheamicin dimethyl hydrazide derivative.[1] This bond is designed to be stable at physiological pH (around 7.4) but is acid-labile, facilitating the release of the cytotoxic payload in the acidic environment of the lysosomes (pH 4-5).[6][7][8]

The molecular formula for the N-acetyl-γ-calicheamicin dimethyl hydrazide component is C73H97IN6O25S3, with a molar mass of approximately 1681.7 g/mol .[9][10]

Visualizing the Core Structure

The following diagram illustrates the fundamental components of the this compound payload as conjugated in an ADC.

Conceptual Structure of this compound Payload cluster_Calicheamicin N-acetyl-gamma-calicheamicin cluster_Linker Bifunctional Linker Enediyne Enediyne Core Oligosaccharide Oligosaccharide Chain Thioester Thioester Group Aromatic Aromatic Moiety Hydrazone Acid-Labile Hydrazone Bond Hydrazone->Enediyne Connects to Payload Spacer Spacer Arm (e.g., AcBut) Spacer->Hydrazone Antibody Monoclonal Antibody (e.g., anti-CD33) Antibody->Spacer Amide Bond (to Lysine residue)

Caption: Conceptual diagram of the this compound payload and its linkage to an antibody.

Stability of this compound

The stability of this compound is a critical factor for the efficacy and safety of the corresponding ADC. The design of the linker is a key determinant of its stability profile.

pH-Dependent Stability

The acyl hydrazone linker in this compound is engineered for pH-dependent stability. It is relatively stable at the physiological pH of blood (pH 7.4), which minimizes the premature release of the highly toxic calicheamicin payload into circulation.[7][8] However, upon internalization into the target cancer cell and trafficking to the lysosome, the acidic environment (pH 4-5) promotes the hydrolysis of the hydrazone bond, releasing the active drug.[6]

Temperature and Storage Stability

Lyophilized ADCs containing this compound, such as gemtuzumab this compound (Mylotarg®), should be stored under refrigerated conditions (2° to 8° C or 36° to 46° F) and protected from light.[4] After reconstitution and dilution, the solution has limited stability at room temperature (up to 6 hours) or under refrigeration (up to 12 hours), and it should be protected from light.[4][11] Studies on other antibody-based therapeutics have shown that thermal excursions can impact stability, potentially leading to aggregation or degradation.[12][13]

Quantitative Stability Data

While specific kinetic data for the degradation of isolated this compound is not extensively published, the stability of the entire ADC provides insights. The following table summarizes general stability parameters for this compound-containing ADCs.

ParameterConditionObservationReference(s)
pH Stability Physiological pH (7.4)Linker is designed to be stable, minimizing premature drug release.[7][8]
Acidic pH (4.0-5.0)Acid-labile hydrazone linker is cleaved, releasing the calicheamicin payload inside the lysosome.[6]
Storage Stability Refrigerated (2-8°C), Lyophilized PowderRecommended storage condition for the ADC.[4]
Room Temperature, Diluted SolutionStable for up to 6 hours.[11]
Refrigerated (2-8°C), Diluted SolutionStable for up to 12 hours.[11]
Light Sensitivity Direct and indirect sunlight, fluorescent lightThe drug product is light-sensitive and must be protected from light during preparation and administration.[4]

Experimental Protocols for Stability and Characterization

Assessing the stability of a complex molecule like this compound, typically as part of an ADC, requires a suite of analytical techniques. These methods are crucial for ensuring product quality, determining shelf-life, and understanding degradation pathways.[14]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in developing stability-indicating methods.[15] This involves exposing the ADC to harsh conditions to accelerate degradation and identify potential degradation products.

  • Methodology: The ADC is incubated under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

  • Protocol:

    • Prepare solutions of the ADC in different buffers (e.g., pH 3, 7, 9).

    • Expose separate aliquots to:

      • Heat (e.g., 40-70°C).

      • Oxidizing agent (e.g., hydrogen peroxide).

      • UV/Vis light as per ICH Q1B guidelines.

    • Samples are drawn at various time points.

    • Analyze samples using stability-indicating analytical methods like HPLC to resolve the main peak from any degradation products.

Analytical Techniques for Stability Assessment

A combination of chromatographic and biophysical methods is employed to monitor the stability of this compound-containing ADCs.[16][17]

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Used to separate, identify, and quantify each component in a mixture.

    • Methodology:

      • Reversed-Phase HPLC (RP-HPLC): Often used under reducing conditions to separate the antibody's heavy and light chains and analyze the drug-to-antibody ratio (DAR).[18] The conjugated linker can be detected after the release of the calicheamicin drug under acidic assay conditions.[18]

      • Size Exclusion Chromatography (SEC-HPLC): Used to detect and quantify aggregates (dimers, multimers) and fragments.[18] A mobile phase of phosphate buffer with sodium chloride is typically used on a column like a Superdex 200.[18]

  • Mass Spectrometry (MS):

    • Principle: Measures the mass-to-charge ratio of ions to identify and characterize molecules.

    • Methodology: Often coupled with HPLC (LC-MS), MS is used to confirm the identity of the ADC, its fragments, and any degradation products by providing precise mass information.

  • Differential Scanning Calorimetry (DSC):

    • Principle: Measures the heat difference between a sample and a reference as a function of temperature.

    • Methodology: Used to determine the thermal stability and melting temperature (Tm) of the antibody component of the ADC, providing insights into how the conjugation of this compound affects the protein's structural integrity.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the stability of an this compound-containing ADC.

Stability Testing Workflow for this compound ADC cluster_Stress Forced Degradation cluster_Methods Analytical Methods Acid Acid/Base Hydrolysis Analysis Analytical Testing Acid->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis Oxidation Oxidative Stress Oxidation->Analysis ADC_Sample ADC Sample ADC_Sample->Acid ADC_Sample->Heat ADC_Sample->Light ADC_Sample->Oxidation SEC SEC-HPLC (Aggregation) Analysis->SEC RPHPLC RP-HPLC (Purity, DAR) Analysis->RPHPLC MS LC-MS (Degradant ID) Analysis->MS DSC DSC (Thermal Stability) Analysis->DSC Results Data Analysis & Reporting SEC->Results RPHPLC->Results MS->Results DSC->Results

Caption: General experimental workflow for ADC stability assessment.

Mechanism of Action and Associated Pathways

The cytotoxic effect of this compound is realized after the ADC binds to its target antigen on a cancer cell and is internalized.[4]

  • Binding and Internalization: The ADC (e.g., gemtuzumab this compound) binds to a specific cell surface antigen (e.g., CD33).[4][19] This binding triggers receptor-mediated endocytosis, forming an endosome containing the ADC-antigen complex.[7][19]

  • Lysosomal Trafficking and Payload Release: The endosome fuses with a lysosome.[20] The acidic environment of the lysosome cleaves the acid-labile hydrazone linker, releasing the N-acetyl-γ-calicheamicin derivative into the cytoplasm.[6][20]

  • Activation and DNA Damage: The released calicheamicin derivative is activated through the reduction of its disulfide group, a process that can be facilitated by intracellular thiols like glutathione.[5][6]

  • Bergman Cyclization: The activated drug undergoes a cyclization reaction (Bergman cyclization) to generate a highly reactive 1,4-didehydrobenzene diradical species.[5]

  • DNA Cleavage and Apoptosis: This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[3][4][5] The extensive DNA damage overwhelms cellular repair mechanisms, ultimately triggering apoptosis and cell death.[21]

Signaling Pathway Visualization

The following diagram illustrates the intracellular pathway leading to this compound-induced cell death.

This compound Mechanism of Action Pathway cluster_Cell Target Cell cluster_Nucleus ADC ADC (e.g., Gemtuzumab this compound) Receptor CD33 Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Calicheamicin Lysosome->Payload 4. Acid Hydrolysis & Payload Release Nucleus Nucleus Payload->Nucleus 5. Activation & Nuclear Entry DNA DNA DSB Double-Strand Breaks DNA->DSB 6. Bergman Cyclization & H-atom abstraction Apoptosis Apoptosis DSB->Apoptosis 7. Cell Death

Caption: Intracellular activation pathway of this compound leading to apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Ozogamicin to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozogamicin, a derivative of the potent enediyne antibiotic calicheamicin, is a widely utilized cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). Its mechanism of action involves the induction of double-strand DNA breaks, leading to apoptotic cell death in target cancer cells.[1][2] The targeted delivery of this compound via a monoclonal antibody (mAb) enhances its therapeutic index by minimizing systemic toxicity.

This document provides detailed protocols for the conjugation of an this compound derivative, N-acetyl-γ-calicheamicin dimethyl hydrazide (DMH), to monoclonal antibodies using the acid-labile 4-(4-acetylphenoxy)butanoic acid (AcBut) linker. This linker is designed to be stable at physiological pH but releases the active payload in the acidic environment of the lysosome following internalization of the ADC by the target cell.[3][4] Also included are protocols for the purification and characterization of the resulting ADC.

Data Presentation: Quantitative Analysis of this compound-ADC Conjugation

The following table summarizes representative quantitative data obtained from the characterization of a monoclonal antibody conjugated to N-acetyl-γ-calicheamicin DMH via the AcBut linker.

ParameterMethodResult
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy3.5
ADC Species Distribution
Unconjugated mAb (DAR 0)HIC Peak Area %15%
DAR 2HIC Peak Area %30%
DAR 4HIC Peak Area %40%
DAR 6HIC Peak Area %10%
High DAR Species (DAR >6)HIC Peak Area %5%
Monomeric Purity Size Exclusion Chromatography (SEC)>95%
Binding Affinity (to target antigen) ELISA / SPRComparable to unconjugated mAb

Experimental Protocols

Protocol 1: Conjugation of N-acetyl-γ-calicheamicin DMH to a Monoclonal Antibody

This protocol describes the conjugation of the N-succinimidyl ester of the AcBut linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • N-acetyl-γ-calicheamicin DMH-AcBut-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., PD-10)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • Linker-Payload Preparation:

    • Just prior to use, dissolve the N-acetyl-γ-calicheamicin DMH-AcBut-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the dissolved linker-payload to the antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the mAb. The optimal ratio should be determined empirically for each mAb.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Purification of this compound-ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is used to separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • Mobile Phase A: 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • HPLC system

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

  • Chromatography:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 50% A, 50% B).

    • Inject the prepared ADC sample onto the column.

    • Elute the bound ADC species using a linear gradient from high salt (e.g., 50% A) to low salt (100% B) over a suitable time frame (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs (unconjugated mAb elutes first, followed by species with increasing DAR).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR for the bulk ADC population.

Materials:

  • Purified this compound-ADC

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the this compound payload (e.g., 334 nm for calicheamicin).

  • Calculations:

    • Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to calculate the concentrations of the antibody and the drug.

    • The DAR is then calculated as the molar ratio of the drug to the antibody.

    Equation for Antibody Concentration: CAb = (A280 - (ADrugλmax * R)) / εAb,280

    Equation for Drug Concentration: CDrug = ADrugλmax / εDrug,λmax

    Equation for DAR: DAR = CDrug / CAb

    Where:

    • A280 and ADrugλmax are the absorbances of the ADC at 280 nm and the drug's λmax.

    • εAb,280 is the extinction coefficient of the antibody at 280 nm.

    • εDrug,λmax is the extinction coefficient of the drug at its λmax.

    • R is the correction factor for the drug's absorbance at 280 nm (ADrug,280 / ADrug,λmax).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody conjugation Lysine Conjugation mAb->conjugation linker_payload This compound-Linker (NHS-ester) linker_payload->conjugation purification Desalting / SEC conjugation->purification dar_uv DAR by UV-Vis purification->dar_uv hic HIC Analysis (DAR Distribution) purification->hic iec IEC Analysis (Charge Variants) purification->iec final_adc Characterized this compound-ADC dar_uv->final_adc hic->final_adc iec->final_adc

Caption: Experimental workflow for this compound-ADC conjugation.

ozogamicin_pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_apoptosis Apoptotic Signaling ADC This compound-ADC Receptor Cell Surface Antigen (e.g., CD33) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Payload_Release This compound Release Lysosome->Payload_Release DNA DNA Payload_Release->DNA Intercalation DSB Double-Strand Breaks DNA->DSB DDR DNA Damage Response (ATM/ATR, Chk1/2) DSB->DDR Caspase2 Caspase-2 Activation DDR->Caspase2 Bax_Bak Bax/Bak Activation Mitochondria Mitochondrial Pathway Bax_Bak->Mitochondria Caspase2->Bax_Bak Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Application Notes: Experimental Use of Inotuzumab Ozogamicin in B-cell ALL Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inotuzumab ozogamicin (InO) is an antibody-drug conjugate (ADC) approved for the treatment of relapsed or refractory CD22-positive B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3] It comprises a humanized anti-CD22 monoclonal antibody covalently linked to N-acetyl-gamma-calicheamicin, a potent cytotoxic agent.[4][5][6] The antibody component directs the ADC to B-cells expressing the CD22 antigen, a lineage-specific transmembrane glycoprotein found on the surface of over 90% of B-ALL blasts.[7][8] This targeted delivery mechanism is designed to maximize efficacy against malignant cells while minimizing systemic toxicity.[7] These application notes provide an overview of its mechanism of action, preclinical data, and detailed protocols for its experimental evaluation in B-cell ALL models.

Mechanism of Action

The antitumor activity of inotuzumab this compound is a multi-step process that begins with targeted binding and culminates in apoptotic cell death.[1][5]

  • Binding: The anti-CD22 antibody component of InO binds with high affinity to the CD22 receptor on the surface of B-ALL cells.[5]

  • Internalization: Following binding, the InO-CD22 complex is rapidly internalized into the cell via receptor-mediated endocytosis.[5][7]

  • Payload Release: The complex is trafficked to the lysosome, where the acidic environment hydrolyzes the linker, releasing the cytotoxic calicheamicin payload into the cytoplasm.[5][9][10]

  • DNA Damage: Calicheamicin translocates to the nucleus, where it binds to the minor groove of DNA.[11][12] This binding event induces double-strand DNA breaks, leading to cell cycle arrest, typically in the G2/M phase, and subsequent activation of the apoptotic cascade.[7][8][12]

Inotuzumab_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space InO Inotuzumab this compound (Antibody-Drug Conjugate) CD22 CD22 Receptor InO->CD22 Binding Internalization Receptor-Mediated Endocytosis CD22->Internalization Complex Formation Lysosome Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome Trafficking Calicheamicin Released Calicheamicin Lysosome->Calicheamicin Release Nucleus Translocation to Nucleus Calicheamicin->Nucleus DNA_Damage Binding to DNA Minor Groove & Double-Strand Breaks Nucleus->DNA_Damage Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of inotuzumab this compound.

Preclinical and Clinical Efficacy Data

InO has demonstrated potent activity in preclinical B-ALL models and superior efficacy compared to standard chemotherapy in clinical trials for relapsed/refractory B-ALL.[1][2] Preclinical studies confirmed that InO has strong in vitro cytotoxic effects on CD22-positive B-cell lines at subnanomolar concentrations and was capable of curing mice engrafted with human ALL cell lines.[1][7] This preclinical success translated to significant improvements in clinical outcomes.

ParameterInotuzumab this compound ArmStandard Chemotherapy Armp-valueReference
Patient Cohort Relapsed/Refractory B-cell ALLRelapsed/Refractory B-cell ALLN/A[1][9]
Complete Remission (CR/CRi) 80.7%29.4%<0.001[1][9]
MRD Negativity (in responders) 78.4%28.1%<0.001[1][9]
Median Overall Survival 7.7 months6.7 months0.04[12]

CR/CRi: Complete Remission / Complete Remission with incomplete hematologic recovery. MRD: Minimal Residual Disease.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol details the measurement of InO's cytotoxic effect on B-cell ALL cell lines to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • CD22-positive B-cell ALL cell line (e.g., NALM-6, REH)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Inotuzumab this compound

  • Sterile 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Culture cells to log phase. Plate cells at a density of 5,000-10,000 cells/well in 90 µL of complete medium into a 96-well plate.

  • Drug Preparation: Prepare a 10X serial dilution of Inotuzumab this compound in complete culture medium. Recommended starting concentration is 100 ng/mL.

  • Treatment: Add 10 µL of the 10X drug dilutions to the respective wells. Include wells with vehicle control (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control wells (set to 100% viability). Plot the percent viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture B-ALL Cell Line C Seed Cells into 96-Well Plate A->C B Prepare Serial Dilutions of Inotuzumab this compound D Add Drug Dilutions to Wells B->D C->D E Incubate for 72-96 hours D->E F Add Cell Viability Reagent E->F G Read Plate (Luminescence/Absorbance) F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of InO.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol measures the induction of apoptosis by InO using flow cytometry.

Materials:

  • CD22-positive B-cell ALL cells

  • Inotuzumab this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 0.5 x 10^6 cells/mL in a 6-well plate. Treat cells with InO at 1X and 10X the determined IC50 value for 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest cells, including any floating cells, and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[13]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Mechanisms of Resistance

Resistance to InO can emerge through various mechanisms, broadly categorized as antigen-dependent or defects in the cellular response to DNA damage.[11][14]

  • Antigen-Dependent Resistance:

    • CD22 Downregulation/Loss: The most common mechanism is the loss or reduced expression of the CD22 antigen on the cell surface, preventing the ADC from binding to the target cell.[10][11]

    • CD22 Mutations: Acquired mutations in the CD22 gene can alter the epitope recognized by the antibody or lead to protein truncation, impairing binding.[11][12][14]

    • Alternative Splicing: Dysregulated splicing of CD22 can lead to variants that lack the antibody-binding domain.[9][14]

  • DNA Damage Response Defects:

    • Checkpoint Compromise: Loss-of-function mutations in key DNA damage checkpoint genes like TP53, ATM, and CDKN2A can allow cells to evade InO-induced apoptosis.[11][12]

    • Drug Efflux: Increased expression of drug efflux pumps can potentially reduce the intracellular concentration of calicheamicin, though this has been studied more for other calicheamicin conjugates.[1]

Resistance_Mechanisms InO_Resistance Inotuzumab this compound Resistance Antigen_Escape Antigen-Dependent (CD22 Alterations) InO_Resistance->Antigen_Escape DDR_Defects DNA Damage Response Defects InO_Resistance->DDR_Defects CD22_Loss CD22 Downregulation or Antigen Loss Antigen_Escape->CD22_Loss CD22_Mutation CD22 Gene Mutation (Epitope Alteration) Antigen_Escape->CD22_Mutation Checkpoint_Loss Loss of Function in TP53, ATM, etc. DDR_Defects->Checkpoint_Loss Efflux Increased Drug Efflux DDR_Defects->Efflux

Caption: Key mechanisms of resistance to inotuzumab this compound.

References

Techniques for Assessing Ozogamicin-Induced DNA Damage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozogamicins, such as the calicheamicin derivative N-acetyl-γ-calicheamicin dimethyl hydrazide, are potent enediyne antitumor antibiotics. They are the cytotoxic payload in antibody-drug conjugates (ADCs) like gemtuzumab ozogamicin and inotuzumab this compound. The mechanism of action of ozogamicins involves binding to the minor groove of DNA, leading to the generation of double-strand breaks (DSBs). This DNA damage triggers a cellular DNA damage response (DDR), culminating in cell cycle arrest and apoptosis.[1][2]

These application notes provide detailed protocols for key experimental techniques to assess this compound-induced DNA damage and the subsequent cellular responses. The assays described are the Comet assay for detecting DNA strand breaks, the γ-H2AX immunofluorescence assay for visualizing DNA double-strand breaks, Western blotting for analyzing DDR protein activation, and flow cytometry for cell cycle analysis.

Data Presentation: Quantitative Analysis of this compound-Induced Cellular Responses

The following tables summarize quantitative data from studies assessing the effects of this compound-containing ADCs on cancer cell lines.

Table 1: Comet Assay Analysis of Gemtuzumab this compound (GO)-Induced DNA Strand Breaks in HL-60 Cells

Cell LineTreatmentMean Tail Moment (± SD)
HL-60 (Parental)ControlNot specified
HL-60 (Parental)10 µg/mL GO for 6h102.3 ± 30.7
HL/GO (GO-Resistant)10 µg/mL GO for 6h24.2 ± 20.0
HL/GO-CSA (GO-Resistant)10 µg/mL GO for 6h24.96 ± 19.0

Data from a study on gemtuzumab this compound in human leukemia HL-60 cells.[1] The tail moment is a measure of both the length and intensity of the comet tail, proportional to the amount of DNA damage.

Table 2: Cell Cycle Analysis of Leukemia and Lymphoma Cell Lines Treated with this compound-Containing ADCs

Cell LineTreatment% of Cells in G2/M Phase
BL-2Inotuzumab this compound (IC50) for 48hIncreased (qualitative)
SUP-B15Inotuzumab this compound (IC50) for 48hIncreased (qualitative)
NamalwaInotuzumab this compound (IC50) for 48hIncreased (qualitative)
HL-60Gemtuzumab this compound (10-1000 ng/mL)Up to 80%
NB-4Gemtuzumab this compound (10-1000 ng/mL)Up to 80%
THP-1Gemtuzumab this compound (10-1000 ng/mL)Up to 75%

Data compiled from studies on inotuzumab this compound and gemtuzumab this compound.[2][3][4] The G2/M arrest is a hallmark of the cellular response to significant DNA damage.

Table 3: Apoptosis Induction by this compound-Containing ADCs in B-Cell Malignancy Cell Lines

Cell LineTreatment% Apoptotic Cells
BL-2Inotuzumab this compound (IC50) for 48h60%
SUP-B15Inotuzumab this compound (IC50) for 48h91%
NamalwaInotuzumab this compound (IC50) for 48h81%
HL-60Gemtuzumab this compound (10-1000 ng/mL)45%
NB-4Gemtuzumab this compound (10-1000 ng/mL)45%

Data from studies on inotuzumab this compound and gemtuzumab this compound.[3][4]

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

This compound-induced DNA double-strand breaks activate a complex signaling cascade. The ATM and ATR kinases are key sensors that phosphorylate downstream targets, including the checkpoint kinases CHK1 and CHK2. This leads to cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair. If the damage is too extensive, the apoptotic pathway is initiated, involving the pro-apoptotic proteins BAX and BAK, and the executioner caspase-3.

Ozogamicin_DDR_Pathway cluster_0 Cellular Entry and Activation cluster_1 DNA Damage and Signaling cluster_2 Cellular Outcomes Ozogamicin_ADC This compound-ADC Receptor CD22 or CD33 Receptor Ozogamicin_ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Activated_this compound Activated this compound (Calicheamicin) Lysosome->Activated_this compound Release DNA Nuclear DNA Activated_this compound->DNA Intercalation DSB DNA Double-Strand Breaks DNA->DSB Induces ATM_ATR ATM / ATR DSB->ATM_ATR Activates pATM_pATR p-ATM / p-ATR ATM_ATR->pATM_pATR Phosphorylation CHK1_CHK2 CHK1 / CHK2 pATM_pATR->CHK1_CHK2 Activates Apoptosis Apoptosis pATM_pATR->Apoptosis pCHK1_pCHK2 p-CHK1 / p-CHK2 CHK1_CHK2->pCHK1_pCHK2 Phosphorylation G2M_Arrest G2/M Cell Cycle Arrest pCHK1_pCHK2->G2M_Arrest BAX_BAK BAX / BAK Apoptosis->BAX_BAK Activates Caspase3 Caspase-3 BAX_BAK->Caspase3 Activates

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for Assessing this compound-Induced DNA Damage

A typical workflow for investigating the effects of this compound involves treating cells with the compound, followed by a battery of assays to assess DNA damage, cell cycle progression, and apoptosis.

Experimental_Workflow cluster_assays Assessment Assays start Start cell_culture Cell Culture (e.g., HL-60, NB-4) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment harvest Harvest Cells treatment->harvest comet Comet Assay (Alkaline and/or Neutral) harvest->comet gamma_h2ax γ-H2AX Immunofluorescence harvest->gamma_h2ax western Western Blot (p-ATM, p-CHK1/2, etc.) harvest->western flow Flow Cytometry (Cell Cycle - PI staining) harvest->flow analysis Data Analysis and Quantification comet->analysis gamma_h2ax->analysis western->analysis flow->analysis conclusion Conclusion analysis->conclusion

References

Application Notes and Protocols for Ozogamicin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, reconstitution, and administration of ozogamicin compounds, with a specific focus on gemtuzumab this compound (Mylotarg™). Adherence to these protocols is crucial to ensure the stability, efficacy, and safety of these potent antibody-drug conjugates.

Compound Overview and Storage

This compound compounds are highly potent cytotoxic agents. Gemtuzumab this compound is an antibody-drug conjugate composed of a recombinant humanized anti-CD33 monoclonal antibody covalently linked to the cytotoxic agent N-acetyl-gamma calicheamicin.[1] Proper storage is critical to maintain the integrity of the compound.

Table 1: Storage Conditions for Unopened Vials

ParameterCondition
Temperature2°C to 8°C (36°F to 46°F)
Light ExposureStore in original carton to protect from light
FreezingDo not freeze

Source: Pfizer Medical Information[2][3]

Personal Protective Equipment (PPE) and Safety Precautions

Gemtuzumab this compound is a cytotoxic drug and requires special handling and disposal procedures.[3][4] All procedures should be performed in a biological safety cabinet (BSC) or other contained ventilation enclosure.

Recommended PPE:

  • Gloves: Wear two pairs of chemotherapy-tested gloves.[5][6]

  • Gown: A disposable, low-permeability gown should be worn.[6]

  • Eye and Face Protection: Use a face shield and safety glasses.[6]

  • Respiratory Protection: Not generally required when handled in a BSC.

In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Immediately wash the affected area with soap and water.[5]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.[5]

  • Inhalation: Move to an area with fresh air.[5]

Reconstitution Protocol

This protocol details the steps for reconstituting lyophilized gemtuzumab this compound.

Materials:

  • Vial of gemtuzumab this compound (4.5 mg)

  • Sterile Water for Injection, USP (5 mL)

  • Sterile syringe and needle

Procedure:

  • Allow the vial of gemtuzumab this compound to reach room temperature (up to 30°C) for approximately 5 minutes.[7][8]

  • Using a sterile syringe, slowly inject 5 mL of Sterile Water for Injection, USP, into the vial.[7]

  • Gently swirl the vial to aid in dissolution. DO NOT SHAKE .[7][9]

  • The reconstituted solution will have a concentration of 1 mg/mL.[7]

  • Inspect the solution for particulates and discoloration. The solution should be clear to slightly opalescent and colorless to pale yellow. It may contain small white to off-white particles.[7]

Table 2: Storage of Reconstituted Solution

Storage ConditionMaximum Duration
Refrigerated (2°C to 8°C)16 hours
Room Temperature (up to 30°C)3 hours

Source: Mylotarg™ Prescribing Information[7]

Dilution Protocol for Intravenous Infusion

The reconstituted solution must be further diluted in 0.9% Sodium Chloride Injection prior to administration.

Materials:

  • Reconstituted gemtuzumab this compound solution

  • 0.9% Sodium Chloride Injection

  • Intravenous (IV) bag or syringe (material compatibility is important)

Procedure:

  • Calculate the required volume of the reconstituted solution based on the patient's dose.

  • Withdraw the calculated volume from the vial.

  • Dilute the withdrawn solution in 0.9% Sodium Chloride Injection to a final concentration between 0.075 mg/mL and 0.234 mg/mL.[10][11]

  • Gently invert the IV bag or syringe to mix the solution. DO NOT SHAKE .[10]

  • Protect the diluted solution from light at all times.[9][10]

Table 3: Storage of Diluted Solution

Storage ConditionMaximum Duration
Refrigerated (2°C to 8°C)18 hours
Room Temperature (up to 30°C)6 hours (including infusion time)

Source: Pfizer Medical Information[11]

Administration Protocol

Gemtuzumab this compound is administered by intravenous infusion.

Procedure:

  • Use an in-line 0.2 micron polyethersulfone (PES) filter for the infusion.[9][11]

  • The infusion set should be made of polyvinyl chloride (PVC) with or without DEHP, polyethylene, or polyurethane.[10][11]

  • Protect the IV bag from light using a light-blocking cover during the infusion. The infusion line does not need to be protected from light.[10][11]

  • Infuse the diluted solution over 2 hours.[10][11]

  • Do not mix or administer with other medicinal products.[11]

Experimental Workflows

The following diagrams illustrate the key workflows for handling and preparing this compound compounds.

Reconstitution_Workflow start Start: Lyophilized Vial equilibrate Equilibrate to Room Temp (~5 min) start->equilibrate reconstitute Reconstitute with 5 mL Sterile Water equilibrate->reconstitute swirl Gently Swirl (Do Not Shake) reconstitute->swirl inspect Inspect Solution swirl->inspect storage Store Reconstituted Solution (Refrigerated or Room Temp) inspect->storage

Caption: Reconstitution workflow for gemtuzumab this compound.

Dilution_and_Administration_Workflow start Start: Reconstituted Solution calculate Calculate Required Volume start->calculate withdraw Withdraw Solution calculate->withdraw dilute Dilute in 0.9% NaCl (0.075-0.234 mg/mL) withdraw->dilute mix Gently Mix (Do Not Shake) dilute->mix storage Store Diluted Solution (Protected from Light) mix->storage administer Administer via IV Infusion (2 hours, with 0.2 µm filter) (Protect IV bag from light) storage->administer

Caption: Dilution and administration workflow for gemtuzumab this compound.

Disposal

This compound compounds and all materials that have come into contact with them are considered cytotoxic waste. Dispose of all unused solution, vials, syringes, and other contaminated materials in accordance with institutional and local regulations for hazardous waste.[3][4]

References

Application Notes and Protocols for In Vivo Administration of Ozogamicin-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical information for the in vivo administration of ozogamicin-based antibody-drug conjugates (ADCs), such as gemtuzumab this compound and inotuzumab this compound. The protocols outlined below are intended to serve as a comprehensive guide for preclinical research in oncology.

Introduction to this compound-Based ADCs

This compound-based ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a calicheamicin derivative. Gemtuzumab this compound targets CD33, an antigen present on the surface of most acute myeloid leukemia (AML) cells, while inotuzumab this compound targets CD22, which is expressed on B-cell malignancies like acute lymphoblastic leukemia (ALL)[1]. The cytotoxic payload, a calicheamicin derivative, is an enediyne antibiotic that causes double-strand DNA breaks, leading to cell cycle arrest and apoptosis[2][3].

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound-based ADCs, compiled from various preclinical and clinical studies.

Table 1: In Vivo Dosing Regimens for Gemtuzumab this compound (GO)

Animal ModelTumor TypeAdministration RouteDosageDosing ScheduleReference
Mouse XenograftHL-60 (AML)Intraperitoneal (i.p.)0.3 mg/kgSingle dose[4]
Mouse XenograftPatient-Derived AMLIntravenous (i.v.)0.01 mg or 0.06 mgIn combination with chemotherapy[4]
SCID MouseALL-2 (ALL)Intraperitoneal (i.p.)50 µg or 100 µg per mouseDays 7, 11, and 15 post-tumor inoculation[5]
Clinical (Human)Newly Diagnosed AMLIntravenous (i.v.)3 mg/m²Days 1, 4, and 7 with chemotherapy[][7]
Clinical (Human)Relapsed/Refractory AMLIntravenous (i.v.)3 mg/m²Days 1, 4, and 7[4]

Table 2: In Vivo Dosing Regimens for Inotuzumab this compound (IO)

Animal ModelTumor TypeAdministration RouteDosageDosing ScheduleReference
Mouse XenograftB-cell LymphomaIntraperitoneal (i.p.)160 µg/kgq4dx3 (every 4 days for 3 doses)[8]
Mouse XenograftDisseminated B-cell LymphomaIntravenous (i.v.)40 µg/kgq4dx2 or q4dx3[8]
Clinical (Human)Relapsed/Refractory B-ALLIntravenous (i.v.)0.8 mg/m² (Day 1), 0.5 mg/m² (Days 8, 15)3-4 week cycles[9]

Experimental Protocols

Preparation of this compound-Based ADCs for In Vivo Administration

Materials:

  • Lyophilized this compound-based ADC (e.g., Gemtuzumab this compound)

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • Sterile syringes and needles

  • Light-protective bags/covers[4][10][11]

Protocol:

  • Reconstitution:

    • Bring the lyophilized ADC vial to room temperature[4][12].

    • Reconstitute the vial with the specified volume of Sterile Water for Injection (e.g., 5 mL for a 4.5 mg vial of gemtuzumab this compound to achieve a 1 mg/mL concentration)[4][10][12].

    • Gently swirl the vial to dissolve the powder; do not shake[4][10][12].

    • The reconstituted solution should be protected from light[4][10][11].

  • Dilution:

    • Calculate the required volume of the reconstituted ADC solution based on the animal's weight and the desired dose.

    • Withdraw the calculated volume from the vial.

    • Dilute the ADC solution with 0.9% Sodium Chloride Injection to the final desired concentration for injection[4][12]. The final concentration for gemtuzumab this compound should be between 0.075 mg/mL and 0.234 mg/mL[11][13].

    • Gently invert the container to mix; do not shake[10].

    • Protect the diluted solution from light at all times[4][10][11].

  • Storage:

    • It is recommended to use the diluted solution immediately.

    • If immediate use is not possible, the diluted solution can be stored refrigerated (2-8°C) for a limited time (e.g., up to 12 hours for gemtuzumab this compound), protected from light[4]. Do not freeze[4][10].

In Vivo Administration Protocols

3.2.1. Intravenous (IV) Injection (Tail Vein)

Materials:

  • Prepared ADC solution

  • Sterile insulin syringes with appropriate gauge needles (e.g., 27-30G)

  • Mouse restrainer

  • Heat lamp (optional, to dilate tail veins)

Protocol:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Disinfect the tail with 70% ethanol.

  • Load the syringe with the correct volume of the ADC solution.

  • Position the needle, bevel up, parallel to the vein and insert it into the vein.

  • Slowly inject the ADC solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

3.2.2. Intraperitoneal (IP) Injection

Materials:

  • Prepared ADC solution

  • Sterile syringes with appropriate gauge needles (e.g., 26-27G)[14]

  • 70% alcohol[14]

Protocol:

  • Restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse's head slightly downward[15].

  • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder[16][17].

  • Disinfect the injection site with 70% alcohol[14].

  • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity[15].

  • Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement[15][17].

  • Inject the ADC solution smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress[15].

Assessment of Efficacy and Toxicity

Table 3: Methods for Assessing Efficacy and Toxicity in Preclinical Models

ParameterMethodDescription
Efficacy
Tumor Burden (Solid Tumors)Caliper MeasurementMeasure tumor length and width; calculate volume (V = (width)² x length / 2)[18].
Tumor Burden (Disseminated)Bioluminescence/Fluorescence ImagingUse of tumor cell lines expressing luciferase or fluorescent proteins to non-invasively monitor tumor growth and metastasis[18][19].
Survival AnalysisKaplan-Meier Survival CurvesMonitor and record the survival of treated versus control animals over time.
Toxicity
Body WeightDaily/Bi-weekly MeasurementMonitor for significant weight loss as an indicator of systemic toxicity.
Clinical ObservationsDaily MonitoringObserve for changes in behavior, posture, and grooming.
Hematological AnalysisComplete Blood Counts (CBC)Collect blood samples to assess for myelosuppression (e.g., neutropenia, thrombocytopenia).
Serum ChemistryBlood Chemistry PanelAnalyze serum for markers of liver (ALT, AST, bilirubin) and kidney (BUN, creatinine) toxicity[20].
HistopathologyTissue Sectioning and StainingAt the end of the study, harvest organs (liver, spleen, bone marrow, etc.) for histological examination of tissue damage.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Based ADCs

Ozogamicin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound-ADC Antigen CD33 or CD22 ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Calicheamicin Release Lysosome->Payload_Release DNA_Binding DNA Minor Groove Binding Payload_Release->DNA_Binding DSB DNA Double-Strand Breaks DNA_Binding->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization CHK1_CHK2->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound-based ADCs.

Experimental Workflow for In Vivo ADC Studies

InVivo_ADC_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Inoculation Tumor Cell Inoculation (Xenograft Model) Tumor_Establishment Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization ADC_Prep ADC Preparation (Reconstitution & Dilution) Randomization->ADC_Prep Administration ADC Administration (IV or IP) ADC_Prep->Administration Monitoring Efficacy & Toxicity Monitoring (Tumor Size, Body Weight, etc.) Administration->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint Data_Collection Data Collection & Analysis Endpoint->Data_Collection Tissue_Harvest Tissue Harvest for Histopathology Endpoint->Tissue_Harvest

Caption: General workflow for in vivo ADC efficacy studies.

References

Application Notes and Protocols: Flow Cytometry Analysis of CD33 Expression for Gemtuzumab Ozogamicin Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gemtuzumab ozogamicin (GO) is an antibody-drug conjugate (ADC) that targets CD33, a transmembrane receptor expressed on the surface of myeloid cells.[1][2] It is a therapeutic agent used in the treatment of acute myeloid leukemia (AML).[1] CD33 is present on AML blasts in approximately 90% of patients, making it an effective target for immunotherapies.[3] The efficacy of GO is dependent on the expression level of CD33 on the surface of leukemic blasts. Flow cytometry is a powerful technique for the quantitative analysis of CD33 expression, providing crucial information for patient stratification and prediction of response to GO therapy.[4] This document provides detailed protocols for the analysis of CD33 expression by flow cytometry and the subsequent evaluation of GO's cytotoxic effects.

Mechanism of Action of Gemtuzumab this compound

Gemtuzumab this compound consists of a humanized anti-CD33 monoclonal antibody covalently linked to a cytotoxic agent, N-acetyl-gamma calicheamicin.[1][3] The mechanism of action involves the following steps:

  • Binding: The antibody component of GO specifically binds to the CD33 receptor on the surface of AML cells.[1]

  • Internalization: Upon binding, the GO-CD33 complex is internalized into the cell via endocytosis.[1][5]

  • Payload Release: Inside the cell, the acidic environment of the lysosome facilitates the cleavage of the linker, releasing the calicheamicin payload.[1][5]

  • DNA Damage: Calicheamicin translocates to the nucleus and binds to the minor groove of DNA, causing double-strand breaks.[1][6]

  • Apoptosis: The extensive DNA damage triggers programmed cell death (apoptosis) of the leukemic cell.[1][7]

GO_Mechanism_of_Action GO Gemtuzumab this compound (GO) CD33 CD33 Receptor on AML Cell GO->CD33 Binding Internalization Internalization of GO-CD33 Complex CD33->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Release of Calicheamicin Lysosome->Release Nucleus Translocation to Nucleus Release->Nucleus DNA_Damage DNA Double-Strand Breaks Nucleus->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Quantitative Data Summary

The level of CD33 expression on AML blasts is heterogeneous and has been shown to correlate with clinical outcomes in patients treated with gemtuzumab this compound.[8][9] Higher CD33 expression is generally associated with a better response to GO.

Table 1: CD33 Expression Levels and Clinical Response to Gemtuzumab this compound

CD33 Expression Level (Quartile)Patient PopulationOutcome with GO TreatmentReference
Low (Q1)Pediatric AMLNo significant benefit in event-free survival (EFS).
High (Q2-Q4)Pediatric AMLSignificantly reduced relapse risk and improved EFS.
Low (Q1)Adult AML (non-CBF)No benefit from GO.[10][11]
High (Q4)Adult AMLReduced relapse risk.[2]

Table 2: Median Fluorescent Intensity (MFI) of CD33 in Pediatric AML

QuartileNumber of Patients (n)Median MFIMFI RangeReference
Q1155373 - 61.29[9]
Q21559162 - 129[9]
Q3155172130 - 248.57[9]
Q4154358249 - 1550.07[9]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of CD33 Expression

Objective: To quantify the percentage of CD33-positive cells and the mean fluorescence intensity (MFI) of CD33 expression on AML blasts.

Materials:

  • Patient bone marrow or peripheral blood sample

  • Ficoll-Paque or other density gradient medium

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-human CD33 antibody

  • Fluorochrome-conjugated anti-human CD45 antibody (for gating leukocyte populations)[12]

  • Corresponding isotype control antibody[13]

  • Viability dye (e.g., 7-AAD or DAPI)[13]

  • Flow cytometer

Procedure:

  • Sample Preparation: Isolate mononuclear cells (MNCs) from the patient sample using density gradient centrifugation. Wash the cells twice with cold PBS.

  • Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and Trypan Blue or an automated cell counter.

  • Staining: a. Resuspend 1 x 10⁶ cells in 100 µL of Flow Cytometry Staining Buffer.[13] b. Add the pre-titered optimal concentration of the fluorophore-conjugated anti-CD33 antibody and anti-CD45 antibody.[13] c. In a separate tube for the isotype control, add the corresponding isotype control antibody.[13] d. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer.[14]

  • Viability Staining: Add the viability dye according to the manufacturer's instructions just before analysis.[13]

  • Acquisition: Acquire data on a flow cytometer, collecting a minimum of 50,000 events.

  • Data Analysis: a. Gate on single, viable cells. b. Identify the blast population based on low side scatter (SSC) and dim CD45 expression.[15][16] c. Within the blast gate, determine the percentage of CD33-positive cells and the MFI, comparing to the isotype control.[15]

FC_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis Isolate_MNCs Isolate MNCs Wash_Count Wash & Count Cells Isolate_MNCs->Wash_Count Aliquot Aliquot 1x10^6 cells Wash_Count->Aliquot Add_Abs Add Anti-CD33 & Anti-CD45 Abs Aliquot->Add_Abs Incubate Incubate 30 min @ 4°C Add_Abs->Incubate Wash_Cells Wash Cells (2x) Incubate->Wash_Cells Add_Viability Add Viability Dye Wash_Cells->Add_Viability Acquire Acquire on Flow Cytometer Add_Viability->Acquire Gate Gate on Viable Blasts (CD45 vs SSC) Acquire->Gate Quantify Quantify %CD33+ & MFI Gate->Quantify

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of gemtuzumab this compound on a CD33-positive AML cell line.

Materials:

  • CD33-positive AML cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Gemtuzumab this compound

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or other viability assay reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight.

  • Drug Treatment: a. Prepare serial dilutions of gemtuzumab this compound in complete medium. b. Add 100 µL of the drug solutions to the appropriate wells. Include untreated control wells. c. Incubate for 72 hours.

  • Viability Assay (MTT): a. Add 20 µL of MTT solution to each well and incubate for 4 hours. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Incubate overnight.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of gemtuzumab this compound.

The protocols outlined in this application note provide a framework for the accurate and reproducible analysis of CD33 expression in the context of gemtuzumab this compound therapy. Quantitative assessment of CD33 by flow cytometry is a critical tool for identifying patients who are most likely to benefit from this targeted therapy. Furthermore, in vitro cytotoxicity assays are essential for the preclinical evaluation of GO's efficacy and for studying mechanisms of resistance. Adherence to standardized protocols is crucial for ensuring the reliability of data and for advancing the development of personalized medicine approaches in AML.

References

Application Notes and Protocols for Evaluating Ozogamicin Efficacy Using Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozogamicins, such as gemtuzumab ozogamicin and inotuzumab this compound, are potent antibody-drug conjugates (ADCs) that selectively deliver the cytotoxic agent calicheamicin to cancer cells.[1][2][3][4][5] Accurate and reproducible assessment of their cytotoxic effects is paramount in preclinical drug development. This document provides detailed protocols for key cytotoxicity assays—MTT, Lactate Dehydrogenase (LDH), and Apoptosis Assays—to evaluate the in vitro efficacy of this compound-based ADCs.

Mechanism of Action: this compound ADCs function by targeting specific cell surface antigens, such as CD33 on myeloid leukemia cells (gemtuzumab this compound) or CD22 on B-cell malignancies (inotuzumab this compound).[1][2][3] Upon binding, the ADC-antigen complex is internalized, and the acidic environment of the lysosome facilitates the release of the calicheamicin payload.[5][6] Calicheamicin then translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks and subsequently inducing apoptosis.[1][5][6]

Data Presentation: In Vitro Cytotoxicity of Ozogamicins

The following tables summarize the half-maximal inhibitory concentration (IC50) values of gemtuzumab this compound and inotuzumab this compound in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: In Vitro Cytotoxicity (IC50) of Gemtuzumab this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineFAB ClassificationIC50 (ng/mL)Reference
HL-60M2Induces G2 arrest and apoptosis[7]
NB-4M3Induces G2 arrest and apoptosis[7]
THP-1M5Induces strong G2 arrest with minimal apoptosis[7]
KG-1M0Shows resistance to apoptosis[7]

Table 2: In Vitro Cytotoxicity (IC50) of Inotuzumab this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines

Cell LineIC50 (ng/mL)Reference
Various ALL cell lines0.15 - 4.9[8]
Pediatric R/R CD22+ BCP-ALLMedian: 0.75 (range: 0.035–27.27)[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microtiter plates

  • This compound ADC (e.g., gemtuzumab this compound)

  • Target cancer cell line (e.g., HL-60 for gemtuzumab this compound)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the drug concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Materials:

  • 96-well flat-bottom microtiter plates

  • This compound ADC

  • Target cancer cell line

  • Complete cell culture medium

  • LDH Assay Kit (containing reaction mixture, stop solution, and lysis buffer)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the provided lysis buffer (typically 10X Lysis Buffer added to a final 1X concentration) 45 minutes before the end of the incubation period.[9]

    • Background Control: Medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[9]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH Reaction Mixture to each well.[9]

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well.[9] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[2][10]

Materials:

  • Flow cytometer

  • This compound ADC

  • Target cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture vessels and treat with the this compound ADC for the desired time.[11] Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.[11]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[2][11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Ozogamicin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ADC Antigen CD33 or CD22 This compound->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Antigen_Membrane CD33/CD22 Lysosome Lysosome (Acidic Environment) Internalization->Lysosome Calicheamicin_Release Calicheamicin Release Lysosome->Calicheamicin_Release Linker Cleavage DNA DNA Calicheamicin_Release->DNA Nuclear Translocation DNA_Damage Double-Strand DNA Breaks DNA->DNA_Damage Calicheamicin Binding Apoptosis Apoptosis DNA_Damage->Apoptosis Cytotoxicity_Assay_Workflow cluster_assays Select Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate Incubate (e.g., 48 hours) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis Assay incubate->apoptosis_assay add_reagent Add Assay-Specific Reagent mtt_assay->add_reagent ldh_assay->add_reagent apoptosis_assay->add_reagent measure_signal Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal analyze_data Data Analysis (Calculate % Viability/ Cytotoxicity/Apoptosis) measure_signal->analyze_data end End analyze_data->end Assay_Selection_Logic goal Experimental Goal? viability Measure Cell Viability/ Metabolic Activity goal->viability Viability membrane Assess Cell Membrane Integrity/Lysis goal->membrane Membrane Integrity mechanism Determine Mechanism of Cell Death goal->mechanism Mechanism mtt Use MTT Assay viability->mtt ldh Use LDH Assay membrane->ldh apoptosis Use Apoptosis Assay (e.g., Annexin V/PI) mechanism->apoptosis

References

Application Notes and Protocols for the Analytical Characterization of Ozogamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozogamicin, a potent cytotoxic agent belonging to the calicheamicin family of enediyne antibiotics, is a critical component of the antibody-drug conjugate (ADC) gemtuzumab this compound.[1] This ADC targets the CD33 antigen, which is expressed on the surface of leukemic myeloblasts, making it a targeted therapy for acute myeloid leukemia (AML).[2] The complex nature of this compound and its conjugation to a monoclonal antibody necessitate a comprehensive suite of analytical methods to ensure the quality, consistency, and stability of the final drug product.

These application notes provide detailed protocols and data interpretation guidelines for the key analytical methods used in the characterization of this compound-containing ADCs. The methodologies described herein cover the analysis of the intact conjugate, the assessment of drug-to-antibody ratio (DAR), the characterization of aggregates and charge variants, and the confirmation of the drug's mechanism of action.

I. Characterization of the Intact Antibody-Drug Conjugate

A thorough analysis of the intact ADC is crucial to confirm its structural integrity and assess its heterogeneity. The primary techniques employed for this purpose are Size Exclusion Chromatography (SEC) for aggregation analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for intact mass determination.

A. Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Purpose: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC. Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.

Experimental Protocol:

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Column: TSKgel G3000SWXL (Tosoh Bioscience) or equivalent SEC column suitable for monoclonal antibody analysis.[3]

  • Mobile Phase: 0.2 M Sodium Phosphate, pH 7.0.[3]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in the mobile phase.[3]

  • Injection Volume: 20 µL.

Data Presentation:

SpeciesMolecular Weight (kDa) (Typical)Percentage (%) (Typical)
High Molecular Weight Species (Aggregates)>150< 5
Monomer~150> 95
Fragments<150< 1

Experimental Workflow for SEC Analysis:

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Analysis Sample This compound ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase Sample->Dilution Injection Inject 20 µL onto SEC Column Dilution->Injection Separation Isocratic Elution with 0.2 M Sodium Phosphate, pH 7.0 Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Aggregates, Monomer, Fragments Chromatogram->Integration Quantification Calculate Percentage of Each Species Integration->Quantification

Caption: Workflow for the analysis of this compound ADC aggregation by SEC.

B. Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To determine the molecular weight of the intact ADC and to assess the distribution of different drug-loaded species.

Experimental Protocol:

  • System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Reversed-phase column suitable for large proteins, such as a C4 column (e.g., Agilent AdvanceBio RP-mAb C4).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 80°C.

  • MS Detection: Positive ion mode, with a mass range of 1000-4000 m/z.

  • Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in Mobile Phase A.

  • Injection Volume: 5 µL.

Data Presentation:

Drug-to-Antibody Ratio (DAR)Observed Mass (Da) (Example)Relative Abundance (%) (Example)
0148,00010
1149,30020
2150,60030
3151,90025
4153,20010
5154,5005

II. Drug-to-Antibody Ratio (DAR) and Drug Distribution

The DAR is a critical quality attribute that influences the potency and therapeutic index of an ADC. Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR profile of cysteine-linked ADCs, while Reversed-Phase HPLC (RP-HPLC) of the reduced ADC can provide information on the distribution of the drug on the heavy and light chains.

A. DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Purpose: To separate ADC species with different numbers of conjugated this compound molecules based on their hydrophobicity.

Experimental Protocol:

  • System: HPLC or UHPLC system with a UV detector.

  • Column: HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection Volume: 10 µL.

Data Presentation:

Drug-to-Antibody Ratio (DAR)Peak Elution OrderRelative Abundance (%) (Typical)
01st5-15
22nd20-30
43rd30-40
64th15-25
85th5-10
B. Drug Distribution by Reduced Reversed-Phase HPLC (rRP-HPLC)

Purpose: To assess the distribution of the this compound payload between the heavy and light chains of the antibody.

Experimental Protocol:

  • System: HPLC or UHPLC system with a UV detector.

  • Column: C4 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 30% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation:

    • To 100 µg of ADC, add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • Injection Volume: 20 µL.

Data Presentation:

ChainSpeciesRelative Abundance (%) (Example)
Light ChainUnconjugated40
Conjugated (1 drug)60
Heavy ChainUnconjugated10
Conjugated (1 drug)50
Conjugated (2 drugs)30
Conjugated (3 drugs)10

III. Charge Variant Analysis

Charge heterogeneity is a common feature of monoclonal antibodies and ADCs, arising from modifications such as deamidation, isomerization, or incomplete removal of C-terminal lysine residues. Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique for separating and quantifying these charge variants.

A. Charge Variant Profiling by Imaged Capillary Isoelectric Focusing (iCIEF)

Purpose: To separate and quantify the acidic, basic, and main isoforms of the this compound ADC.

Experimental Protocol:

  • System: iCIEF instrument (e.g., ProteinSimple Maurice).

  • Capillary: Fused silica capillary.

  • Anolyte: 80 mM Phosphoric Acid.[4]

  • Catholyte: 100 mM Sodium Hydroxide.[4]

  • Sample Mix: Prepare the sample by mixing the ADC (to a final concentration of 0.2 mg/mL) with carrier ampholytes (e.g., Pharmalyte 3-10), pI markers, and a focusing agent (e.g., urea).[4]

  • Focusing: Apply a voltage gradient (e.g., 1.5 kV for 1 minute, then 3.0 kV for 8 minutes).[4]

  • Detection: Whole-column UV imaging at 280 nm.

Data Presentation:

Charge VariantpI Range (Typical)Percentage (%) (Typical)
Acidic Variants< 8.010-20
Main Peak8.0 - 8.560-80
Basic Variants> 8.55-15

IV. Peptide Mapping and Conjugation Site Analysis

Peptide mapping by LC-MS is a powerful technique to confirm the amino acid sequence of the antibody and to identify the specific sites of this compound conjugation.

A. LC-MS Peptide Mapping

Purpose: To identify the specific lysine residues on the antibody that are conjugated to this compound.

Experimental Protocol:

  • Reduction and Alkylation:

    • Denature the ADC (e.g., 300 µg) in 6.2 M guanidine HCl.[3]

    • Reduce the disulfide bonds with 5 mM TCEP at 37°C for 30 minutes.[3]

    • Alkylate the free cysteines with 10 mM iodoacetamide in the dark at room temperature for 30 minutes.[3]

  • Digestion:

    • Buffer exchange the sample into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add trypsin or Lys-C at an enzyme-to-protein ratio of 1:20 (w/w).[3]

    • Incubate at 37°C for 16 hours.[3]

    • Quench the reaction with 1% TFA.[3]

  • LC-MS Analysis:

    • System: UHPLC coupled to a high-resolution mass spectrometer.

    • Column: C18 reversed-phase column (e.g., Kinetex C18, Phenomenex).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the peptides (e.g., 2-40% B over 60 minutes).

    • MS/MS Analysis: Data-dependent acquisition to obtain fragmentation spectra of the peptides.

Data Analysis: The acquired MS/MS data is searched against the antibody sequence to identify peptides. The presence of a mass shift corresponding to the this compound linker-drug on specific lysine-containing peptides confirms the conjugation site.

General ADC Characterization Workflow:

ADC_Characterization_Workflow cluster_upstream Upstream & Conjugation cluster_characterization Physicochemical Characterization cluster_functional Functional Characterization mAb_Production Monoclonal Antibody Production & Purification Conjugation Conjugation with This compound mAb_Production->Conjugation Purification ADC Purification Conjugation->Purification Intact_Mass Intact Mass Analysis (LC-MS) Purification->Intact_Mass Aggregation Aggregation Analysis (SEC) Purification->Aggregation DAR DAR Analysis (HIC) Purification->DAR Charge_Variants Charge Variant Analysis (iCIEF) Purification->Charge_Variants Peptide_Mapping Peptide Mapping (LC-MS/MS) Purification->Peptide_Mapping Binding_Assay Antigen Binding Assay (ELISA/SPR) Purification->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification->Cytotoxicity_Assay

Caption: A comprehensive workflow for the characterization of this compound ADCs.

V. Mechanism of Action: Calicheamicin-Induced Apoptosis

The cytotoxic effect of this compound is mediated by its calicheamicin component, which causes double-strand DNA breaks, leading to cell cycle arrest and apoptosis.

Signaling Pathway of Calicheamicin-Induced Apoptosis:

Apoptosis_Pathway cluster_cell Target Cell (Leukemic Myeloblast) ADC Gemtuzumab this compound CD33 CD33 Receptor ADC->CD33 Binding Internalization Receptor-Mediated Endocytosis CD33->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Acidic Hydrolysis of Linker Lysosome->Payload_Release Calicheamicin Released Calicheamicin Payload_Release->Calicheamicin Activation Activation by Glutathione (GSH) Calicheamicin->Activation Activated_Calicheamicin Activated Diradical Calicheamicin Activation->Activated_Calicheamicin Nucleus Nucleus Activated_Calicheamicin->Nucleus DNA_Binding Binds to Minor Groove of DNA Activated_Calicheamicin->DNA_Binding DSB DNA Double-Strand Breaks DNA_Binding->DSB Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DSB->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-3, -9) DSB->Caspase_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Gemtuzumab Ozogamicin Reconstitution and Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed instructions for the proper reconstitution and dilution of Gemtuzumab ozogamicin (Mylotarg™), a CD33-directed antibody-drug conjugate. Adherence to these protocols is crucial to ensure the stability, safety, and efficacy of the drug for research and development applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the reconstitution and dilution of Gemtuzumab this compound.

Table 1: Reconstitution of Gemtuzumab this compound

ParameterValueCitations
Vial Content 4.5 mg of Gemtuzumab this compound (lyophilized cake or powder)[1][2]
Reconstitution Vehicle Sterile Water for Injection, USP[2]
Volume of Reconstitution Vehicle 5 mL[2]
Final Concentration (Reconstituted) 1 mg/mL[2]
Extractable Volume (Reconstituted) 4.5 mL (equivalent to 4.5 mg)[2]
Appearance of Reconstituted Solution May contain small white to off-white, opaque to translucent, amorphous to fiber-like particles.[2]

Table 2: Dilution of Reconstituted Gemtuzumab this compound

ParameterValueCitations
Diluent 0.9% Sodium Chloride Injection, USP[3]
Final Concentration Range in Infusion Bag/Syringe 0.075 mg/mL to 0.234 mg/mL[3][4][5]
Infusion Vehicle (for doses ≥ 3.9 mg) Polyvinyl chloride (PVC) with di(2-ethylhexyl)phthalate (DEHP), non-PVC polyolefin, or ethylene vinyl acetate (EVA) intravenous infusion bag.[4]
Administration Vehicle (for doses < 3.9 mg) Syringe[3][4]

Table 3: Storage and Stability

Solution StageStorage TemperatureMaximum Storage DurationSpecial InstructionsCitations
Unopened Vial 2°C to 8°C (36°F to 46°F)-Protect from light.[6]
Reconstituted Solution (in vial) Room Temperature (up to 30°C)Up to 3 hoursProtect from light. Do not freeze.[2]
2°C to 8°C (36°F to 46°F)Up to 16 hoursProtect from light. Do not freeze.[2]
Diluted Solution Room Temperature (up to 30°C)Up to 6 hours (includes up to 2 hours for administration)Protect from light. Do not freeze.[3][4]
2°C to 8°C (36°F to 46°F)Up to 18 hoursProtect from light. Do not freeze.[3][4]

Experimental Protocols

2.1. Protocol for Reconstitution of Gemtuzumab this compound

This protocol details the steps for reconstituting a single-dose vial of Gemtuzumab this compound.

Materials:

  • Single-dose vial of Gemtuzumab this compound (4.5 mg)

  • Sterile Water for Injection, USP

  • 5 mL sterile syringe

  • Appropriate personal protective equipment (PPE) for handling a cytotoxic agent.[2]

Procedure:

  • Prior to reconstitution, allow the Gemtuzumab this compound vial to reach ambient temperature for approximately 5 minutes.[1][2][3][7]

  • Using a sterile syringe, withdraw 5 mL of Sterile Water for Injection, USP.[2]

  • Inject the 5 mL of Sterile Water for Injection, USP into the Gemtuzumab this compound vial.[2] This will result in a final concentration of 1 mg/mL.[2]

  • Gently swirl the vial to aid in dissolution. DO NOT SHAKE .[1][2]

  • Inspect the reconstituted solution for particulates and discoloration. The solution may contain small white to off-white, opaque to translucent, and amorphous to fiber-like particles.[2]

  • The reconstituted solution must be protected from light.[1][2]

2.2. Protocol for Dilution of Reconstituted Gemtuzumab this compound

This protocol outlines the procedure for diluting the reconstituted Gemtuzumab this compound for administration.

Materials:

  • Reconstituted Gemtuzumab this compound solution (1 mg/mL)

  • 0.9% Sodium Chloride Injection, USP

  • Appropriate size sterile syringe(s)

  • Infusion bag (PVC with DEHP, non-PVC polyolefin, or EVA) or a syringe for the final diluted product.[7][4]

  • Light-protective cover for the infusion bag/syringe.[5]

Procedure:

  • Calculate the required volume of the reconstituted solution needed to obtain the desired dose.[3][7]

  • Withdraw the calculated volume of the reconstituted solution from the vial using a sterile syringe.[3][7] Any unused portion of the reconstituted solution should be discarded.[3][4]

  • For doses greater than or equal to 3.9 mg:

    • Select an appropriate size infusion bag containing 0.9% Sodium Chloride Injection.

    • The final concentration of Gemtuzumab this compound in the infusion bag must be between 0.075 mg/mL and 0.234 mg/mL.[7][4][5]

    • Add the withdrawn volume of reconstituted Gemtuzumab this compound to the infusion bag.

    • Gently invert the infusion bag to mix the solution. DO NOT SHAKE .[4]

  • For doses less than 3.9 mg:

    • The final diluted solution should be prepared in a syringe.[7][4]

    • Add the reconstituted Gemtuzumab this compound solution to a syringe containing an appropriate volume of 0.9% Sodium Chloride Injection to achieve a final concentration between 0.075 mg/mL and 0.234 mg/mL.[7][4][5]

  • Protect the final diluted solution from light at all times.[3][7][4][5]

Visualized Workflow

The following diagram illustrates the logical workflow for the reconstitution and dilution of Gemtuzumab this compound.

Gemtuzumab_Ozogamicin_Workflow vial Gemtuzumab this compound Vial (4.5 mg Lyophilized Powder) reconstituted_vial Reconstituted Solution (1 mg/mL) vial->reconstituted_vial Add 5 mL swfi Sterile Water for Injection, USP reconstituted_vial_node Reconstituted Solution (1 mg/mL) final_solution Final Diluted Solution (0.075 - 0.234 mg/mL) reconstituted_vial_node->final_solution Add to Diluent nacl 0.9% Sodium Chloride Injection, USP final_solution_node Final Diluted Solution infusion Administer via Infusion (with 0.2 micron PES filter) final_solution_node->infusion Infuse over 2 hours

Reconstitution and Dilution Workflow for Gemtuzumab this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Ozogamicin-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ozogamicin-based therapies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound-based therapies like gemtuzumab this compound?

Gemtuzumab this compound (GO) is an antibody-drug conjugate (ADC) that targets CD33, a protein found on the surface of most acute myeloid leukemia (AML) cells.[1] The antibody part of GO binds to CD33, leading to the internalization of the ADC into the leukemia cell.[2] Once inside, the cytotoxic agent, calicheamicin, is released. Calicheamicin causes double-strand breaks in the DNA, which triggers apoptosis (programmed cell death) of the cancer cell.[3]

Q2: What are the primary mechanisms of resistance to this compound-based therapies?

Resistance to this compound-based therapies is multifactorial and can arise from various cellular changes:

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) proteins, particularly P-glycoprotein (P-gp), can pump the cytotoxic payload (calicheamicin) out of the cell before it can reach the DNA.[3]

  • Altered Target Antigen (CD33) Expression: Reduced surface expression of CD33, or mutations in the CD33 protein, can prevent the ADC from binding effectively to the cancer cells.[4][5]

  • Impaired ADC Internalization and Trafficking: Defects in the cellular machinery responsible for internalizing the ADC and trafficking it to the lysosomes can prevent the release of the cytotoxic payload.

  • Enhanced DNA Damage Repair: Cancer cells can upregulate their DNA repair mechanisms, allowing them to survive the DNA damage induced by calicheamicin.

  • Upregulation of Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins, such as Bcl-2, can make cells more resistant to apoptosis.

  • Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/AKT can promote cell survival and override the death signals initiated by the therapy.

Q3: How can I determine if my cell line is likely to be resistant to this compound?

Before starting extensive experiments, it is advisable to characterize your cell line for key markers of sensitivity and resistance.

ParameterMethodExpected Result in Sensitive CellsExpected Result in Resistant Cells
CD33 Expression Flow CytometryHigh and uniform surface expressionLow, absent, or heterogeneous surface expression
P-gp (MDR1) Expression Western Blot, qRT-PCR, Flow CytometryLow or undetectable expressionHigh expression
P-gp Function Rhodamine 123 or Calcein-AM Efflux AssayLow efflux (high intracellular fluorescence)High efflux (low intracellular fluorescence)
Basal Apoptosis Level Annexin V/PI StainingLow baseline apoptosisMay vary

Troubleshooting Guides

Guide 1: Inconsistent or No Cytotoxicity Observed

Problem: You are not observing the expected level of cell death in your this compound-treated cells, or the results are highly variable between experiments.

Possible Cause Troubleshooting Step
Low or Absent CD33 Expression Validate CD33 expression on your target cells using flow cytometry. Ensure the antibody clone used for validation recognizes the same epitope as the this compound conjugate. Compare the mean fluorescence intensity (MFI) to a known CD33-positive control cell line.
Suboptimal Drug Concentration Perform a dose-response curve to determine the optimal concentration of the this compound-based therapy for your specific cell line and experimental conditions. Concentrations can vary significantly between cell lines.[3][6]
Cell Seeding Density Optimize cell seeding density. Cells should be in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can lead to inconsistent results.
Compound Instability Prepare fresh dilutions of the this compound compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
High P-gp Efflux Activity Assess P-gp function using a Rhodamine 123 or Calcein-AM efflux assay . If high efflux is detected, consider co-treatment with a P-gp inhibitor (e.g., verapamil, cyclosporine A) as a positive control to confirm P-gp-mediated resistance.
Guide 2: High Background in Apoptosis Assays

Problem: Your untreated control cells show a high level of apoptosis, making it difficult to assess the specific effect of the this compound treatment.

Possible Cause Troubleshooting Step
Harsh Cell Handling Handle cells gently during passaging, counting, and plating. Avoid vigorous pipetting or centrifugation.
Unhealthy Cell Culture Ensure cells are healthy and free from contamination (e.g., mycoplasma). Do not use cells from a very high passage number.
Inappropriate Assay Timing Perform a time-course experiment to determine the optimal time point for measuring apoptosis after this compound treatment. Early time points may not show a significant effect, while very late time points may show secondary necrosis.
Reagent Issues Use fresh apoptosis detection reagents and follow the manufacturer's protocol carefully. Ensure proper compensation in flow cytometry experiments.
Guide 3: Conflicting Results Between Different Assays

Problem: You observe cytotoxicity in one assay (e.g., a metabolic assay like MTT) but not in another (e.g., an apoptosis assay like Annexin V).

Possible Cause Troubleshooting Step
Different Cellular Processes Measured Understand the principle of each assay. Metabolic assays (MTT, XTT) measure cell viability, which may not always correlate directly with apoptosis. This compound may induce cell cycle arrest or other non-apoptotic cell death mechanisms.
Timing of Assays The kinetics of different cellular events vary. Metabolic changes may occur at different times than the externalization of phosphatidylserine (Annexin V) or DNA fragmentation (TUNEL). Perform a time-course experiment for each assay.
Drug's Mechanism of Action Confirm that the observed cell death is indeed apoptosis. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cells from this compound-induced death.

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Activity Assay using Rhodamine 123

This protocol assesses the function of the P-gp efflux pump.

Materials:

  • Target cells

  • Complete culture medium

  • Rhodamine 123 (stock solution in DMSO)

  • P-gp inhibitor (e.g., Verapamil, as a positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate and culture overnight.

  • Pre-treat cells with the P-gp inhibitor (e.g., 50 µM Verapamil) or vehicle control for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL to all wells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash cells twice with ice-cold PBS.

  • Harvest cells (e.g., by trypsinization for adherent cells).

  • Resuspend cells in ice-cold PBS for flow cytometry analysis.

  • Analyze the intracellular fluorescence of Rhodamine 123 (typically in the FITC channel).

Data Analysis: Compare the mean fluorescence intensity (MFI) of Rhodamine 123 in the different treatment groups. A higher MFI indicates lower P-gp activity.

Condition Expected Outcome
Vehicle Control (P-gp active) Low Rhodamine 123 MFI
P-gp Inhibitor (Verapamil) High Rhodamine 123 MFI
This compound-Resistant Cells Potentially low Rhodamine 123 MFI
Protocol 2: Western Blot for PI3K/AKT Pathway and Bcl-2

This protocol allows for the analysis of key proteins in pro-survival and anti-apoptotic pathways.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein samples to the same concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the bands using a gel documentation system.

Data Analysis: Quantify band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Visualizations

Ozogamicin_Mechanism_of_Action cluster_cell This compound This compound (Antibody-Drug Conjugate) CD33 CD33 Receptor This compound->CD33 Binding Internalization Internalization CD33->Internalization Cell Leukemia Cell Lysosome Lysosome Internalization->Lysosome Calicheamicin Calicheamicin (Cytotoxic Payload) Lysosome->Calicheamicin Release DNA DNA Calicheamicin->DNA Double-Strand Breaks Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of action of this compound-based therapies.

Resistance_Mechanisms cluster_influx Drug Influx & Action cluster_resistance Resistance Mechanisms This compound This compound Internalization Internalization This compound->Internalization Payload_Release Payload Release Internalization->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Reduced_CD33 Reduced CD33 Expression Reduced_CD33->this compound Blocks Binding Impaired_Internalization Impaired Internalization Impaired_Internalization->Internalization Inhibits Drug_Efflux Drug Efflux (P-gp) Drug_Efflux->Payload_Release Reduces Payload Anti_Apoptosis Anti-Apoptosis (e.g., Bcl-2) Anti_Apoptosis->DNA_Damage Blocks Apoptosis Survival_Signaling Survival Signaling (PI3K/AKT) Survival_Signaling->DNA_Damage Promotes Survival

Caption: Key mechanisms of resistance to this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Simplified PI3K/AKT survival signaling pathway.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Ozogamicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ozogamicin-based antibody-drug conjugates (ADCs). The following information is intended to help address common challenges encountered during experiments aimed at mitigating off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target toxicities associated with this compound-containing ADCs?

The most significant and dose-limiting off-target toxicities associated with this compound-based ADCs, such as gemtuzumab this compound and inotuzumab this compound, are hepatotoxicity and hematological toxicity.[1][2]

  • Hepatotoxicity: This often manifests as hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[1][3][4] Symptoms can include elevated liver enzymes (transaminases and bilirubin), hepatomegaly, rapid weight gain, and ascites.[4] The underlying mechanism is thought to involve damage to hepatic sinusoidal endothelial cells and hepatocytes.[1] While the target of inotuzumab this compound, CD22, is not expressed in the liver, target-independent uptake of the ADC or the free payload may contribute to this toxicity.[2] For gemtuzumab this compound, the expression of its target, CD33, on Kupffer cells and liver sinusoidal endothelial cells is a likely contributor to hepatotoxicity.[1]

  • Hematological Toxicity: Myelosuppression is another major concern, leading to conditions such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[1][2] This is often due to the expression of the target antigen (e.g., CD33) on hematopoietic progenitor cells, leading to their depletion.[5]

Q2: What is the most established clinical strategy to reduce this compound's off-target toxicity?

The most effective and widely adopted strategy is dose fractionation . This involves administering the total dose for a treatment cycle in several smaller, spaced-out doses instead of a single large dose.[6] For example, gemtuzumab this compound was reapproved with a fractionated dosing regimen (e.g., 3 mg/m² on days 1, 4, and 7) which demonstrated an improved safety profile compared to the original single high-dose regimen.[6] This approach is believed to mitigate toxicities that are driven by the maximum drug concentration (Cmax), such as VOD.[6]

Q3: Are there other strategies beyond dose fractionation to mitigate toxicity during ADC development?

Yes, several other strategies can be explored during the preclinical and development stages:

  • Linker Optimization: The stability of the linker connecting the antibody to this compound is crucial. Using more stable linkers can prevent premature release of the cytotoxic payload into systemic circulation, thereby reducing off-target effects.[7]

  • Drug-to-Antibody Ratio (DAR) Optimization: A lower DAR may lead to a better safety profile, although this needs to be balanced with maintaining therapeutic efficacy. The goal is to find a DAR that maximizes the therapeutic window.

  • Antibody Engineering: Modifying the antibody to enhance its binding affinity and specificity for the target antigen can reduce binding to non-target cells. Additionally, engineering the antibody to have a shorter half-life might reduce exposure time and associated toxicities.

  • Combination Therapies: Combining lower, less toxic doses of this compound ADCs with other therapeutic agents could be a viable strategy, though this requires careful investigation to avoid synergistic toxicities.

Troubleshooting Experimental Issues

Problem 1: High cytotoxicity observed in my in vitro negative control cell line that does not express the target antigen.

  • Possible Cause 1: Unstable ADC Linker: The linker may be cleaving prematurely in the cell culture medium, releasing the free this compound payload, which can then non-specifically enter cells and cause toxicity.

    • Troubleshooting Step: Analyze the stability of your ADC in the culture medium over time using techniques like ELISA or mass spectrometry to detect the presence of the free payload. If instability is confirmed, consider re-synthesizing the ADC with a more stable linker.

  • Possible Cause 2: Target-Independent Uptake: Cells can take up ADCs non-specifically through mechanisms like pinocytosis.

    • Troubleshooting Step: To test for this, co-incubate your control cells with the ADC and a known inhibitor of pinocytosis. A reduction in cytotoxicity would suggest a role for this uptake mechanism.

  • Possible Cause 3: Contamination: The ADC preparation may be contaminated with free this compound.

    • Troubleshooting Step: Purify the ADC preparation using methods like size-exclusion chromatography to remove any unconjugated payload. Re-test the purified ADC on your control cell line.

Problem 2: Unexpectedly severe hepatotoxicity observed in an animal model at a dose that was well-tolerated in previous studies.

  • Possible Cause 1: Animal Model Differences: The strain, age, or health status of the animals can significantly impact their susceptibility to liver injury.

    • Troubleshooting Step: Review the specifications of the animal model used in your study and compare them to the models used in the literature. Ensure that the animals are healthy and free from underlying liver conditions before starting the experiment.

  • Possible Cause 2: Formulation or Dosing Errors: Issues with the formulation of the ADC or inaccuracies in dose calculation and administration can lead to higher-than-intended exposure.

    • Troubleshooting Step: Re-verify all dose calculations. Analyze the concentration and stability of the dosing solution. Ensure proper training of personnel on the administration technique.

  • Possible Cause 3: Synergistic Toxicity with Other Compounds: If the animals are receiving any other medications or compounds, there could be a synergistic toxic effect.

    • Troubleshooting Step: Review all substances administered to the animals. If possible, conduct a study with the ADC alone to establish its toxicity profile in your specific model.

Quantitative Data Summary

Table 1: Clinically Observed Adverse Events for this compound-Based ADCs

Adverse EventGemtuzumab this compound (GO)Inotuzumab this compound (InO)
Hepatotoxicity (VOD/SOS) Incidence of ~5-10% at a dose of 9 mg/m² in patients with a high tumor burden.[1]Occurred in 14% of patients in one study, with 3% fatal cases.[2]
Thrombocytopenia Consistently observed, especially when combined with chemotherapy.[1]Reported in 29% of patients (all grades).[2]
Neutropenia Consistently observed.[1]Reported in 36% of patients (all grades).[2]
Febrile Neutropenia -Reported in 16% of patients (all grades).[2]
Elevated Transaminases Grade 3 or 4 increase in 17% of patients in an early study.[8]ALT or AST elevations above 5 times the upper limit of normal in 2-5% of patients.[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Hepatotoxicity using HepG2 Spheroids

  • Cell Culture: Culture HepG2 cells until they form 3D spheroids. This model better recapitulates the structure and function of the liver compared to 2D cultures.

  • Dosing: Treat the spheroids with varying concentrations of the this compound ADC and a non-targeting control ADC for 72-96 hours.

  • Viability Assay: Assess cell viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

  • Biomarker Analysis: Measure the levels of liver injury biomarkers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the culture supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the IC50 value for the ADC and compare the levels of liver injury biomarkers between the treated and control groups.

Protocol 2: In Vivo Murine Model of Myelosuppression

  • Animal Model: Use a suitable mouse strain, such as C57BL/6.

  • Dosing: Administer the this compound ADC intravenously at different dose levels. Include a vehicle control group and a non-targeting ADC control group.

  • Blood Collection: Collect peripheral blood samples at various time points (e.g., day 3, 7, 14, and 21 post-dose).

  • Complete Blood Count (CBC): Perform a CBC analysis to determine the counts of neutrophils, platelets, and other blood cell populations.

  • Bone Marrow Analysis: At the end of the study, collect bone marrow from the femurs and tibias. Analyze the cellularity and the populations of hematopoietic stem and progenitor cells using flow cytometry.

  • Data Analysis: Plot the blood cell counts over time for each treatment group. Compare the nadir (lowest point) of the cell counts and the time to recovery between the groups.

Visualizations

Ozogamicin_Toxicity_Pathway Conceptual Pathway of this compound ADC Off-Target Toxicity cluster_circulation Systemic Circulation cluster_liver Liver cluster_marrow Bone Marrow ADC This compound ADC Free_Payload Prematurely Released This compound Payload ADC->Free_Payload Unstable Linker Sinusoidal_Cell Sinusoidal Endothelial Cell / Kupffer Cell (CD33+) ADC->Sinusoidal_Cell Target-Dependent & Independent Uptake HSC Hematopoietic Stem/Progenitor Cell (CD33+) ADC->HSC Target-Dependent Uptake Hepatocyte Hepatocyte Free_Payload->Hepatocyte Non-specific Uptake Free_Payload->Sinusoidal_Cell Non-specific Uptake VOD Veno-Occlusive Disease (VOD)/ Sinusoidal Obstruction Syndrome (SOS) Hepatocyte->VOD Cell Damage Sinusoidal_Cell->VOD Cell Damage Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia) HSC->Myelosuppression Cell Depletion

Caption: Conceptual pathway of this compound ADC off-target toxicity in the liver and bone marrow.

Caption: A logical workflow for troubleshooting unexpected in vitro off-target cytotoxicity.

References

Technical Support Center: Enhancing the Stability of Ozogamicin-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ozogamicin antibody-drug conjugates (ADCs). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development of this compound-based ADCs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound ADC is demonstrating high levels of off-target toxicity and a short half-life in my in vivo models. What is the likely cause?

High toxicity and poor pharmacokinetics are classic indicators of premature payload release due to linker instability. The traditional acid-cleavable hydrazone linker used in early-generation this compound ADCs, such as gemtuzumab this compound, is known for its weak stability in circulation.[1] It can undergo slow hydrolysis at the neutral pH of blood, leading to the untimely release of the highly potent this compound payload, which can cause systemic toxicity to healthy tissues.[1]

Troubleshooting Steps:

  • Hypothesis: The hydrazone linker is being cleaved in the bloodstream, releasing free this compound.

  • Recommendation: Conduct an in vitro plasma stability assay to confirm linker instability. This involves incubating your ADC in both mouse and human plasma over a time course (e.g., 0, 24, 48, 96 hours).[1]

  • Analysis: Utilize analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) and the concentration of the released free payload over time.[1] A significant decrease in DAR or an increase in free payload confirms linker instability.

Q2: I am observing significant aggregation of my this compound ADC post-conjugation and during storage. What are the potential causes and mitigation strategies?

ADC aggregation is a common challenge, primarily driven by the increased hydrophobicity of the conjugate after the attachment of the highly hydrophobic this compound payload.[2]

Potential Causes:

  • Hydrophobic Interactions: The conjugation of the hydrophobic calicheamicin payload can expose hydrophobic patches on the antibody surface, leading to self-association and aggregation.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2][3]

  • Linker Chemistry: Certain linkers may be more inclined to create hydrophobic interactions.[2]

  • Conjugation Conditions: The use of organic co-solvents to dissolve the linker-payload can promote aggregation if not carefully managed.[2] The pH of the conjugation buffer can also influence antibody stability and aggregation.[2]

  • Conjugation Site: Conjugation at more exposed sites, like the N-terminus, may increase the likelihood of aggregation due to greater hydrophobic interactions between molecules.[3]

Mitigation Strategies:

  • Optimize Conjugation Chemistry:

    • Site-Specific Conjugation: Employing site-specific conjugation methods, such as using engineered cysteine residues, can result in more homogeneous ADCs with potentially reduced aggregation compared to random lysine conjugation.[2][4][5]

    • Hydrophilic Linkers: Incorporate hydrophilic linkers, for instance, those containing polyethylene glycol (PEG) moieties, to counteract the hydrophobicity of the payload.[2]

  • Control Conjugation Conditions:

    • Minimize Organic Solvent: Use the lowest effective concentration of the organic solvent required to dissolve the linker-payload.[2]

    • Control DAR: Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR.[2]

  • Optimize Formulation:

    • pH Control: Formulate the ADC in a buffer that maintains a pH where the linker and antibody are most stable.[2]

    • Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C) and protect it from light to minimize degradation.[2]

Q3: How can I improve the stability of the this compound-linker conjugate in circulation?

Improving the circulatory stability of this compound ADCs is crucial for enhancing their therapeutic window. A key strategy is to move away from the traditional, labile hydrazone linker.[1][4]

Improvement Strategies:

  • Next-Generation Linkers: A promising approach is to replace the hydrazone linker entirely.[1] Novel linkers, such as those forming a direct disulfide bond between a reduced calicheamicin and an engineered cysteine on the antibody, can create a "linkerless" and traceless conjugate with increased stability in circulation.[4]

  • Site-Specific Conjugation: As mentioned previously, site-specific conjugation can lead to more stable and homogeneous ADCs.[2][4][5] Conjugating at sites that provide more steric shielding may protect the linker from premature cleavage.[2]

  • Linker Modification: For valine-citrulline (VC) type linkers, which can also be used, adding a glutamic acid residue next to the valine (EVCit) has been shown to dramatically improve ADC half-life in mouse models.[6]

Quantitative Data Summary

Stability IssueParameter MeasuredTraditional Linker (e.g., Hydrazone)Improved Linker/StrategyReference
Circulatory Stability ADC Half-life in mice~2 days (for some VCit linkers)~12 days (with EVCit linker)[6]
pH Stability % Hydrolysis at pH 7.4 (24h, 37°C)~6%Not specified[7]
pH Stability % Payload Release at pH 4.5 (24h, 37°C)97%Not specified[7]
Aggregation Composition of AggregatesPredominantly dimers and multimers with high drug loadingLower aggregate levels with optimized conjugation[3][8]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of an this compound ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.

Materials:

  • Test ADC

  • Human and mouse plasma

  • Protein A magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

  • LC-MS system with a suitable chromatography method (e.g., Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Incubation: Spike the test ADC into the plasma at a final concentration of approximately 100 µg/mL. Gently mix and incubate in a sealed container at 37°C.[1]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96 hours), remove an aliquot (e.g., 50 µL) of the ADC-plasma mixture and immediately freeze it at -80°C to stop further degradation.[1]

  • Immunocapture (for each time point):

    • Thaw the plasma aliquot.

    • Add Protein A magnetic beads to capture the ADC.

    • Incubate with gentle mixing for 1-2 hours at room temperature.

    • Place the tube on a magnetic stand and discard the supernatant, which contains the free, released payload.[1]

  • Washing: Wash the beads 2-3 times with Wash Buffer to remove non-specifically bound plasma proteins.[1]

  • Elution: Add Elution Buffer to the beads to release the captured ADC. Immediately neutralize the eluate with Neutralization Buffer.[1]

  • LC-MS Analysis:

    • Inject the neutralized eluate onto an LC-MS system.

    • Use a suitable chromatography method (e.g., HIC) to separate ADC species with different drug loads.

    • The mass spectrometer will provide mass data for each peak, allowing for the confirmation of species with DAR 0, 2, 4, etc.[1]

  • Data Analysis: Calculate the average DAR at each time point. A significant decrease in the average DAR over time indicates linker instability.

Site-Specific Conjugation using Engineered Cysteines

This protocol outlines a general procedure for conjugating a linker-drug to engineered cysteines on a monoclonal antibody (mAb).

Materials:

  • Engineered mAb with accessible cysteine residues

  • Activated linker-drug (e.g., nitroPDS-calicheamicin)

  • Conjugation Buffer (e.g., 50 mM Tris, pH 7.0-8.5)

  • Organic solvent (e.g., dimethylformamide - DMF)

  • Purification system (e.g., cationic exchange chromatography)

  • Formulation Buffer

Procedure:

  • Antibody Preparation: Ensure the engineered mAb is purified and buffer-exchanged into the conjugation buffer.

  • Linker-Drug Preparation: Dissolve the activated linker-drug in a suitable organic solvent (e.g., DMF) at a known concentration.[2]

  • Conjugation Reaction:

    • Add 3 to 10 molar equivalents of the dissolved linker-drug to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10%).[2]

    • Incubate the reaction mixture at ambient temperature for 3 to 5 hours.[2]

  • Purification:

    • Purify the resulting ADC using a suitable chromatography method, such as cationic exchange chromatography, to remove unconjugated linker-drug and other impurities.[2]

    • Elute the ADC and collect the relevant fractions.

  • Formulation: Buffer-exchange the purified ADC into the final formulation buffer.[2]

  • Characterization:

    • Determine the DAR using techniques like Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).[2]

    • Assess aggregation using Size Exclusion Chromatography (SEC).[2]

    • Confirm the integrity of the ADC using mass spectrometry.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Formulation cluster_analysis Characterization mAb_prep Engineered mAb Preparation conjugation Conjugation Reaction mAb_prep->conjugation linker_prep Linker-Drug Preparation linker_prep->conjugation purification Chromatographic Purification conjugation->purification formulation Buffer Exchange & Formulation purification->formulation dar_analysis DAR Analysis (HIC/RP-HPLC) formulation->dar_analysis aggregation_analysis Aggregation Analysis (SEC) formulation->aggregation_analysis integrity_analysis Integrity Analysis (Mass Spectrometry) formulation->integrity_analysis

Caption: Workflow for site-specific ADC conjugation and characterization.

troubleshooting_workflow start High In Vivo Toxicity & Short Half-Life Observed hypothesis Hypothesis: Premature Payload Release due to Linker Instability start->hypothesis assay Perform In Vitro Plasma Stability Assay hypothesis->assay analysis Analyze DAR & Free Payload (LC-MS) assay->analysis decision Significant Decrease in DAR? analysis->decision conclusion_unstable Conclusion: Linker is Unstable decision->conclusion_unstable Yes conclusion_stable Conclusion: Linker is Stable. Investigate Other Causes. decision->conclusion_stable No recommendation Recommendation: Replace/Modify Linker (e.g., 'linkerless' disulfide, EVCit, etc.) conclusion_unstable->recommendation

Caption: Troubleshooting workflow for suspected linker instability.

stability_improvement_strategies cluster_linker Linker Modification cluster_conjugation Conjugation Strategy cluster_formulation Formulation Optimization center_node Improving this compound ADC Stability replace_linker Replace Hydrazone Linker (e.g., Disulfide) center_node->replace_linker hydrophilic_linker Incorporate Hydrophilic Moieties center_node->hydrophilic_linker site_specific Site-Specific Conjugation center_node->site_specific control_dar Control DAR center_node->control_dar ph_control pH Control center_node->ph_control storage_conditions Optimized Storage Conditions center_node->storage_conditions

Caption: Key strategies for enhancing this compound ADC stability.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding infusion-related reactions (IRRs) associated with gemtuzumab ozogamicin (Mylotarg®).

Frequently Asked Questions (FAQs)

Q1: What are infusion-related reactions (IRRs) to gemtuzumab this compound and how are they characterized?

A1: Infusion-related reactions to gemtuzumab this compound are a complex of symptoms that can occur during or within 24 hours of administration.[1][2] These reactions are generally characterized by fever and chills.[1][2] Less commonly, hypotension and dyspnea may occur.[1][2] Severe, life-threatening reactions, including anaphylaxis, have been reported.[3]

Q2: What is the underlying mechanism of gemtuzumab this compound-induced IRRs?

A2: The precise mechanism is not fully elucidated, but it is thought to be related to cytokine release. Gemtuzumab this compound is an antibody-drug conjugate that targets the CD33 antigen on myeloid cells. Upon binding to CD33-expressing cells, the antibody-drug conjugate is internalized, leading to the release of the cytotoxic agent calicheamicin and subsequent cell death.[4] This process can trigger the release of inflammatory cytokines, leading to the systemic symptoms observed in IRRs.[5] However, one in vitro study using a CD33+ AML cell line did not find an increase in the secretion of inflammatory cytokines TNF-alpha or IL-8.[6]

Q3: What is the incidence of IRRs with gemtuzumab this compound?

A3: The incidence of IRRs can be significant but can be substantially reduced with appropriate premedication. One study reported that 29% of patients receiving standard premedication (acetaminophen and diphenhydramine) experienced grade 2 or higher IRRs.[7]

Troubleshooting Guides

Scenario 1: An unexpected and severe infusion reaction is observed in a preclinical animal model.

Troubleshooting Steps:

  • Immediate Action: Stop the infusion immediately. Provide supportive care as dictated by the animal care and use committee (ACUC) protocol.

  • Review Dosing and Formulation:

    • Verify the correct dose calculation and administration volume.

    • Ensure the drug was properly reconstituted and diluted according to the protocol, protecting it from light.[1]

  • Evaluate Premedication:

    • Confirm that the appropriate premedication (e.g., corticosteroids, antihistamines) was administered at the correct time before the infusion.

  • Analyze Animal Model:

    • Consider the specific characteristics of the animal model. Humanized mouse models may be used to better predict human responses.[8]

    • Review the health status of the animals prior to dosing.

  • Investigate Potential Contaminants:

    • Rule out any potential contamination of the drug product or infusion lines.

Scenario 2: High variability in the incidence and severity of IRRs is observed across different experimental batches.

Troubleshooting Steps:

  • Standardize Procedures:

    • Ensure strict adherence to the experimental protocol across all batches, including drug reconstitution, animal handling, and infusion rates.

  • Assess Drug Product Consistency:

    • If possible, perform analytical characterization of different drug batches to ensure consistency in concentration, aggregation, and conjugation.

  • Control for Biological Variables:

    • Use animals of the same age, sex, and genetic background.

    • Acclimatize animals properly before the experiment.

  • Refine the Dosing Regimen:

    • Consider a dose-escalation study in a small cohort to determine the maximum tolerated dose in your specific model.[4]

Data Presentation

Table 1: Effect of Intravenous Corticosteroids on the Incidence of Gemtuzumab this compound Infusion-Related Reactions

Premedication RegimenNumber of PatientsIncidence of Grade ≥2 Infusion-Related Reactionsp-value
Acetaminophen + Diphenhydramine11029% (32 patients)0.0009
Acetaminophen + Diphenhydramine + Methylprednisolone333% (1 patient)

Data from a comparative clinical trial.[7]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay to Assess IRR Potential

Objective: To evaluate the potential of gemtuzumab this compound to induce pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

  • Treatment: Treat the PBMCs with varying concentrations of gemtuzumab this compound. Include a positive control (e.g., lipopolysaccharide) and a negative control (vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the cell plates and collect the supernatant.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine levels in the gemtuzumab this compound-treated wells to the negative control to determine the extent of cytokine release.

Mandatory Visualizations

IRR_Signaling_Pathway cluster_cell CD33+ Myeloid Cell cluster_systemic Systemic Circulation GO Gemtuzumab this compound CD33 CD33 Receptor GO->CD33 Binding Internalization Internalization CD33->Internalization Lysosome Lysosome Internalization->Lysosome Calicheamicin Calicheamicin Release Lysosome->Calicheamicin DNA_Damage DNA Double-Strand Breaks Calicheamicin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cytokine_Release Cytokine Release (e.g., TNF-α, IL-6) Apoptosis->Cytokine_Release IRR_Symptoms Infusion-Related Reactions (Fever, Chills, Hypotension) Cytokine_Release->IRR_Symptoms Leads to

Caption: Proposed signaling pathway for gemtuzumab this compound-induced infusion-related reactions.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_preclinical Preclinical In Vivo Study PBMC_Isolation Isolate Human PBMCs GO_Treatment Treat with Gemtuzumab This compound PBMC_Isolation->GO_Treatment Cytokine_Analysis Analyze Cytokine Release (ELISA/Luminex) GO_Treatment->Cytokine_Analysis Animal_Model Select Animal Model (e.g., Humanized Mice) Cytokine_Analysis->Animal_Model Inform In Vivo Study Design Premedication Administer Premedication (Corticosteroids) Animal_Model->Premedication GO_Infusion Infuse Gemtuzumab This compound Premedication->GO_Infusion Monitor_Symptoms Monitor for IRR Symptoms GO_Infusion->Monitor_Symptoms

Caption: Experimental workflow for assessing infusion-related reactions to gemtuzumab this compound.

Caption: Troubleshooting decision tree for managing gemtuzumab this compound infusion-related reactions.

References

Technical Support Center: Managing Hematological Toxicity of Ozogamicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hematological toxicities associated with ozogamicin, a component of antibody-drug conjugates like gemtuzumab this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during pre-clinical and clinical research involving this compound.

IssueRecommended Action
Unexpectedly high in vitro cytotoxicity in hematopoietic progenitor cell assays (e.g., CFU assay) - Verify this compound concentration: Re-confirm the dilution calculations and ensure accurate preparation of the final drug concentration. - Assess cell viability prior to treatment: Ensure the starting cell population is healthy and viable. - Check for contamination: Rule out microbial contamination in cell cultures. - Evaluate assay conditions: Confirm that the semi-solid medium, cytokines, and incubation conditions are optimal for the specific progenitor cells being assayed.
Significant inter-animal variability in hematological parameters in in vivo studies - Standardize animal handling and dosing procedures: Ensure consistent administration of this compound and minimize stress to the animals. - Increase sample size: A larger cohort of animals may be necessary to account for biological variability. - Monitor animal health closely: Daily clinical observations can help identify confounding factors affecting individual animals.
Difficulty in distinguishing between this compound-induced myelosuppression and disease-related cytopenias - Establish a clear baseline: Collect comprehensive hematological data before initiating this compound treatment. - Include appropriate control groups: Use vehicle-treated and, if applicable, disease-model animals not receiving the drug to differentiate treatment effects. - Perform bone marrow analysis: Morphological and flow cytometric analysis of bone marrow can provide insights into the cause of cytopenias.[1][2]
Elevated liver enzymes and suspicion of Veno-Occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS) - Monitor liver function tests (LFTs) frequently: Closely track bilirubin, ALT, and AST levels.[3] - Assess for clinical signs of VOD/SOS: Monitor for hepatomegaly, rapid weight gain, and ascites.[4][5] - Consider imaging studies: Doppler ultrasound of the liver can help assess blood flow.[5] - Dose modification: Withhold this compound if total bilirubin is >2x the upper limit of normal (ULN) or if AST/ALT are >2.5x ULN.[3]

Frequently Asked Questions (FAQs)

General Questions

  • What are the primary hematological toxicities associated with this compound? Myelosuppression, characterized by thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), and veno-occlusive disease (VOD)/sinusoidal obstruction syndrome (SOS) of the liver are the main hematological and related toxicities.[6]

  • What is the mechanism of this compound-induced hematological toxicity? this compound is a calicheamicin derivative that, when released from its antibody carrier, causes DNA double-strand breaks, leading to the death of rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow.[7] The CD33 antigen, the target of gemtuzumab this compound, is expressed on myeloid blasts and immature normal cells of the myelomonocytic lineage, but not on normal hematopoietic stem cells.[8]

Troubleshooting In Vitro Assays

  • How can I assess the specific lineage of hematopoietic progenitors affected by this compound in a CFU assay? By using specific cytokine cocktails in the semi-solid medium, you can promote the growth of distinct colony types, such as CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-Mk (megakaryocyte), allowing for lineage-specific toxicity assessment.[7][9]

  • What are the key parameters to measure in a CFU assay to quantify hematotoxicity? The primary endpoint is the number of colonies formed after a specific incubation period. A dose-dependent decrease in colony numbers compared to untreated controls indicates hematotoxicity. The IC50 (the concentration that inhibits 50% of colony formation) is a key quantitative measure.

Managing In Vivo Studies

  • What is a typical dosing schedule for this compound in preclinical animal models to study hematotoxicity? Dosing regimens in animal models vary, but often involve single or fractionated doses. For example, in mouse xenograft models of acute myeloid leukemia (AML), gemtuzumab this compound has been administered at doses ranging from 30 to 120 mg/m².[10] It is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) in the specific animal model being used.[10]

  • How frequently should I monitor blood counts in animals treated with this compound? Complete blood counts (CBCs) should be performed at baseline and then frequently throughout the study, for instance, two to three times per week, to capture the nadir (lowest point) of blood cell counts and their subsequent recovery.[8]

Veno-Occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS)

  • What are the risk factors for developing VOD/SOS with this compound-containing therapies? Risk factors include higher doses of this compound, prior or subsequent hematopoietic stem cell transplantation (HSCT), and underlying liver conditions.[11]

  • Are there any prophylactic measures to reduce the risk of VOD/SOS? While not definitively established, the use of ursodeoxycholic acid has been suggested as a potential prophylactic measure due to its ability to reduce toxic bile acids in the liver. For patients proceeding to HSCT, a washout period of at least 3 months after the last this compound dose is recommended.

Quantitative Data Summary

Table 1: Incidence of VOD/SOS in Pediatric Patients with AML Undergoing AlloHCT

Treatment GroupCumulative Incidence of VOD/SOS at 100 days (95% CI)Cumulative Incidence of Severe VOD/SOS at 100 days (95% CI)
Prior Gemtuzumab this compound Exposure (n=148)16% (11-23%)8% (4-13%)
No Prior Gemtuzumab this compound Exposure (Controls, n=348)10% (7-13%)3% (2-5%)

Source: Retrospective analysis of pediatric patients with AML who received myeloablative alloHCT.

Experimental Protocols

1. In Vitro Hematotoxicity Assessment: Colony-Forming Unit (CFU) Assay

This protocol outlines a method for assessing the effect of this compound on hematopoietic progenitor cells.

Materials:

  • Bone marrow mononuclear cells (BMMCs) or CD34+ cells from a relevant species (e.g., human, mouse).

  • Semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for the desired lineages.

  • This compound compound of interest.

  • Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS).

  • 35 mm culture dishes.

  • Sterile water.

  • Incubator (37°C, 5% CO₂, 95% humidity).

Procedure:

  • Cell Preparation: Isolate BMMCs or enrich for CD34+ cells using standard laboratory procedures. Resuspend cells in IMDM with 2% FBS to a final concentration of 4 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare serial dilutions of the this compound compound in IMDM with 2% FBS. Include a vehicle control (medium with the same solvent concentration as the highest drug concentration).

  • Plating:

    • Thaw the methylcellulose medium.

    • For each treatment condition (including controls), add 150 µL of the cell suspension and 150 µL of the drug dilution (or vehicle) to 3 mL of the methylcellulose medium.

    • Vortex the tube to mix thoroughly and let it stand for 5 minutes to allow bubbles to dissipate.

    • Using a syringe with a blunt-ended needle, dispense 1.1 mL of the cell-medium mixture into each of two 35 mm culture dishes.

    • Gently tilt and rotate the dishes to ensure even distribution.

  • Incubation:

    • Place the culture dishes in a 100 mm petri dish along with an open 35 mm dish containing sterile water to maintain humidity.

    • Incubate at 37°C, 5% CO₂, and 95% humidity for 12-14 days.

  • Colony Counting: After the incubation period, count the number of colonies in each dish using an inverted microscope. Colonies are typically defined as clusters of 40 or more cells.

2. In Vivo Hematotoxicity Assessment in a Mouse Model

This protocol provides a general framework for evaluating this compound-induced hematological toxicity in mice.

Materials:

  • Appropriate mouse strain (e.g., C57BL/6).

  • This compound compound formulated for in vivo administration.

  • Vehicle control.

  • Blood collection supplies (e.g., EDTA-coated microtainer tubes).

  • Hematology analyzer.

  • Bone marrow collection tools.

  • Histology and flow cytometry reagents.

Procedure:

  • Acclimatization and Baseline Measurements: Acclimatize animals to the housing conditions for at least one week. Collect baseline blood samples for a complete blood count (CBC).

  • Dosing: Administer the this compound compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal). Doses should be based on prior dose-range finding studies.

  • Monitoring:

    • Perform daily clinical observations for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Collect blood samples at regular intervals (e.g., days 3, 7, 14, 21 post-dose) for CBC analysis to determine the nadir and recovery of blood cell counts.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect terminal blood samples.

  • Bone Marrow Analysis:

    • Harvest bone marrow from the femurs and/or tibias.

    • Perform a cell count and prepare bone marrow smears for cytological evaluation.

    • Use a portion of the bone marrow for flow cytometric analysis to assess different hematopoietic cell populations.

    • Fix and embed a portion of the bone for histological examination.[1][2]

Visualizations

Ozogamicin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound-ADC This compound-Antibody Drug Conjugate CD33_Receptor CD33 Receptor This compound-ADC->CD33_Receptor Binding Endosome Endosome CD33_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Calicheamicin Calicheamicin (this compound) Lysosome->Calicheamicin Release of Calicheamicin DNA Nuclear DNA Calicheamicin->DNA Binds to DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Causes Double- Strand Breaks

Caption: Mechanism of this compound-induced cytotoxicity.

Hematotoxicity_Monitoring_Workflow Start Initiate this compound Treatment Monitor_CBC Monitor Complete Blood Count (CBC) (2-3 times/week) Start->Monitor_CBC Monitor_VOD Monitor for VOD/SOS (LFTs, Clinical Signs) Start->Monitor_VOD Toxicity_Observed Hematological Toxicity Observed? Monitor_CBC->Toxicity_Observed Monitor_VOD->Toxicity_Observed Dose_Modification Dose Delay or Discontinuation Toxicity_Observed->Dose_Modification Yes Continue_Monitoring Continue Monitoring Toxicity_Observed->Continue_Monitoring No Supportive_Care Provide Supportive Care (e.g., Transfusions) Dose_Modification->Supportive_Care Supportive_Care->Continue_Monitoring Continue_Monitoring->Toxicity_Observed End Toxicity Resolution Continue_Monitoring->End

Caption: Workflow for monitoring hematological toxicity.

References

Technical Support Center: Optimization of Ozogamicin Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ozogamicin-based antibody-drug conjugates (ADCs), such as gemtuzumab this compound (GO) and inotuzumab this compound (InO), in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-based ADCs?

A1: this compound-based ADCs, like gemtuzumab this compound and inotuzumab this compound, work through a targeted delivery system. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells (e.g., CD33 for gemtuzumab this compound, CD22 for inotuzumab this compound). Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell's lysosomes, the acidic environment cleaves the linker, releasing the cytotoxic payload, a calicheamicin derivative. This potent agent then translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks. This DNA damage induces cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[1]

Q2: Which preclinical models are suitable for this compound dosage optimization studies?

A2: Both in vitro and in vivo models are essential.

  • In Vitro Models: A variety of human leukemia and lymphoma cell lines expressing the target antigen (CD33 for GO, CD22 for InO) are commonly used. Examples include HL-60, NB-4, and THP-1 for AML (CD33+) and REH or NALM-6 for B-cell ALL (CD22+). These are useful for initial dose-response assessments and mechanistic studies.

  • In Vivo Models: Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models in immunodeficient mice (e.g., NOD/SCID or NSG) are the gold standard for evaluating efficacy and toxicity of different dosing regimens.[2][3] These models allow for the assessment of anti-tumor activity in a more physiologically relevant setting.

Q3: What are the key considerations for designing a preclinical dose-finding study for an this compound ADC?

A3: Key considerations include:

  • Dose Range: The dose range should be wide enough to identify a dose-response relationship, including a maximum tolerated dose (MTD).

  • Dosing Schedule: Different schedules should be explored, such as single doses versus fractionated (split) doses. Fractionated dosing has been shown in some clinical contexts to improve the therapeutic window by mitigating toxicities driven by peak drug concentrations (Cmax).[4]

  • Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are common in preclinical models.

  • Toxicity Monitoring: Close monitoring of animal body weight, clinical signs of distress, and hematological parameters is crucial to determine the MTD.

  • Efficacy Endpoints: Tumor growth inhibition, reduction in tumor burden (e.g., leukemic blasts in bone marrow), and overall survival are key efficacy endpoints.

Troubleshooting Guides

In Vitro Experiments

Q: My this compound ADC shows high variability in cytotoxicity assays between experiments. What could be the cause?

A: High variability in in vitro cytotoxicity assays can stem from several factors:

  • Cell Health and Passage Number: Ensure you are using cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered sensitivity to drugs. Maintain a consistent cell seeding density across all experiments.

  • Reagent Preparation and Storage: Prepare fresh dilutions of the this compound ADC for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Interference: this compound ADCs can potentially interfere with certain colorimetric or fluorometric assays. If using an MTT or resazurin-based assay, run a control with the ADC in cell-free media to check for direct chemical reduction of the dye. Consider using an alternative viability assay that measures ATP content, such as CellTiter-Glo®.

  • Inconsistent Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and the final assay readout.

Q: The IC50 value of the this compound ADC in my cell line is much higher than expected from the literature. Why might this be?

A: Several factors could contribute to an unexpectedly high IC50 value:

  • Low Target Antigen Expression: Verify the expression level of the target antigen (CD33 or CD22) on your specific cell line clone using flow cytometry. Antigen expression can vary between different sources of the same cell line.

  • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump the calicheamicin payload out of the cell, leading to resistance.[5] You can test for this by co-incubating the ADC with an MDR inhibitor.

  • Altered DNA Damage Response: The efficacy of this compound is dependent on the cell's ability to undergo apoptosis in response to DNA damage. Alterations in DNA damage response pathways can confer resistance.[5]

  • Incorrect Drug Concentration: Double-check all calculations and dilutions for the preparation of your working solutions.

In Vivo Experiments

Q: I am observing significant toxicity in my mouse model at doses reported to be effective in the literature. What should I consider?

A: Toxicity in preclinical models can be influenced by several factors:

  • Mouse Strain: Different immunodeficient mouse strains can have varying sensitivities to cytotoxic agents. Ensure you are using the same strain as the cited literature.

  • Drug Formulation and Administration: The formulation of the ADC for injection is critical. Ensure it is properly solubilized and free of aggregates. The speed and volume of the injection can also impact tolerability.

  • Animal Health Status: The overall health of the animals prior to the study can affect their tolerance to treatment. Ensure animals are acclimated and healthy before starting the experiment.

  • Tumor Burden: High tumor burden can sometimes exacerbate toxicity. Consider initiating treatment when tumors are smaller.

Q: The anti-tumor efficacy of the this compound ADC in my xenograft model is lower than anticipated. What can I do to troubleshoot this?

A: Suboptimal efficacy in in vivo models can be due to several reasons:

  • Insufficient Drug Exposure: The dosing regimen may not be providing adequate drug exposure at the tumor site. Consider a dose-escalation study or a more frequent dosing schedule.

  • Tumor Model Characteristics: The specific cell line or PDX model used may have intrinsic resistance mechanisms, as discussed in the in vitro section.

  • ADC Instability: Ensure the ADC is stable in the formulation used for injection and during storage. Premature cleavage of the linker and release of the payload can lead to reduced targeted delivery.

  • Poor Tumor Penetration: The large size of ADCs can sometimes limit their penetration into solid tumors. This is a known challenge in ADC development.[6]

Data Presentation

Table 1: Preclinical In Vitro Efficacy of this compound ADCs

ADCCell LineCancer TypeIC50 (ng/mL)
Gemtuzumab this compoundHL-60AML2 - 6
Gemtuzumab this compoundTHP-1AML2 - 6
Gemtuzumab this compoundNB-4AML2 - 6
Gemtuzumab this compoundKG-1AML>1000

Table 2: Preclinical In Vivo Efficacy of Gemtuzumab this compound (GO) in AML Xenograft Models

ModelMouse StrainTreatmentEfficacy Outcome
MV4-11-luc CDXNSGGO (0.01 mg/kg or 0.06 mg/kg) + DA ChemotherapyEliminated nearly all AML burden and extended overall survival.[7]
PDX ModelsNSGGO (0.01 mg/kg or 0.06 mg/kg) + DA ChemotherapyMore effective elimination of leukemic initiating cells than single agents.[7]

Table 3: Preclinical In Vivo Efficacy of Inotuzumab this compound (InO) in B-cell Malignancy Xenograft Models

ModelMouse StrainTreatmentEfficacy Outcome
CD22+ ALL modelsNot specifiedInotuzumab this compoundInduced complete tumor regression and cures in mice.[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
  • Cell Seeding: Seed leukemia/lymphoma cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of complete culture medium.

  • Drug Preparation: Prepare serial dilutions of the this compound ADC in complete culture medium at 2x the final desired concentrations.

  • Treatment: Add 100 µL of the 2x drug dilutions to the respective wells. Include vehicle-only control wells (medium with the same final concentration of the drug's vehicle, e.g., PBS).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

Protocol 2: In Vivo Leukemia Xenograft Model
  • Cell Preparation: Culture the chosen leukemia cell line (e.g., HL-60 for GO, REH for InO) under standard conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

  • Animal Model: Use immunodeficient mice (e.g., 6-8 week old female NOD/SCID or NSG mice). Allow animals to acclimate for at least one week before the study begins.

  • Cell Implantation: Resuspend the leukemia cells in sterile, serum-free medium or PBS. Inject the cells intravenously (e.g., via the tail vein) to establish a disseminated leukemia model. The number of cells to inject will need to be optimized for each cell line to achieve consistent engraftment.

  • Engraftment Monitoring: Monitor for signs of successful engraftment, which may include weight loss, hind-limb paralysis, or the detection of human leukemic cells in peripheral blood via flow cytometry (e.g., staining for human CD45).

  • Drug Formulation and Administration: Reconstitute the lyophilized this compound ADC according to the manufacturer's instructions. Dilute to the final desired concentration in a sterile vehicle (e.g., PBS). Administer the ADC intravenously at the predetermined doses and schedule.

  • Monitoring:

    • Tumor Burden: For disseminated models, monitor the percentage of human CD45+ cells in the peripheral blood or bone marrow at various time points and at the end of the study.

    • Toxicity: Monitor animal body weight 2-3 times per week and observe for any clinical signs of toxicity.

  • Endpoint: The primary endpoint is often an increase in the median survival of the treated groups compared to the vehicle control group. Other endpoints can include the reduction in leukemic cell burden in the bone marrow and spleen at the end of the study.

Mandatory Visualization

Ozogamicin_Signaling_Pathway This compound-Induced DNA Damage and Apoptosis Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ozogamicin_ADC This compound ADC Tumor_Cell_Antigen CD33 or CD22 Antigen Ozogamicin_ADC->Tumor_Cell_Antigen Binding Internalization Internalization (Endocytosis) Tumor_Cell_Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Calicheamicin_Release Calicheamicin Release (Acidic Cleavage) Lysosome->Calicheamicin_Release DNA_Binding DNA Minor Groove Binding Calicheamicin_Release->DNA_Binding Translocation to Nucleus DNA_DSB DNA Double-Strand Breaks DNA_Binding->DNA_DSB DDR_Activation DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_DSB->DDR_Activation G2M_Arrest G2/M Cell Cycle Arrest DDR_Activation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound ADC mechanism of action.

Preclinical_Dosage_Optimization_Workflow Preclinical Dosage Optimization Workflow for this compound ADCs cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Line_Selection Select Target-Expressing Cell Lines Dose_Response Dose-Response Cytotoxicity (Determine IC50) Cell_Line_Selection->Dose_Response Mechanism_Assays Apoptosis & Cell Cycle Assays Dose_Response->Mechanism_Assays Model_Selection Select Xenograft Model (CDX or PDX) Mechanism_Assays->Model_Selection Inform In Vivo Design MTD_Study Maximum Tolerated Dose (MTD) Study Model_Selection->MTD_Study Efficacy_Study Efficacy Study at Optimal Doses/Schedules MTD_Study->Efficacy_Study Inform Dose Selection PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis Final_Dosage_Selection Select Optimal Preclinical Dosage Regimen PK_PD_Analysis->Final_Dosage_Selection

Caption: Experimental workflow for this compound dosage optimization.

Dose_Efficacy_Toxicity_Relationship Logical Relationship of Dose, Efficacy, and Toxicity Dose_Schedule Dose & Schedule Exposure Systemic Exposure (PK) (Cmax, AUC) Dose_Schedule->Exposure Target_Engagement Target Saturation & Internalization Exposure->Target_Engagement Toxicity Toxicity (Weight Loss, Hematotoxicity, Hepatotoxicity) Exposure->Toxicity Off-target effects Efficacy Efficacy (Tumor Growth Inhibition, Survival) Target_Engagement->Efficacy Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Relationship between dose, efficacy, and toxicity.

References

addressing aggregation issues in gemtuzumab ozogamicin preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gemtuzumab ozogamicin. The information provided aims to address common challenges, particularly aggregation issues, encountered during experimental preparation.

Frequently Asked Questions (FAQs)

Q1: What is gemtuzumab this compound and how does it work?

Gemtuzumab this compound is an antibody-drug conjugate (ADC) used in the treatment of acute myeloid leukemia (AML).[1][2][3] It consists of a humanized monoclonal antibody that targets the CD33 protein, which is present on the surface of myeloid leukemia cells.[1][2] This antibody is linked to a cytotoxic agent called N-acetyl-gamma calicheamicin.[1] When gemtuzumab this compound binds to the CD33 protein on a cancer cell, it is internalized. Inside the cell, the calicheamicin is released, which then causes double-strand breaks in the DNA, leading to the cancer cell's death.[4]

Q2: What are the primary causes of aggregation during the preparation of gemtuzumab this compound?

Aggregation of gemtuzumab this compound is a common issue that can arise during its preparation and is influenced by several factors:

  • Hydrophobicity: The calicheamicin payload is hydrophobic. Attaching it to the antibody increases the overall hydrophobicity of the ADC, which can lead to self-association as the molecules attempt to minimize their exposure to the aqueous environment.[5]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules conjugated to each antibody can increase the propensity for aggregation due to increased surface hydrophobicity.[6] Studies have shown that aggregates of gemtuzumab this compound are often composed of ADC molecules with a higher average drug load.[5]

  • Buffer Conditions: The pH and ionic strength of the buffer solution are critical. If the pH is close to the isoelectric point (pI) of the antibody, the net charge of the molecule is reduced, which can decrease its solubility and promote aggregation.

  • Temperature: Elevated temperatures can induce conformational changes in the antibody structure, exposing hydrophobic regions and leading to aggregation.

  • Concentration: Higher concentrations of the ADC can increase the likelihood of intermolecular interactions and subsequent aggregation.

  • Mechanical Stress: Processes such as vigorous mixing or filtration can introduce shear stress, which may lead to the unfolding of the antibody and aggregation.

Q3: How does aggregation affect the efficacy and safety of gemtuzumab this compound?

Aggregation can have several negative consequences:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the CD33 target.[5] Studies on gemtuzumab this compound have shown that aggregated fractions can have lower binding affinity to CD33.[5]

  • Altered Pharmacokinetics: The presence of high molecular weight species can change the clearance rate and overall pharmacokinetic profile of the drug.

  • Increased Immunogenicity: Aggregated proteins have a higher potential to elicit an immune response in patients.

  • Safety Concerns: In some cases, aggregates have been associated with increased toxicity. Interestingly, for gemtuzumab this compound, some studies have noted that aggregated fractions with higher drug loading exhibited higher cytotoxicity in vitro, despite lower target binding.[5]

Troubleshooting Guide

Problem: I am observing turbidity or precipitation in my gemtuzumab this compound solution.

Possible Cause Troubleshooting Steps
Suboptimal Buffer Conditions 1. Verify the pH of your buffer. For IgG4 antibodies like gemtuzumab, a pH range of 5.0-6.5 is often optimal for stability. 2. Ensure appropriate ionic strength. The addition of salts can sometimes help to mitigate aggregation.
High Concentration 1. Attempt to work with a lower concentration of the ADC if your experimental design allows. 2. If a high concentration is necessary, consider optimizing the formulation with excipients.
Temperature Fluctuations 1. Maintain a constant and controlled temperature during preparation and storage. Avoid repeated freeze-thaw cycles. 2. Refer to the product's stability data for recommended storage temperatures.
Mechanical Stress 1. Use gentle mixing techniques. Avoid vigorous vortexing or shaking. 2. When filtering, use a low-protein-binding filter with an appropriate pore size and apply gentle pressure.

Problem: My analytical results show a high percentage of high molecular weight (HMW) species.

Possible Cause Troubleshooting Steps
Inappropriate Formulation 1. Review your formulation components. Consider the addition of stabilizers such as polysorbates or sugars. 2. Screen different buffer systems to find the optimal conditions for your specific ADC.
High Drug-to-Antibody Ratio (DAR) 1. If possible, use a preparation with a lower average DAR. 2. Characterize the aggregation propensity of different DAR species in your mixture.
Analytical Artifact 1. Ensure your analytical method is not inducing aggregation. For Size Exclusion Chromatography (SEC), interactions with the column matrix can sometimes cause issues. Consider using a mobile phase with additives like arginine or a different column chemistry.

Quantitative Data on Gemtuzumab this compound Aggregation

The following tables summarize key quantitative data related to gemtuzumab this compound and the impact of environmental factors on antibody stability.

Table 1: Molecular Weight of Gemtuzumab this compound Species

SpeciesMolecular Weight (kDa)Method
Monomer~150SEC-MALS
Dimer~300SEC-MALS
Multimer>450SEC-MALS

Data sourced from studies on the structural characterization of gemtuzumab this compound aggregates.[5]

Table 2: Biological Activity of Gemtuzumab this compound Fractions

FractionRelative CD33 Binding (%)Relative Cytotoxicity (IC50)
Monomer103Reference
Aggregate Fraction 116Higher than monomer
Aggregate Fraction 333Higher than monomer

This table illustrates that while aggregated fractions may have lower target binding, their increased drug load can lead to higher in vitro cytotoxicity.[5]

Table 3: Illustrative Impact of pH and Temperature on IgG4 Antibody Aggregation

pHTemperature (°C)% High Molecular Weight Species (HMW)
5.040< 1%
6.040< 1%
7.0402-3%
5.0605-7%
7.060> 15%

Note: Specific forced degradation data for gemtuzumab this compound is not publicly available. This table provides representative data for a typical IgG4 monoclonal antibody to illustrate the general trends of pH and temperature effects on aggregation.

Experimental Protocols

1. Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • Objective: To separate and quantify monomer, dimer, and higher molecular weight aggregates of gemtuzumab this compound based on hydrodynamic radius.

  • Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.

  • Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, or similar).

  • Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, pH 7.0. For ADCs with high hydrophobicity, the addition of a small percentage of an organic solvent like isopropanol or acetonitrile may be necessary to reduce non-specific interactions with the column.[7]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Prepare the gemtuzumab this compound sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject a suitable volume (e.g., 20 µL) of the sample onto the column.

    • Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any smaller fragments.

    • Integrate the peak areas to determine the relative percentage of each species.

2. Dynamic Light Scattering (DLS) for Aggregate Detection

  • Objective: To determine the hydrodynamic radius and polydispersity of gemtuzumab this compound in solution, providing a rapid assessment of the presence of aggregates.

  • Instrumentation: A DLS instrument (e.g., Malvern Zetasizer or similar).

  • Procedure:

    • Prepare the gemtuzumab this compound sample in a suitable buffer at a concentration typically between 0.1 and 1.0 mg/mL.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter directly into a clean cuvette to remove dust and extraneous particles.

    • Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement. The instrument will analyze the fluctuations in scattered light intensity to calculate the size distribution of particles in the solution.

    • Analyze the results for the presence of larger species, which would indicate aggregation. A high polydispersity index (PdI) can also be an indicator of a heterogeneous sample containing aggregates.

Visualizations

Gemtuzumab this compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway following the internalization of gemtuzumab this compound and the induction of DNA damage.

Gemtuzumab_Ozogamicin_Pathway cluster_cell Myeloid Leukemia Cell GO Gemtuzumab this compound CD33 CD33 Receptor GO->CD33 Binding Internalization Internalization CD33->Internalization Lysosome Lysosome (Acidic Environment) Internalization->Lysosome Calicheamicin Released Calicheamicin Lysosome->Calicheamicin Linker Cleavage DNA Nuclear DNA Calicheamicin->DNA Binds to Minor Groove DSB Double-Strand Breaks DNA->DSB Induces DDR DNA Damage Response (ATM/ATR, DNA-PK) DSB->DDR Activates CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest BaxBak Bax/Bak Activation DDR->BaxBak If damage is severe Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to Caspase Caspase Activation BaxBak->Caspase Caspase->Apoptosis

Caption: Mechanism of action of gemtuzumab this compound.

Experimental Workflow for Aggregation Analysis

This diagram outlines a typical workflow for analyzing aggregation in a gemtuzumab this compound sample.

Aggregation_Analysis_Workflow Sample Gemtuzumab this compound Sample Preparation SEC Size Exclusion Chromatography (SEC) Sample->SEC DLS Dynamic Light Scattering (DLS) Sample->DLS Quantification Quantification of Monomer vs. Aggregates SEC->Quantification SizeDistribution Hydrodynamic Radius & Polydispersity DLS->SizeDistribution Report Report Results Quantification->Report SizeDistribution->Report

Caption: Workflow for gemtuzumab this compound aggregation analysis.

Logical Relationship of Factors Influencing Aggregation

This diagram illustrates the key factors that can contribute to the aggregation of gemtuzumab this compound.

Aggregation_Factors cluster_env Environmental Factors cluster_form Formulation Factors Aggregation Gemtuzumab this compound Aggregation Hydrophobicity Increased Hydrophobicity (Payload & High DAR) Hydrophobicity->Aggregation Environmental Environmental Stress Environmental->Aggregation Temperature High Temperature Environmental->Temperature Concentration High Concentration Environmental->Concentration Mechanical Mechanical Stress Mechanical->Aggregation Formulation Suboptimal Formulation Formulation->Aggregation pH Suboptimal pH Formulation->pH IonicStrength Incorrect Ionic Strength Formulation->IonicStrength

Caption: Factors contributing to gemtuzumab this compound aggregation.

References

Technical Support Center: Navigating CD33 Expression Variability in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in CD33 expression in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in CD33 expression?

A1: Variability in CD33 expression can arise from several factors at both the genetic and protein levels:

  • Genetic Polymorphisms: A key source of variability is a single nucleotide polymorphism (SNP), rs12459419, located in exon 2 of the CD33 gene. The presence of a T allele instead of a C allele at this position enhances the skipping of exon 2 during pre-mRNA splicing.[1][2]

  • Alternative Splicing: The CD33 gene undergoes alternative splicing, leading to different protein isoforms. The most well-characterized isoforms are the full-length CD33 (CD33-FL or CD33M) and a shorter isoform that lacks the V-set immunoglobulin-like domain encoded by exon 2 (D2-CD33, CD33ΔE2, or CD33m).[1][3][4][5] Other splice variants affecting the intracellular domain have also been identified.[3][4]

  • Disease Heterogeneity: In acute myeloid leukemia (AML), CD33 expression levels are associated with specific genetic subtypes. For instance, high CD33 expression is often linked to NPM1 and FLT3-ITD mutations, while lower expression is associated with adverse-risk cytogenetics.[6][7][8][9]

  • Cellular State and Environment: CD33 expression can be influenced by the cellular environment. For example, factors like temperature and phagocytic activity have been shown to affect the surface expression of CD33 on monocytes.[7] There can also be differences in expression levels between leukemic blasts in the peripheral blood versus the bone marrow.[6]

  • Leukemic Stem Cell Heterogeneity: Within a patient's leukemia, there can be subpopulations of leukemic stem cells (LSCs) with varying levels of CD33 expression, which has significant implications for targeted therapies.[6][10]

Q2: How do different CD33 isoforms affect my experiments, particularly with anti-CD33 antibodies?

A2: The presence of different CD33 isoforms, especially the CD33ΔE2 variant, is critical for antibody-based research and therapeutics. The V-set domain, encoded by exon 2, contains the primary binding site for most clinically relevant anti-CD33 antibodies, including Gemtuzumab Ozogamicin (GO).[2][3][4][11]

  • Antibody Recognition: The CD33ΔE2 isoform lacks this V-set domain and is therefore not recognized by antibodies targeting this region.[3][4][12] This can lead to an underestimation of total CD33 protein if the antibody used is specific to the V-set domain.

  • Therapeutic Efficacy: In the context of antibody-drug conjugates (ADCs) like GO, the presence of a high proportion of the CD33ΔE2 isoform can lead to reduced therapeutic efficacy, as the drug cannot bind to these cells.[3][4][13]

Q3: What is the functional difference between the full-length CD33 (CD33-FL) and the CD33ΔE2 isoform?

A3: The two isoforms have distinct functional properties. CD33-FL acts as an inhibitory receptor.[6] When it binds to its sialic acid ligands, its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) get phosphorylated, leading to the recruitment of phosphatases SHP-1 and SHP-2.[3][4][6] This recruitment dampens downstream signaling pathways, inhibiting cellular activation and functions like phagocytosis.[6][14] The CD33ΔE2 isoform, lacking the ligand-binding V-set domain, is thought to be functionally inert or at least significantly less inhibitory.[14]

Troubleshooting Guides

Guide 1: Inconsistent CD33 Staining by Flow Cytometry

This guide addresses common issues leading to variable or unexpected results when measuring CD33 expression by flow cytometry.

Problem Potential Cause Recommended Solution
High day-to-day variability in Mean Fluorescence Intensity (MFI) Instrument settings not standardized.Run daily quality control with standardized beads. Ensure laser alignment and detector voltages are consistent between experiments.[15]
Antibody degradation.Store antibodies as recommended by the manufacturer, protected from light.[16] Use fresh antibody dilutions for each experiment.
Cell handling and viability issues.Prepare fresh samples whenever possible.[16][17] Avoid harsh vortexing or centrifugation.[15] Use a viability dye to exclude dead cells, which can bind antibodies non-specifically.[18]
Low or no CD33 signal on a cell line expected to be positive Low target antigen expression in the specific sub-clone or passage number.Check the literature for expected expression levels on your specific cell line.[16] Consider that expression can change with passage number.
Inappropriate antibody concentration.Titrate your anti-CD33 antibody to determine the optimal staining concentration for your specific cell type and protocol.[16]
Internalization of the CD33 antigen.Perform all staining steps on ice or at 4°C with ice-cold buffers to prevent receptor internalization.[15] Adding sodium azide to the buffer can also inhibit this process.[15]
Unexpectedly high background staining Non-specific antibody binding.Include an Fc block step in your protocol to prevent binding to Fc receptors.[18] Ensure adequate washing steps.[18]
Too much antibody used.Titrate the antibody to find the concentration that gives the best signal-to-noise ratio.[16][17]
Sample contamination.Ensure aseptic technique during sample preparation as bacterial contamination can cause autofluorescence.[15][18]
Multiple cell populations observed when one is expected Presence of doublets or cell clumps.Gently mix or filter the cell suspension before analysis to ensure a single-cell suspension.[15]
Heterogeneous CD33 expression within the cell line.This may be a true biological phenomenon. Consider cell sorting to isolate and characterize subpopulations.
Guide 2: Discrepancy Between CD33 mRNA and Protein Levels

This guide helps troubleshoot situations where CD33 mRNA levels (e.g., from qPCR) do not correlate with surface protein expression (e.g., from flow cytometry).

Problem Potential Cause Recommended Solution
High total CD33 mRNA but low surface protein Predominance of the CD33ΔE2 splice variant.Use qPCR primers that can distinguish between the full-length and the exon 2-skipped transcripts to determine their relative abundance.[1]
Use of a V-set domain-specific antibody for protein detection.If a high level of CD33ΔE2 mRNA is confirmed, the antibody used for flow cytometry may not be detecting this isoform. Try an antibody that recognizes an epitope outside the V-set domain if available.
Post-transcriptional or post-translational regulation.Consider factors that might affect protein translation, stability, or trafficking to the cell surface.
Low total CD33 mRNA but high surface protein High protein stability.The CD33 protein may have a long half-life, leading to accumulation on the cell surface even with low transcriptional activity.
Inefficient RNA extraction or qPCR.Review your RNA extraction and qPCR protocols for potential issues. Ensure RNA integrity and use validated primers.

Data Presentation

Table 1: Influence of rs12459419 Genotype on CD33 Expression

This table summarizes the impact of the rs12459419 SNP on both the relative abundance of the exon 2-skipped isoform (D2-CD33) and the number of CD33 molecules on the cell surface.

Genotype (rs12459419)Percentage of D2-CD33 Relative to Total CD33*CD33 Molecules per Cell (p67.6 antibody)**
CC 5 - 15%~3.8 x 10⁴
CT 30 - 50%~1.9 x 10⁴
TT 70 - 90%~0.42 x 10⁴

*Note: The exact percentages can vary between cell types and individuals.[1] **Data from regenerating monocytes in AML patients.[2]

Table 2: CD33 Expression in Common AML Cell Lines

This table provides a reference for CD33 expression levels in frequently used human AML cell lines. Note that expression can vary between different sources and culture conditions.

Cell LineTypical CD33 Expression LevelReference
HL-60 High[10]
K052 High[19]
MOLM-14 High[19]
NOMO-1 High[19]
THP-1 High[19]
KG-1a Endogenously Expressed[4]
ML-1 Endogenously Expressed[4]
OCI-AML3 Endogenously Expressed[4]

Experimental Protocols

Protocol 1: Quantification of CD33 Splice Variants by qPCR

This protocol details the steps for measuring the relative expression of full-length CD33 and the exon 2-skipped (D2-CD33) isoform.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from cells or tissues using a standard kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[1]

  • Assess RNA quality and quantity. Ensure an A260/A280 ratio of ~2.0.[1]

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers.[1]

2. qPCR Primer Design:

  • Design or use validated primer sets to specifically amplify:

    • Total CD33: Primers spanning an exon junction other than exon 1-3 (e.g., in exons 4 and 5).[1]

    • D2-CD33 (exon 2-skipped): A forward primer spanning the exon 1-3 junction and a reverse primer in exon 3.[1]

Table 3: Example qPCR Primers for CD33 Splice Variant Quantification

Target TranscriptPrimer NameSequence (5' to 3')
Total CD33 CD33_Total_FTGTTCCACAGAACCCAACAA
CD33_Total_RGGCTGTAACACCAGCTCCTC
D2-CD33 D2-CD33_FCCCTGCTGTGGGCAGACTTG
D2-CD33_RGCACCGAGGAGTGAGTAGTCC

Source: Benchchem Application Notes[1]

3. qPCR Reaction and Cycling:

  • Set up qPCR reactions in triplicate for each sample and primer set. Include no-template controls (NTCs).[1]

  • Use a standard SYBR Green or probe-based qPCR master mix.

  • Typical Cycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing: 60°C for 20 seconds

      • Extension: 72°C for 20 seconds

    • Follow with a melt curve analysis to confirm product specificity.[1]

4. Data Analysis (ΔΔCt Method):

  • Determine the cycle threshold (Ct) values for both the Total CD33 and D2-CD33 amplicons for each sample.

  • Calculate the relative expression of D2-CD33 to Total CD33.

Protocol 2: Analysis of Surface CD33 Expression by Flow Cytometry

This protocol provides a general framework for staining cells to measure surface CD33 expression.

1. Cell Preparation:

  • Harvest cells and wash with ice-cold FACS buffer (e.g., PBS + 2% FBS).

  • Count cells and resuspend to a concentration of 1x10⁶ cells/mL in FACS buffer.

  • If required, perform an Fc block by incubating cells with an Fc receptor blocking reagent for 10-15 minutes on ice.

2. Antibody Staining:

  • Aliquot 100 µL of cell suspension (1x10⁵ cells) into flow cytometry tubes.

  • Add the predetermined optimal concentration of a fluorochrome-conjugated anti-CD33 antibody (e.g., clone P67.6 or HIM3-4).

  • Include necessary controls:

    • Unstained cells.

    • Isotype control antibody matched to the host and isotype of the anti-CD33 antibody.

  • Incubate for 20-30 minutes at 4°C, protected from light.

3. Wash and Resuspend:

  • Wash the cells twice with 1-2 mL of ice-cold FACS buffer, centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in 300-500 µL of FACS buffer. Add a viability dye (e.g., DAPI or Propidium Iodide) just before acquisition if required.[3]

4. Data Acquisition and Analysis:

  • Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) from the single, live cell population.

  • Analyze the data using appropriate software (e.g., FlowJo). Gate on the cell population of interest based on forward and side scatter, and then on live cells.

  • Quantify CD33 expression as the percentage of positive cells and/or the Mean Fluorescence Intensity (MFI) relative to the isotype control.

Visualizations

CD33_Signaling_Pathway CD33 Signaling Pathway SialicAcid Sialic Acid Ligand CD33 CD33 Receptor SialicAcid->CD33 Binds ITIM ITIM domains (phosphorylated) CD33->ITIM Phosphorylation SHP1 SHP-1 ITIM->SHP1 Recruits SHP2 SHP-2 ITIM->SHP2 Recruits Downstream Downstream Signaling (e.g., Tyrosine Kinases) SHP1->Downstream Dephosphorylates SHP2->Downstream Dephosphorylates Inhibition Inhibition of Cellular Activation (e.g., Phagocytosis) Downstream->Inhibition

Caption: The CD33 inhibitory signaling pathway.

CD33_Experimental_Workflow Workflow for Assessing CD33 Expression Variability cluster_sample Sample Preparation cluster_analysis Parallel Analysis cluster_quantification Quantification cluster_data Data Interpretation Sample Cell Line or Primary Sample RNA RNA Extraction Sample->RNA Protein Cell Staining Sample->Protein cDNA cDNA Synthesis RNA->cDNA Flow Flow Cytometry Protein->Flow qPCR qPCR for Splice Variants cDNA->qPCR mRNA_Data Relative mRNA levels (FL vs. ΔE2) qPCR->mRNA_Data Protein_Data % Positive & MFI Flow->Protein_Data Correlation Correlate mRNA and Protein Data mRNA_Data->Correlation Protein_Data->Correlation

Caption: Experimental workflow for analyzing CD33 variability.

CD33_Splicing_Impact Impact of rs12459419 SNP on CD33 Splicing and Antibody Binding cluster_genotype Genotype (rs12459419) cluster_splicing Splicing Outcome cluster_protein Resulting Protein Isoforms cluster_antibody Antibody Binding (V-set specific) CC CC Genotype FL_High Favors Full-Length (CD33-FL) CC->FL_High TT TT Genotype dE2_High Favors Exon 2 Skipping (CD33ΔE2) TT->dE2_High Protein_CC V-set C2-set TM ITIM FL_High->Protein_CC Protein_TT C2-set TM ITIM dE2_High->Protein_TT Binds Binds Efficiently Protein_CC:vset->Binds Target Present No_Bind Does Not Bind Protein_TT->No_Bind Target Absent

Caption: Logic diagram of SNP effect on CD33 splicing.

References

Ozogamicin ADC Therapeutic Index Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working to enhance the therapeutic index of ozogamicin-class antibody-drug conjugates (ADCs). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and facilitate the development of safer and more effective this compound ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound ADCs?

A1: this compound ADCs, such as gemtuzumab this compound and inotuzumab this compound, exert their cytotoxic effects through a multi-step process. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell (e.g., CD33 for gemtuzumab this compound, CD22 for inotuzumab this compound). Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment of the lysosome cleaves the hydrazone linker, releasing the calicheamicin payload. Calicheamicin then translocates to the nucleus, where it binds to the minor groove of DNA and causes double-strand breaks, ultimately triggering apoptosis and cell death.[1][2]

Q2: Why is the therapeutic index of first-generation this compound ADCs often narrow?

A2: The narrow therapeutic index of early this compound ADCs is primarily attributed to the instability of the acid-labile hydrazone linker.[3] This linker can undergo premature cleavage in the systemic circulation, leading to the off-target release of the highly potent calicheamicin payload.[4] This non-specific toxicity to healthy tissues, particularly hepatotoxicity, limits the maximum tolerated dose of the ADC.[5] Additionally, the heterogeneous nature of ADCs produced through traditional lysine conjugation can contribute to variability in efficacy and safety profiles.[6]

Q3: What are the key strategies to improve the therapeutic index of this compound ADCs?

A3: Several strategies are being employed to widen the therapeutic window of this compound ADCs:

  • Linker Optimization: Developing more stable linkers that are less susceptible to premature cleavage in circulation is a primary focus. This includes modifying existing hydrazone linkers or exploring entirely new linker chemistries.[7][8]

  • Site-Specific Conjugation: This approach allows for the creation of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), leading to more consistent pharmacokinetic and safety profiles.[6]

  • Dose Fractionation: Administering lower, more frequent doses of the ADC can mitigate toxicities associated with high peak plasma concentrations of the payload.[1]

  • Antibody Engineering: Modifying the antibody to alter its affinity or effector functions can help to reduce on-target, off-tumor toxicities.[1]

Q4: What are the common mechanisms of resistance to this compound ADCs?

A4: Resistance to this compound ADCs can arise from several factors, including:

  • Downregulation or mutation of the target antigen: This reduces the binding and internalization of the ADC.

  • Impaired lysosomal function: Changes in lysosomal pH or enzyme activity can hinder the release of the calicheamicin payload.

  • Increased drug efflux: Overexpression of drug transporters like P-glycoprotein (Pgp) can actively pump the released calicheamicin out of the cancer cell.[9]

  • Alterations in DNA damage response pathways: Upregulation of DNA repair mechanisms or defects in apoptotic signaling can reduce the cell's sensitivity to calicheamicin-induced DNA damage.

Troubleshooting Guides

Issue 1: Lower-than-Expected Drug-to-Antibody Ratio (DAR)

Potential Cause Troubleshooting Steps
Inefficient Antibody Modification Optimize the concentration of the modifying agent used to introduce the reactive partner for the hydrazone linker on the antibody. Verify the pH of the reaction buffer is optimal for the modification chemistry.
Suboptimal Conjugation Reaction Accurately determine the concentrations of the modified antibody and the calicheamicin-linker derivative before conjugation. Conduct small-scale optimization experiments to determine the ideal molar ratio, reaction time, and temperature. Ensure gentle but thorough mixing to maintain homogeneity without denaturing the antibody.
Instability of Calicheamicin-Linker Use freshly prepared calicheamicin-linker solutions for conjugation. Protect the linker from light and moisture during storage and handling.
Inaccurate DAR Measurement Ensure the spectrophotometer is properly calibrated. Use accurate extinction coefficients for both the antibody and the calicheamicin derivative at the wavelengths used for measurement. Consider orthogonal methods like mass spectrometry for DAR confirmation.[10]

Issue 2: Premature Payload Release During In Vitro Plasma Stability Assay

Potential Cause Troubleshooting Steps
Inherent Instability of Hydrazone Linker The hydrazone bond can hydrolyze at physiological pH (~7.4). While complete stability is not expected, excessive release suggests a suboptimal linker design. Consider exploring more stable hydrazone derivatives or alternative linker technologies.[4][7]
Assay Conditions Ensure the pH of the plasma is maintained at ~7.4 throughout the incubation. Use fresh plasma and handle it carefully to avoid pH shifts. Include appropriate controls, such as the ADC in a buffer at pH 7.4, to differentiate between chemical and enzymatic degradation.
Analytical Method Use a validated LC-MS method to accurately quantify both the intact ADC and the released payload. Ensure the sample processing steps (e.g., protein precipitation) do not induce further linker cleavage.

Issue 3: High Levels of Aggregation in the ADC Preparation

Potential Cause Troubleshooting Steps
Hydrophobicity of the Payload/Linker The hydrophobic nature of calicheamicin can promote aggregation, especially at higher DARs.
High DAR Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. Use site-specific conjugation methods to control the number and location of conjugated payloads.
Formulation Issues Conduct formulation screening to identify a buffer system (pH, excipients) that minimizes aggregation. The inclusion of stabilizers like polysorbate may be beneficial.
Storage and Handling Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. Protect from light.

Quantitative Data Summary

Table 1: Comparative Stability of Hydrazone Linkers

Linker TypepHHalf-life (t½)Notes
AcButDMH Hydrazone7.4~2 days (variable)Prone to premature release in circulation.[3][7]
AcButDMH Hydrazone5.0~4.4 hoursFacilitates payload release in the acidic lysosomal environment.[3]
More Stable Hydrazone Derivatives7.4> 3 daysModifications to the hydrazone structure can enhance stability at neutral pH.[7]

Table 2: Typical Experimental Parameters for this compound ADC Characterization

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR)2 - 4UV-Vis Spectroscopy, Mass Spectrometry
In Vitro Cytotoxicity (IC50)pM - nM rangeCell-based viability assays (e.g., MTT, CellTiter-Glo)
Plasma Stability (% intact ADC after 7 days)> 50% (for improved linkers)LC-MS
In Vivo Tumor Growth InhibitionDose-dependentXenograft mouse models

Experimental Protocols

Protocol 1: Conjugation of Calicheamicin to an Antibody via a Hydrazone Linker

This protocol provides a general framework. Specific reaction conditions should be optimized for each antibody and linker-payload combination.

  • Antibody Modification:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a bifunctional linker that introduces a carbonyl group (aldehyde or ketone) onto the antibody, typically by reacting with lysine residues. The molar excess of the linker should be optimized.

    • Incubate the reaction for a specified time at a controlled temperature (e.g., 2-4 hours at room temperature).

    • Remove the excess, unreacted linker by buffer exchange using a desalting column or tangential flow filtration.

  • Preparation of Calicheamicin-Hydrazide:

    • Synthesize or procure a calicheamicin derivative containing a hydrazide functional group.

    • Dissolve the calicheamicin-hydrazide in an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Adjust the pH of the modified antibody solution to a slightly acidic pH (e.g., pH 5-6) to facilitate hydrazone formation.

    • Add the calicheamicin-hydrazide solution to the modified antibody solution at a predetermined molar ratio.

    • Incubate the reaction for 12-24 hours at a controlled temperature (e.g., 4°C or room temperature), protected from light.

  • Purification of the ADC:

    • Purify the ADC from unreacted calicheamicin-hydrazide and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Concentrate the purified ADC and exchange it into a suitable formulation buffer for storage.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
  • Determine Extinction Coefficients:

    • Accurately measure the extinction coefficients (ε) of the unconjugated antibody and the calicheamicin-linker at two wavelengths: 280 nm (for protein) and a wavelength where the drug has maximum absorbance (e.g., λmax for calicheamicin).

  • Measure Absorbance of the ADC:

    • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).

  • Calculate Concentrations and DAR:

    • Use the following equations to calculate the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • C_Drug = Aλmax / ε_Drug,λmax

      • C_Ab = (A280 - (Aλmax * (ε_Drug,280 / ε_Drug,λmax))) / ε_Ab,280

    • Calculate the average DAR:

      • DAR = C_Drug / C_Ab

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC in complete cell culture medium.

    • Remove the medium from the cells and add the ADC dilutions. Include untreated control wells.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 4: In Vitro Plasma Stability Assay
  • Preparation:

    • Thaw frozen plasma (human, mouse, or rat) at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the this compound ADC.

  • Incubation:

    • Spike the ADC into the pre-warmed plasma to a final concentration of ~100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the concentration of the intact ADC and the released payload.

    • Plot the percentage of intact ADC remaining over time to determine the stability profile.

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Tumor Implantation:

    • Implant tumor cells (antigen-positive) subcutaneously into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at different dose levels).

    • Administer the treatments intravenously according to the desired dosing schedule (e.g., once weekly).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.

    • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

    • At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histology, target engagement).

Visualizations

Ozogamicin_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC This compound ADC Antigen Target Antigen (e.g., CD33, CD22) ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Nucleus Nucleus Lysosome->Nucleus 4. Linker Cleavage & Payload Release DNA DNA Nucleus->DNA 5. DNA Binding Apoptosis Apoptosis DNA->Apoptosis 6. Double-Strand Breaks

Caption: this compound ADC mechanism of action.

Calicheamicin_DNA_Damage_Response Calicheamicin Calicheamicin DSB DNA Double-Strand Breaks Calicheamicin->DSB Induces ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR DNARepair DNA Repair DSB->DNARepair Attempted H2AX γH2AX Formation ATM_ATR->H2AX Phosphorylates CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Activates p53 p53 Stabilization & Activation ATM_ATR->p53 Activates CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair->Apoptosis If fails

Caption: Calicheamicin-induced DNA damage response pathway.

Experimental_Workflow start Start: ADC Design (Antibody, Linker, Payload) conjugation ADC Conjugation & Purification start->conjugation characterization Physicochemical Characterization (DAR, Aggregation) conjugation->characterization in_vitro_stability In Vitro Stability Assessment (Plasma, Buffer) characterization->in_vitro_stability in_vitro_cytotoxicity In Vitro Cytotoxicity Assays (Antigen +/- Cells) characterization->in_vitro_cytotoxicity in_vivo_efficacy In Vivo Efficacy Studies (Xenograft Models) in_vitro_stability->in_vivo_efficacy in_vitro_cytotoxicity->in_vivo_efficacy toxicology In Vivo Toxicology Studies in_vivo_efficacy->toxicology lead_optimization Lead Candidate Optimization toxicology->lead_optimization lead_optimization->start Iterate end End: Preclinical Candidate lead_optimization->end

Caption: Experimental workflow for this compound ADC evaluation.

References

Validation & Comparative

Ozogamicin Efficacy: A Comparative Analysis with Other Enediyne Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enediyne class of antibiotics stands as a pinnacle of cytotoxic potency, with ozogamicin-calicheamicin being a clinically validated member of this elite group. As the payload component of the antibody-drug conjugates (ADCs) gemtuzumab this compound (Mylotarg®) and inotuzumab this compound (Besponsa®), it has demonstrated significant efficacy in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively. This guide provides a comparative overview of the efficacy of this compound with other notable enediyne antibiotics, supported by available experimental data.

Mechanism of Action: The Enediyne "Warhead"

Enediyne antibiotics share a common mechanism of action centered around a unique molecular core—a nine- or ten-membered ring containing two triple bonds and a double bond.[1][2] This "warhead" is a stable pro-drug that, upon activation, undergoes a cycloaromatization reaction, most commonly a Bergman cyclization.[3] This reaction generates a highly reactive para-benzyne diradical, which is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[3][4]

The key to the therapeutic success of enediynes lies in their targeted delivery. In the case of this compound, the calicheamicin payload is linked to a monoclonal antibody that directs it to specific cancer cells (CD33 for gemtuzumab and CD22 for inotuzumab).[5][6] Upon binding to the target antigen, the ADC is internalized, and the acidic environment of the lysosome releases the calicheamicin, allowing it to exert its DNA-damaging effects.[5]

Quantitative Comparison of Cytotoxicity

Direct head-to-head clinical trials comparing different enediyne antibiotics are not available. However, preclinical studies provide valuable insights into their relative potencies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Enediyne AntibioticDelivery MethodCancer Cell LineIC50 (pM)Reference
Calicheamicin γ1I (this compound payload) Antibody-Drug Conjugate (Mylotarg)OCI-AML3 (AML)1.8[7]
Uncialamycin Antibody-Drug ConjugateOCI-AML3 (AML)0.3[7]
Calicheamicin γ1I (this compound payload) Antibody-Drug Conjugate (Mylotarg)KG1 (multidrug-resistant AML)>1000[7]
Uncialamycin Antibody-Drug ConjugateKG1 (multidrug-resistant AML)11.2[7]
C-1027 Free drugVariousEC50 values are reported to be five orders of magnitude lower than doxorubicin[2]

Note: IC50 values can vary depending on the cell line, exposure time, and assay conditions. The data presented here is for comparative purposes based on the cited literature.

The preclinical data notably highlights that a next-generation enediyne ADC utilizing uncialamycin demonstrated significantly greater potency than a calicheamicin-based ADC (Mylotarg), particularly in a multidrug-resistant cell line.[7] This suggests that while this compound is highly potent, there is potential for even more effective enediyne payloads in future ADC development.

Clinical Efficacy of this compound-Containing ADCs

The clinical efficacy of this compound is well-established through the regulatory approval and use of gemtuzumab this compound and inotuzumab this compound.

Gemtuzumab this compound (Mylotarg®) in Acute Myeloid Leukemia (AML):

A systematic review and meta-analysis of randomized controlled trials demonstrated that the addition of gemtuzumab this compound to induction chemotherapy in adult AML patients significantly improved relapse-free survival and reduced the incidence of relapse.[8] In a pivotal phase 3 trial (ALFA-0701) for newly diagnosed AML in older adults, the addition of gemtuzumab this compound to standard chemotherapy resulted in a significantly longer event-free survival (median 17.3 months vs. 9.5 months).[9]

Inotuzumab this compound (Besponsa®) in Acute Lymphoblastic Leukemia (ALL):

In a phase 3 trial (INO-VATE ALL) for relapsed or refractory B-cell ALL, inotuzumab this compound demonstrated a significantly higher rate of complete remission with or without incomplete hematologic recovery compared to standard chemotherapy (80.7% vs. 33.3%).[10] Treatment with inotuzumab this compound also led to a higher rate of minimal residual disease negativity in patients who achieved complete remission.[10]

Other Notable Enediyne Antibiotics

While this compound-calicheamicin is the most clinically advanced enediyne, others have shown significant promise:

  • Neocarzinostatin: This was the first enediyne to be structurally characterized.[2] A polymer-conjugated form, SMANCS, has been used clinically in Japan for the treatment of liver cancer.[2]

  • C-1027 (Lidamycin): Known for its remarkable potency, C-1027 has been the subject of considerable preclinical investigation for oncologic applications.[2][5]

  • Uncialamycin: As highlighted in the preclinical data, uncialamycin is a potent enediyne that has shown superior cytotoxicity to calicheamicin in an ADC format in certain cancer cell lines.[7]

  • Esperamicins and Dynemicins: These are other members of the ten-membered ring enediyne family with potent DNA-cleaving abilities.[3]

Experimental Protocols

The following is a generalized protocol for a key experiment used to compare the cytotoxicity of enediyne antibiotics, such as an MTT assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of an enediyne antibiotic required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cells are cultured in appropriate media and conditions.

  • Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[4]

  • Compound Treatment: A stock solution of the enediyne antibiotic is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing the different concentrations of the antibiotic. Control wells with untreated cells and vehicle controls are included.[4]

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[4]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of enediyne-induced DNA damage and a typical experimental workflow for comparing their cytotoxicity.

Enediyne_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Tumor Cell cluster_DNA_Damage DNA Damage Pathway ADC This compound-ADC Antigen Tumor Cell Antigen (e.g., CD33) ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Calicheamicin) Lysosome->Payload_Release DNA_Binding DNA Minor Groove Binding Payload_Release->DNA_Binding Bergman_Cyclization Bergman Cyclization DNA_Binding->Bergman_Cyclization Diradical p-Benzyne Diradical Bergman_Cyclization->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction DNA_DSB DNA Double-Strand Break H_Abstraction->DNA_DSB from DNA backbone Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Signaling pathway of this compound-ADC induced DNA damage.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of Enediyne Antibiotics seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance data_analysis Analyze Data and Calculate IC50 Values read_absorbance->data_analysis comparison Compare IC50 Values of Different Enediynes data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing enediyne cytotoxicity.

Conclusion

This compound, as the calicheamicin component of FDA-approved ADCs, has proven to be a highly effective enediyne antibiotic in the clinical setting. Its targeted delivery mechanism allows for the harnessing of its extreme potency against specific cancer cell populations. While direct clinical comparisons with other enediynes are lacking, preclinical data suggests that the exploration of novel enediyne payloads, such as uncialamycin, holds promise for the development of next-generation ADCs with potentially enhanced efficacy, particularly against resistant tumors. Continued research into the diverse family of enediyne antibiotics is crucial for advancing the field of targeted cancer therapy.

References

A Comparative Analysis of Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent antibody-drug conjugates (ADCs), gemtuzumab ozogamicin and inotuzumab this compound, for researchers, scientists, and drug development professionals. Both agents utilize the potent cytotoxic agent calicheamicin but are directed against different cell surface antigens, leading to distinct therapeutic applications and clinical profiles.

Overview and Mechanism of Action

Gemtuzumab this compound (Mylotarg®) and inotuzumab this compound (Besponsa®) are both ADCs that consist of a humanized monoclonal antibody linked to N-acetyl-gamma-calicheamicin, a potent cytotoxic agent.[1][2] The fundamental difference lies in their targets: gemtuzumab this compound targets CD33, a transmembrane receptor expressed on myeloid lineage cells, while inotuzumab this compound targets CD22, a B-cell specific surface antigen.[3][4]

The general mechanism of action for both drugs involves a multi-step process:

  • Target Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen (CD33 or CD22) on the surface of malignant cells.[3][4]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis.[3][4]

  • Payload Release: Inside the cell, the acidic environment of the lysosome cleaves the linker, releasing the calicheamicin payload.[3][4]

  • DNA Damage and Apoptosis: The released calicheamicin translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks.[5][6] This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[5][6]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and clinical trial data for gemtuzumab this compound and inotuzumab this compound.

Table 1: General Characteristics

FeatureGemtuzumab this compoundInotuzumab this compound
Target Antigen CD33CD22
Primary Indication Acute Myeloid Leukemia (AML)B-cell Acute Lymphoblastic Leukemia (B-ALL)
Cytotoxic Payload N-acetyl-gamma-calicheamicinN-acetyl-gamma-calicheamicin
Antibody Isotype Humanized IgG4Humanized IgG4

Table 2: Clinical Efficacy in Adult Patients

EndpointGemtuzumab this compound (ALFA-0701 Trial)Inotuzumab this compound (INO-VATE ALL Trial)
Patient Population Newly diagnosed de novo AML (50-70 years)Relapsed or refractory CD22-positive B-ALL
Complete Remission (CR) Rate 70.4% (GO + Chemo) vs. 69.9% (Chemo alone)80.7% (InO) vs. 29.4% (Standard Chemotherapy)[5]
Event-Free Survival (EFS) Median: 13.6 months (GO + Chemo) vs. 8.5 months (Chemo alone)Median: 5.0 months (InO) vs. 1.8 months (Standard Chemotherapy)
Overall Survival (OS) Median: 27.5 months (GO + Chemo) vs. 21.8 months (Chemo alone)Median: 7.7 months (InO) vs. 6.7 months (Standard Chemotherapy)[5]

Table 3: Clinical Efficacy in Pediatric Patients

EndpointGemtuzumab this compound (AAML0531 Trial - KMT2A-rearranged AML)Inotuzumab this compound (ITCC-059 Trial - Relapsed/Refractory B-ALL)
Patient Population KMT2A-rearranged AMLRelapsed or refractory CD22-positive B-ALL
Event-Free Survival (EFS) 5-year EFS: 48% (GO + Chemo) vs. 29% (Chemo alone)[7]6-month EFS probability: 66.5%[8]
Overall Survival (OS) 5-year OS: 63% (GO + Chemo) vs. 53% (Chemo alone)[7]12-month OS probability: 62.3%[8]
Relapse Risk (RR) 5-year RR: 40% (GO + Chemo) vs. 66% (Chemo alone)[7]Not Reported

Table 4: Key Safety and Tolerability Profile

Adverse Event (Grade ≥3)Gemtuzumab this compoundInotuzumab this compound
Veno-occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS) Reported, particularly in patients undergoing hematopoietic stem cell transplantation (HSCT).[9]A significant risk, especially in post-HSCT patients.[10]
Myelosuppression Common, including neutropenia and thrombocytopenia.[9]Frequent, including neutropenia and thrombocytopenia.[11]
Hepatotoxicity Elevated liver enzymes.[9]Elevated liver enzymes and hyperbilirubinemia.[11]
Infusion-related reactions Can occur.Can occur.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these ADCs are provided below.

Quantification of CD33 and CD22 Surface Expression by Flow Cytometry

Objective: To determine the percentage of leukemic cells expressing the target antigen and the antigen density.

Protocol:

  • Sample Preparation: Isolate mononuclear cells from bone marrow aspirates or peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining:

    • Wash cells with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).

    • Resuspend cells to a concentration of 1x10^6 cells/100 µL in staining buffer.

    • Add fluorochrome-conjugated anti-CD33 (for gemtuzumab this compound) or anti-CD22 (for inotuzumab this compound) antibodies, along with antibodies to other lineage markers (e.g., CD45) for gating of the blast population.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Include an isotype control to assess non-specific binding.

  • Data Acquisition: Wash the cells twice with staining buffer and resuspend in PBS. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of CD33 or CD22 positive cells within the leukemic blast gate and the mean fluorescence intensity (MFI) as a measure of antigen density.[12][13]

Assessment of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect DNA double-strand breaks induced by the calicheamicin payload.

Protocol:

  • Cell Treatment: Treat leukemic cell lines with varying concentrations of gemtuzumab this compound, inotuzumab this compound, or free calicheamicin for a specified duration.

  • Cell Embedding: Mix treated cells with low-melting-point agarose and pipette onto a microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: Place the slides in an electrophoresis chamber with a neutral or alkaline buffer and apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[1][14]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[1][14]

Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Objective: To measure the percentage of cells undergoing apoptosis following ADC treatment.

Protocol:

  • Cell Treatment: Culture leukemic cells with different concentrations of gemtuzumab this compound or inotuzumab this compound for various time points.

  • Cell Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with gemtuzumab this compound and inotuzumab this compound.

Gemtuzumab_Ozogamicin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular GO Gemtuzumab This compound CD33 CD33 Receptor GO->CD33 Binding Internalization Internalization (Endocytosis) CD33->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Calicheamicin Released Calicheamicin Lysosome->Calicheamicin Linker Cleavage DNA Nuclear DNA Calicheamicin->DNA Binds to Minor Groove DSB Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 G2_M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action for gemtuzumab this compound.

Inotuzumab_Ozogamicin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular IO Inotuzumab This compound CD22 CD22 Receptor IO->CD22 Binding Internalization Internalization (Endocytosis) CD22->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Calicheamicin Released Calicheamicin Lysosome->Calicheamicin Linker Cleavage DNA Nuclear DNA Calicheamicin->DNA Binds to Minor Groove DSB Double-Strand Breaks DNA->DSB DDR DNA Damage Response DSB->DDR p53_pathway p53 Pathway Activation DDR->p53_pathway Apoptosis Apoptosis p53_pathway->Apoptosis

Caption: Mechanism of action for inotuzumab this compound.

Experimental_Workflow cluster_Target_Validation Target Antigen Validation cluster_Cytotoxicity_Assessment In Vitro Cytotoxicity Assessment cluster_DNA_Damage_Analysis DNA Damage Analysis Patient_Sample Patient Sample (BM or PB) Flow_Cytometry Flow Cytometry (CD33/CD22 Staining) Patient_Sample->Flow_Cytometry Target_Expression Quantify Target Expression (% & MFI) Flow_Cytometry->Target_Expression Leukemia_Cells Leukemic Cell Lines ADC_Treatment ADC Treatment (Dose-Response) Leukemia_Cells->ADC_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) ADC_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) ADC_Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Treated_Cells ADC-Treated Cells Comet_Assay Comet Assay Treated_Cells->Comet_Assay DNA_Damage_Quant Quantify DNA Double-Strand Breaks Comet_Assay->DNA_Damage_Quant

Caption: General experimental workflow for ADC characterization.

Conclusion

Gemtuzumab this compound and inotuzumab this compound represent successful applications of ADC technology in hematologic malignancies. Their distinct target specificities dictate their clinical use in AML and B-ALL, respectively. While both employ the same potent cytotoxic payload, differences in their clinical efficacy and safety profiles are evident from pivotal clinical trials. For researchers, a thorough understanding of their mechanisms of action, the signaling pathways they perturb, and the experimental methodologies used for their evaluation is crucial for the continued development and optimization of this important class of therapeutics.

References

Assessing the Efficacy of Ozogamicin in Combination with Other Chemotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ozogamicin, an antibody-drug conjugate (ADC), when used in combination with various chemotherapy agents for the treatment of acute myeloid leukemia (AML). The information is compiled from recent clinical trials and preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Executive Summary

This compound, primarily in the form of gemtuzumab this compound (GO), has demonstrated significant efficacy in treating CD33-positive AML. Its combination with standard chemotherapy regimens has been shown to improve outcomes in certain patient populations. This guide delves into the data supporting these combinations, offering a comparative analysis to inform further research and development.

Mechanism of Action: this compound

Gemtuzumab this compound is an ADC that targets the CD33 antigen, a protein expressed on the surface of most AML cells.[1][2] The ADC consists of a humanized anti-CD33 antibody linked to a potent cytotoxic agent, calicheamicin.[2] Upon binding to the CD33 antigen on a leukemic cell, the ADC-antigen complex is internalized.[1] Inside the cell, the acidic environment of the lysosome cleaves the linker, releasing the calicheamicin payload.[1][3] Calicheamicin then translocates to the nucleus, where it binds to the minor groove of the DNA, causing double-strand breaks.[1][2][3] This DNA damage ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[4]

Ozogamicin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell AML Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GO Gemtuzumab This compound (GO) CD33 CD33 Receptor GO->CD33 Binding Internalization Internalization (Endocytosis) CD33->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Calicheamicin_Released Released Calicheamicin Lysosome->Calicheamicin_Released Cleavage DNA DNA Calicheamicin_Released->DNA Translocation DSB Double-Strand Breaks DNA->DSB Damage Apoptosis Apoptosis DSB->Apoptosis

This compound's mechanism of action.

Efficacy of this compound in Combination Chemotherapy: Clinical Data

The following tables summarize the efficacy of gemtuzumab this compound in combination with various chemotherapy agents from several clinical trials.

Table 1: Gemtuzumab this compound in Combination with Daunorubicin and Cytarabine for Newly Diagnosed AML
TrialPatient PopulationTreatment ArmControl ArmOverall Response Rate (ORR)Complete Remission (CR) RateEvent-Free Survival (EFS)
ALFA-0701[5]50-70 years, newly diagnosed de novo AMLGO + Daunorubicin + CytarabineDaunorubicin + CytarabineNot ReportedNot ReportedMedian: 17.3 months
SWOG S0106[6]<60 years, newly diagnosed AMLGO + Daunorubicin + CytarabineDaunorubicin + Cytarabine81% (CR/CRi)Not specifiedNot significantly different

CRi: Complete remission with incomplete hematologic recovery

Table 2: Gemtuzumab this compound in Combination with Other Agents for Relapsed/Refractory AML
TrialPatient PopulationCombination RegimenOverall Response Rate (ORR)Complete Remission (CR) / CR with incomplete platelet recovery (CRp)2-Year Overall Survival (OS)
Retrospective Study[7]Relapsed/Refractory AMLFractionated GO + Intensive Chemotherapy38.8%22.2% (CR), 16.7% (CRp)26%
Phase I/II Study[8]Relapsed/Refractory AMLAzacitidine + GO24%24% (CR/CRp)Not Reported
Pilot Study[9]Relapsed/Refractory AML, post-HMA failure HR-MDSCPX-351 + GO~30%~20% (Composite CR)15-18 months (in responders)

HMA: Hypomethylating agent; HR-MDS: High-risk myelodysplastic syndrome

Table 3: Gemtuzumab this compound in Combination with Midostaurin for FLT3-Mutated AML
TrialPatient PopulationCombination RegimenOverall Response Rate (ORR)2-Year Event-Free Survival (EFS)2-Year Overall Survival (OS)
Phase II Study[6]Newly diagnosed FLT3-mutated AMLGO + Daunorubicin + Cytarabine + Midostaurin91%62%77%

Experimental Protocols

This section outlines the methodologies for key experiments cited in preclinical studies assessing the efficacy of this compound combinations.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of gemtuzumab this compound in combination with other chemotherapeutic agents on CD33-positive leukemia cell lines (e.g., HL-60, U937).[5]

Methodology:

  • Cell Culture: Culture CD33-positive human leukemia cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: Prepare stock solutions of gemtuzumab this compound and the combination agent(s) in a suitable solvent.

  • Cell Seeding: Seed the leukemia cells into 96-well plates at a predetermined density.

  • Treatment: Expose the cells to serial dilutions of gemtuzumab this compound alone, the combination agent(s) alone, and the combination of both for a specified duration (e.g., 4 days).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The interaction between the drugs (synergism, additivity, or antagonism) can be evaluated using isobologram analysis.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with gemtuzumab this compound and combination agents.

Methodology:

  • Cell Treatment: Treat AML cells with gemtuzumab this compound, the combination agent, or the combination of both for a specified time (e.g., 48 hours).[10]

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for assessing combination therapies and the logical relationship of gemtuzumab this compound's components.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Lines Select CD33+ AML Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Lines->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Lines->Apoptosis Synergy Determine Synergy (Isobologram Analysis) Cytotoxicity->Synergy Apoptosis->Synergy Xenograft Establish AML Xenograft Mouse Model Synergy->Xenograft Treatment Treat with GO +/- Combination Agent Xenograft->Treatment Efficacy Measure Tumor Volume and Survival Treatment->Efficacy Phase_I Phase I: Safety and Dose Escalation Efficacy->Phase_I Phase_II Phase II: Efficacy and Toxicity Phase_I->Phase_II Phase_III Phase III: Comparison to Standard of Care Phase_II->Phase_III

A general experimental workflow.

GO_Components GO Gemtuzumab this compound (GO) Antibody-Drug Conjugate Antibody hP67.6 Antibody (IgG4) Targets CD33 GO->Antibody Linker Acid-Cleavable Linker GO->Linker Payload N-acetyl-gamma-calicheamicin Cytotoxic Agent GO->Payload

Logical relationship of GO components.

Conclusion

The combination of this compound with various chemotherapeutic agents has shown promise in improving outcomes for patients with AML. The data presented in this guide highlight the efficacy of these combinations in different clinical settings. The provided experimental protocols offer a foundation for researchers to further investigate and optimize these combination therapies. The continued exploration of novel combinations and the mechanisms of synergy will be crucial in advancing the treatment landscape for AML.

References

A Comparative Guide to the Cross-Species Pharmacokinetics of Ozogamicins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two prominent ozogamicin-based antibody-drug conjugates (ADCs), gemtuzumab this compound and inotuzumab this compound, across various species. The information is intended to support preclinical and clinical research in oncology and drug development.

Executive Summary

Ozogamicins are a class of potent enediyne antitumor antibiotics. When conjugated to monoclonal antibodies, they enable targeted delivery to cancer cells, minimizing systemic toxicity. Understanding the pharmacokinetic (PK) behavior of these ADCs across different species is crucial for predicting their safety and efficacy in humans. This guide summarizes key PK parameters, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of gemtuzumab this compound and inotuzumab this compound in humans and available animal models. It is important to note that direct cross-species comparisons should be made with caution due to differences in study design, dosing, and analytical methods. Publicly available, detailed quantitative pharmacokinetic data from preclinical animal studies are limited.

Table 1: Pharmacokinetic Parameters of Gemtuzumab this compound (hP67.6 antibody component)

SpeciesDoseCmax (mg/L)AUC (mg·h/L)Half-life (t½) (h)Clearance (L/h)Reference
Human (Adult)9 mg/m² (first dose)2.86 ± 1.35123 ± 10572.4 ± 42.00.265 ± 0.229[1]
Human (Adult)9 mg/m² (first dose)3.0-620.35[2]
Human (Adult)9 mg/m² (second dose)3.6-900.15[2]
Human (Pediatric)9 mg/m²3.47 ± 1.04136 ± 10764 ± 440.12 ± 0.15 (L/h/m²)
Monkey (Cynomolgus)Multiple Doses--Long (3-7 days)-[3]
RatMultiple Doses--Shorter than monkeys-[3]

Table 2: Pharmacokinetic Parameters of Inotuzumab this compound

SpeciesDoseCmax (µg/mL)AUC (µg·h/mL)Half-life (t½) (days)Clearance (L/h)Reference
Human (Adult, B-cell ALL)1.8 mg/m²/cycle--12.30.0113 (linear)[4]
Human (Adult, B-cell NHL)1.8 mg/m²----
MouseNot Specified--~1.5 (35 hours)-[5]

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of ozogamicins are often proprietary. However, based on published literature, a general methodology can be outlined.

General Protocol for a Preclinical Pharmacokinetic Study of an this compound ADC
  • Animal Model Selection: Appropriate animal models are chosen, such as mice (often with tumor xenografts), rats, or cynomolgus monkeys. The choice depends on the specific research question, cross-reactivity of the antibody, and relevance to human physiology.

  • Drug Administration: The ADC is typically administered as a single intravenous (IV) infusion. The dose is determined based on previous toxicology and efficacy studies.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration via appropriate methods (e.g., tail vein, saphenous vein, or jugular vein cannula). Plasma is separated by centrifugation.

  • Bioanalytical Method: The concentrations of the ADC (total antibody and/or conjugated drug) and the unconjugated calicheamicin derivative in plasma are quantified using validated bioanalytical methods.

    • Enzyme-Linked Immunosorbent Assay (ELISA): This method is commonly used to quantify the total antibody concentration. It involves capturing the antibody with an anti-human IgG antibody and detecting it with a labeled secondary antibody.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is employed to measure the concentration of the released calicheamicin payload. It offers high sensitivity and specificity.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key PK parameters such as Cmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the general mechanism of action of this compound-based ADCs, leading to cancer cell death.

Ozogamicin_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound ADC (e.g., Gemtuzumab or Inotuzumab) Receptor Target Receptor (CD33 or CD22) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Calicheamicin Released Calicheamicin Lysosome->Calicheamicin 4. Payload Release (Acidic Environment) DNA DNA Calicheamicin->DNA 5. Nuclear Translocation & DNA Binding DSB Double-Strand Breaks DNA->DSB 6. DNA Damage Apoptosis Apoptosis DSB->Apoptosis 7. Cell Cycle Arrest & Cell Death

Mechanism of this compound-induced apoptosis.
Experimental Workflow for a Typical Pharmacokinetic Study

The diagram below outlines the key steps involved in a typical pharmacokinetic study of an this compound ADC.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Animal_Model Animal Model Selection (e.g., Mouse, Rat, Monkey) Dosing ADC Administration (Intravenous) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep ELISA ELISA for Total Antibody Plasma_Prep->ELISA LCMS LC-MS/MS for Payload Plasma_Prep->LCMS PK_Modeling Pharmacokinetic Modeling ELISA->PK_Modeling LCMS->PK_Modeling Parameter_Est Parameter Estimation (Cmax, AUC, t½, CL) PK_Modeling->Parameter_Est

Workflow of a pharmacokinetic study.

References

Predictive Biomarkers for Ozogamicin Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying patients who will most likely benefit from a targeted therapy is a critical step in advancing personalized medicine. This guide provides a comprehensive comparison of validated and investigational biomarkers for predicting response to ozogamicin-based antibody-drug conjugates, with a primary focus on gemtuzumab this compound (GO) in the context of acute myeloid leukemia (AML).

Gemtuzumab this compound is an antibody-drug conjugate that targets CD33, an antigen expressed on the surface of myeloid cells.[1] Its efficacy is influenced by a variety of factors, from the expression level of its target to the molecular machinery within the cancer cell that can mediate drug resistance. This guide summarizes the key biomarkers, presents their performance data in a comparative format, and provides detailed experimental protocols for their validation.

Comparative Analysis of Predictive Biomarkers

The following tables summarize the quantitative data for key biomarkers that have been evaluated for their ability to predict response to this compound therapy. These biomarkers range from cell surface antigen expression to specific genetic mutations.

Table 1: Comparison of Biomarkers for Predicting Gemtuzumab this compound (GO) Efficacy in AML

BiomarkerMethodologyPatient Cohort (Example Studies)Key Findings and Performance Metrics
CD33 Expression Level Flow CytometryNewly diagnosed AML patients (ALFA-0701, AAML0531 trials)Higher CD33 expression is generally associated with better response. In the ALFA-0701 study, patients with high CD33 expression (≥70% positive blasts) had significantly improved event-free survival (EFS) and relapse-free survival (RFS) with GO treatment.[2][3] In the AAML0531 trial, patients with higher CD33 expression (quartiles 2-4) who received GO had a reduced relapse risk (32% vs 49%) and improved EFS (53% vs 41%).[2][4]
Cytogenetic Risk Profile Karyotyping / FISHNewly diagnosed AML patients (Multiple clinical trials)Patients with favorable or intermediate-risk cytogenetics derive the most benefit from the addition of GO to standard chemotherapy, with improvements in EFS and RFS.[5] No significant benefit has been observed in patients with adverse-risk cytogenetics.[5][6]
NPM1 Mutations PCR, Next-Generation Sequencing (NGS)Newly diagnosed AML patients, particularly with normal cytogenetics (ALFA-0701 trial)Patients with NPM1 mutations often have higher CD33 expression.[1] The addition of GO has been shown to improve 2-year EFS, RFS, and overall survival (OS) in NPM1-mutated patients.[1] GO treatment also increased the proportion of patients achieving NPM1 minimal residual disease (MRD) negativity.[1]
FLT3-ITD Mutations PCR, Fragment AnalysisNewly diagnosed AML patientsThe impact of FLT3-ITD mutations on GO efficacy has varied between studies.[5] Some studies show that GO improves outcomes in patients with FLT3-ITD mutations, who also tend to have higher CD33 expression.[1] However, the ALFA-0701 trial suggested that GO improved EFS in FLT3 wild-type patients but not in those with FLT3-ITD mutations.[1]
P-glycoprotein (P-gp/ABCB1) Expression/Function Flow Cytometry (efflux assay), ImmunohistochemistryRelapsed/refractory AML patientsP-gp is a drug efflux pump that can confer resistance to the calicheamicin payload of this compound.[7] Functional P-gp-mediated drug efflux is a strong predictor of adverse outcomes after GO monotherapy.[7] There is an inverse correlation between CD33 expression and P-gp-mediated drug efflux.[7]
CD33 Single Nucleotide Polymorphisms (SNPs) Genotyping (e.g., PCR, NGS)AML patients receiving GOSpecific SNPs in the CD33 gene can influence its expression and splicing, potentially impacting GO efficacy. A composite score based on six CD33 SNPs (CD33_PGx6_Score) has been proposed as a promising marker to enhance response prediction.[5][8]
DNA Damage Response (DDR) Pathway Gene Variations Genotyping (e.g., PCR, NGS)Pediatric AML patients (COG AAML0531 trial)A pharmacogenomic score composed of 7 SNPs in 6 DDR pathway genes (DDR_PGx7 score) was found to be an independent predictor of outcome in patients treated with chemotherapy plus GO.[9]
Visualizing Key Pathways and Workflows

To better understand the interplay of these biomarkers and the process of their validation, the following diagrams illustrate key concepts.

GO_Mechanism_of_Action Mechanism of Action of this compound and Biomarker Influence cluster_biomarkers Predictive Biomarkers GO Gemtuzumab this compound (Anti-CD33 + Calicheamicin) CD33 CD33 Receptor on AML Blast GO->CD33 Binding Internalization Internalization of GO-CD33 Complex CD33->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Calicheamicin_Release Release of Calicheamicin Lysosome->Calicheamicin_Release DNA_Damage DNA Double-Strand Breaks Calicheamicin_Release->DNA_Damage Induces Pgp P-glycoprotein (ABCB1) Efflux Pump Calicheamicin_Release->Pgp Efflux by Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Leads to CD33_Expression CD33 Expression Level (Influences Targeting) CD33_Expression->CD33 Genetic_Factors NPM1 / FLT3-ITD Mutations (Associated with CD33 levels and AML biology) Genetic_Factors->CD33 Resistance_Mechanism P-gp Expression/Function (Mediates Drug Resistance) Resistance_Mechanism->Pgp

Caption: this compound binds to CD33, leading to internalization and release of a DNA-damaging agent.

Biomarker_Validation_Workflow Biomarker Validation Experimental Workflow Patient_Cohort Patient Cohort Selection (e.g., Newly Diagnosed AML) Sample_Collection Sample Collection (Bone Marrow / Peripheral Blood) Patient_Cohort->Sample_Collection Treatment Treatment with This compound-based Regimen Patient_Cohort->Treatment Biomarker_Assay Biomarker Measurement (e.g., Flow Cytometry for CD33, PCR for NPM1/FLT3) Sample_Collection->Biomarker_Assay Data_Analysis Statistical Analysis (Correlation of Biomarker Status with Clinical Outcome) Biomarker_Assay->Data_Analysis Response_Assessment Clinical Response Assessment (e.g., CR, EFS, OS, MRD) Treatment->Response_Assessment Response_Assessment->Data_Analysis Validation Biomarker Validation (Sensitivity, Specificity, Predictive Value) Data_Analysis->Validation

Caption: A typical workflow for validating a predictive biomarker for this compound response.

Clinical_Decision_Making Biomarker-Based Clinical Decision Framework Patient Newly Diagnosed CD33+ AML Patient Cytogenetics Cytogenetic Risk Assessment Patient->Cytogenetics Favorable_Intermediate Favorable or Intermediate Risk Cytogenetics->Favorable_Intermediate Favorable/ Intermediate Adverse Adverse Risk Cytogenetics->Adverse Adverse Molecular_Testing Molecular Testing (CD33, NPM1, FLT3, ABCB1) Favorable_Intermediate->Molecular_Testing Avoid_GO Consider Alternative Therapies (GO benefit less likely) Adverse->Avoid_GO High_CD33_NPM1mut High CD33 Expression and/or NPM1 mutation Molecular_Testing->High_CD33_NPM1mut Favorable Profile Low_CD33_High_Pgp Low CD33 Expression or High P-gp Function Molecular_Testing->Low_CD33_High_Pgp Unfavorable Profile Consider_GO Strongly Consider Adding GO to Therapy High_CD33_NPM1mut->Consider_GO Low_CD33_High_Pgp->Avoid_GO

Caption: A logical framework for integrating biomarkers into clinical decision-making for this compound therapy.

Detailed Experimental Protocols

Accurate and reproducible biomarker assessment is fundamental to their clinical utility. The following sections provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Quantification of CD33 Expression by Flow Cytometry

This protocol outlines the procedure for quantifying CD33 expression on the surface of AML blasts from bone marrow or peripheral blood.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Fluorochrome-conjugated anti-human CD33 antibody (e.g., clone P67.6, WM53)

  • Fluorochrome-conjugated isotype control antibody corresponding to the CD33 antibody

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Red blood cell lysis buffer (if using whole blood)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For bone marrow aspirates or peripheral blood, perform a red blood cell lysis if necessary.

    • Wash the cells once with cold PBS.

    • Count the cells and determine viability. Resuspend the cell pellet in cold Staining Buffer to a concentration of 1 x 10^7 cells/mL.[10]

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.[10]

    • Add the predetermined optimal concentration of the anti-CD33 antibody to the sample tubes and the corresponding isotype control to the control tubes.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Viability Staining and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Staining Buffer.

    • Add a viability dye according to the manufacturer's instructions.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events for the blast population of interest.[10]

  • Data Analysis:

    • Gate on the viable leukemic blast population based on forward and side scatter properties and/or other markers (e.g., CD45).

    • Quantify CD33 expression as the percentage of positive cells and/or the mean fluorescence intensity (MFI) relative to the isotype control.

Protocol 2: Detection of P-glycoprotein (ABCB1) by Immunohistochemistry

This protocol describes the detection of P-glycoprotein in paraffin-embedded tissue sections, such as bone marrow biopsies.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0)

  • Tris-buffered saline with Tween (TBST)

  • Protein block solution

  • Primary antibody against P-glycoprotein (e.g., clone JSB-1, C219)

  • Biotinylated secondary antibody

  • Alkaline phosphatase or horseradish peroxidase-conjugated streptavidin

  • Chromogen substrate kit (e.g., DAB for HRP, Fast Red for AP)

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 10 minutes each).[11]

    • Immerse slides in a graded series of ethanol (100% twice for 10 min, 95% for 5 min, 70% for 5 min, 50% for 5 min).[11]

    • Rinse with cold running tap water.[11]

  • Antigen Retrieval:

    • Steam slides in 0.01 M sodium citrate buffer, pH 6.0, at 99-100°C for 20 minutes.[3]

    • Allow slides to cool in the buffer at room temperature for 20 minutes.[3]

    • Rinse in 1x TBST.[3]

  • Immunostaining:

    • Apply a universal protein block for 20 minutes at room temperature.[3]

    • Drain the block and apply the diluted primary antibody for 45-60 minutes at room temperature or overnight at 4°C.

    • Rinse with TBST.

    • Apply a biotinylated secondary antibody for 30 minutes at room temperature.[3]

    • Rinse with TBST.

    • Apply alkaline phosphatase or HRP-conjugated streptavidin for 30 minutes.[3]

    • Rinse with TBST.

  • Detection and Counterstaining:

    • Apply the chromogen substrate and incubate until the desired stain intensity develops.

    • Wash with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine under a light microscope. P-glycoprotein staining is typically observed in the cell membrane and/or cytoplasm.[11][12]

Protocol 3: Detection of NPM1 and FLT3-ITD Mutations by PCR

This section provides a general framework for the detection of NPM1 and FLT3-ITD mutations using PCR-based methods. Specific protocols may vary based on the kits and equipment used.

A. NPM1 Mutation Detection (Fragment Analysis)

Materials:

  • DNA extraction kit

  • PCR primers flanking exon 12 of the NPM1 gene (one fluorescently labeled)

  • PCR master mix

  • Thermal cycler

  • Capillary electrophoresis instrument

Procedure:

  • DNA Extraction: Extract genomic DNA from bone marrow or peripheral blood samples.

  • PCR Amplification:

    • Set up a PCR reaction using primers that amplify exon 12 of the NPM1 gene.

    • Typical PCR conditions: initial denaturation at 95°C, followed by 35-40 cycles of denaturation, annealing (e.g., 55-60°C), and extension (72°C), with a final extension step.[13]

  • Fragment Analysis:

    • Dilute the fluorescently labeled PCR products.

    • Analyze the fragments using a capillary electrophoresis instrument.

  • Data Analysis:

    • Wild-type NPM1 will produce a peak of a specific size.

    • The common 4-base pair insertion mutations in NPM1 will result in a peak that is 4 bases larger than the wild-type peak.[14]

B. FLT3-ITD Mutation Detection (Fragment Analysis)

Materials:

  • DNA extraction kit

  • PCR primers flanking the juxtamembrane domain of the FLT3 gene (one fluorescently labeled)

  • PCR master mix

  • Thermal cycler

  • Capillary electrophoresis instrument

Procedure:

  • DNA Extraction: Extract genomic DNA from patient samples.

  • PCR Amplification:

    • Perform PCR using primers that amplify exons 14 and 15 of the FLT3 gene.[15]

    • Use standard PCR cycling conditions, similar to those for NPM1.

  • Fragment Analysis:

    • Separate and analyze the fluorescently labeled PCR products by capillary electrophoresis.

  • Data Analysis:

    • Wild-type FLT3 will show a single peak of the expected size.

    • FLT3-ITD mutations will present as one or more larger peaks, in addition to the wild-type peak.[7] The size of the additional peak(s) corresponds to the size of the internal tandem duplication. An allelic ratio of the mutant to wild-type peak areas can be calculated.[16]

This guide provides a framework for understanding and validating biomarkers for this compound response. As research continues to uncover the complexities of AML biology and drug resistance, the panel of predictive biomarkers will undoubtedly evolve, paving the way for more precise and effective therapeutic strategies.

References

evaluating the safety profile of ozogamicin versus other cytotoxic payloads

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the safety profiles of ozogamicin-based antibody-drug conjugates (ADCs) in comparison to other prominent cytotoxic payloads, such as auristatins and maytansinoids, reveals a distinct and manageable toxicity profile for this compound. While all ADC payloads exhibit a degree of off-target toxicity, the nature and severity of adverse events are intrinsically linked to the mechanism of action of the cytotoxic agent. This guide provides a detailed comparison of their safety profiles, supported by clinical trial data and experimental methodologies, to inform researchers and drug development professionals.

The landscape of cancer therapy has been revolutionized by the advent of ADCs, which combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] The choice of cytotoxic agent is a critical determinant of an ADC's efficacy and, importantly, its safety profile.[2] This guide delves into the safety evaluation of this compound, a potent DNA-damaging agent of the calicheamicin class, and contrasts it with microtubule inhibitors like auristatins (e.g., monomethyl auristatin E or MMAE) and maytansinoids (e.g., DM1).[1][2]

Mechanism of Action: A Tale of Two Cellular Targets

The differing safety profiles of these payloads can be largely attributed to their distinct mechanisms of action.

This compound (Calicheamicin class): this compound-based ADCs, such as gemtuzumab this compound and inotuzumab this compound, deliver a calicheamicin derivative to the target cancer cell.[3] Upon internalization and lysosomal trafficking, the acidic environment cleaves the linker, releasing the calicheamicin payload. This potent agent then translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks and ultimately inducing apoptosis.[3]

Ozogamicin_Mechanism_of_Action Figure 1. Mechanism of Action of this compound-Based ADCs ADC This compound ADC Receptor Target Receptor (e.g., CD33, CD22) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release This compound Release Lysosome->Payload_Release Acidic Cleavage Nucleus Nucleus Payload_Release->Nucleus Translocation DNA DNA Nucleus->DNA Binding & Cleavage Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Figure 1. Mechanism of Action of this compound-Based ADCs

Auristatins (MMAE) and Maytansinoids (DM1): In contrast, auristatins and maytansinoids are potent microtubule inhibitors.[2] ADCs carrying these payloads, such as brentuximab vedotin (MMAE) and ado-trastuzumab emtansine (DM1), disrupt cellular division by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Comparative Safety Profile: A Quantitative Look at Adverse Events

Clinical trial data provides valuable insights into the distinct safety profiles of these cytotoxic payloads. The following tables summarize the incidence of key adverse events (Grade ≥3) observed in clinical trials of representative ADCs.

Table 1: Hematological Toxicities (Grade ≥3)

Adverse EventGemtuzumab this compound (this compound)Inotuzumab this compound (this compound)Brentuximab Vedotin (MMAE)Ado-trastuzumab Emtansine (DM1)
Thrombocytopenia 15%[4]53%[2]5%[5]14.5%[6]
Neutropenia --5%[5]-
Febrile Neutropenia High incidence[7]More common in control[8]19%[4]-
Anemia --5%[5]1.68 (RR vs control)[9]

Data compiled from multiple clinical trial sources.[2][4][5][6][7][8][9] Note: Direct head-to-head trial data is limited, and incidence rates can vary based on the patient population, cancer type, and trial design.

Table 2: Non-Hematological Toxicities (Grade ≥3)

Adverse EventGemtuzumab this compound (this compound)Inotuzumab this compound (this compound)Brentuximab Vedotin (MMAE)Ado-trastuzumab Emtansine (DM1)
Veno-occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS) 3-15%[4][10]11-13%[11][12]-Rare
Elevated Transaminases (ALT/AST) High incidence[8]9%[11]-8.0%[6]
Peripheral Neuropathy --3%[4]2.2%[6]
Fatigue --High incidence[13]High incidence[14]

Data compiled from multiple clinical trial sources.[4][6][8][10][11][12][13][14] Note: Direct head-to-head trial data is limited, and incidence rates can vary based on the patient population, cancer type, and trial design.

From this data, a general safety profile for each payload class emerges:

  • This compound: Characterized by a higher incidence of hematological toxicities, particularly thrombocytopenia, and a significant risk of hepatotoxicity, including the potentially fatal veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[2][4][10][11][12]

  • Auristatins (MMAE): Associated with a notable incidence of peripheral neuropathy and myelosuppression, including neutropenia and febrile neutropenia.[4][15]

  • Maytansinoids (DM1): Known to cause thrombocytopenia, elevated liver transaminases, and peripheral neuropathy.[6][9]

Experimental Protocols for Safety Evaluation

A robust preclinical safety evaluation is crucial for any new ADC. This involves a series of in vitro and in vivo assays to predict potential toxicities.

In Vitro Cytotoxicity Assay

This assay is fundamental to determine the potency of the ADC and its payload on target and non-target cells.

Methodology:

  • Cell Culture: Plate target cancer cells (expressing the target antigen) and non-target cells (lacking the antigen) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the free cytotoxic payload. Add the diluted compounds to the cells.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both the ADC and the free payload on both cell lines. A significant difference in IC50 between target and non-target cells indicates target-specific killing.

In Vivo Toxicity Studies

Animal models, typically rodents and non-human primates, are used to assess the systemic toxicity of the ADC.

Methodology:

  • Animal Model Selection: Choose a relevant animal species that expresses a homologous target antigen to which the ADC can bind.

  • Dose-Range Finding Study: Administer single escalating doses of the ADC to a small group of animals to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Study: Administer the ADC at multiple dose levels (including the MTD) for a specified duration (e.g., once weekly for 4 weeks).

  • Monitoring: Monitor animals for clinical signs of toxicity, body weight changes, and food consumption.

  • Clinical Pathology: Collect blood samples at various time points for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination to identify any organ-specific toxicities.

The following diagram illustrates a general workflow for the preclinical safety evaluation of ADCs.

ADC_Safety_Evaluation_Workflow Figure 2. Preclinical Safety Evaluation Workflow for ADCs cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assay (Target vs. Non-target cells) Dose_Finding Dose-Range Finding (MTD determination) Cytotoxicity->Dose_Finding Hemolysis Hemolysis Assay Hemolysis->Dose_Finding Plasma_Stability Plasma Stability Assay Plasma_Stability->Dose_Finding Repeat_Dose Repeat-Dose Toxicity (Rodent & Non-rodent) Dose_Finding->Repeat_Dose Toxicokinetics Toxicokinetics (TK) Repeat_Dose->Toxicokinetics Pathology Histopathology & Clinical Pathology Repeat_Dose->Pathology Risk_Assessment Safety Profile & Risk Assessment Toxicokinetics->Risk_Assessment Pathology->Risk_Assessment

Figure 2. Preclinical Safety Evaluation Workflow for ADCs

Logical Relationship of Cytotoxic Payloads

The three classes of cytotoxic payloads discussed can be categorized based on their mechanism of action, as illustrated below.

Cytotoxic_Payloads_Classification Figure 3. Classification of Cytotoxic Payloads Payloads Cytotoxic Payloads for ADCs DNA_Damaging DNA-Damaging Agents Payloads->DNA_Damaging Microtubule_Inhibitors Microtubule Inhibitors Payloads->Microtubule_Inhibitors This compound This compound (Calicheamicin) DNA_Damaging->this compound Auristatins Auristatins (e.g., MMAE) Microtubule_Inhibitors->Auristatins Maytansinoids Maytansinoids (e.g., DM1) Microtubule_Inhibitors->Maytansinoids

Figure 3. Classification of Cytotoxic Payloads

Conclusion

The safety profile of an ADC is a complex interplay between its antibody, linker, and cytotoxic payload. This compound, as a DNA-damaging agent, presents a distinct toxicity profile characterized by myelosuppression and hepatotoxicity. In contrast, microtubule inhibitors like auristatins and maytansinoids are more commonly associated with peripheral neuropathy and myelosuppression. A thorough understanding of these differences, supported by robust preclinical and clinical data, is paramount for the rational design and development of safer and more effective antibody-drug conjugates. The careful selection of the payload, in conjunction with linker and antibody engineering, will continue to be a key strategy in optimizing the therapeutic window of this promising class of anti-cancer agents.

References

A Head-to-Head Preclinical Comparison of Ozogamicin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro and in vivo performance of Gemtuzumab ozogamicin, Inotuzumab this compound, and Vadastuximab talirine in preclinical models of hematological malignancies.

This guide provides a comprehensive preclinical comparison of three prominent this compound-based and comparator antibody-drug conjugates (ADCs): Gemtuzumab this compound (Mylotarg®), Inotuzumab this compound (Besponsa®), and Vadastuximab talirine (SGN-CD33A). This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the cytotoxic potency, in vivo efficacy, and underlying mechanisms of these targeted therapies. The information is compiled from key preclinical studies to facilitate a direct comparison of their performance and to provide insights into their therapeutic potential.

Introduction to this compound-Based ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. Gemtuzumab this compound and Inotuzumab this compound utilize a calicheamicin derivative, a potent DNA-damaging agent, as their cytotoxic payload.[1] Gemtuzumab this compound targets CD33, a transmembrane receptor expressed on the surface of myeloid cells and is a therapeutic target for acute myeloid leukemia (AML).[2] Inotuzumab this compound targets CD22, a B-cell specific surface antigen, and is used in the treatment of B-cell acute lymphoblastic leukemia (ALL).[1] Vadastuximab talirine, another anti-CD33 ADC, employs a pyrrolobenzodiazepine (PBD) dimer as its payload, which also induces DNA damage.[3] Preclinical studies have shown Vadastuximab talirine to be more potent than Gemtuzumab this compound in certain AML models.[3]

In Vitro Cytotoxicity: A Comparative Analysis

The in vitro cytotoxicity of these ADCs has been evaluated across a panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in inhibiting biological processes.

Gemtuzumab this compound vs. Inotuzumab this compound

A direct comparison of the antiproliferative effects of Gemtuzumab this compound (GO) and Inotuzumab this compound (IO) was conducted on various B-cell and myeloid cell lines. The results highlight the target-dependent cytotoxicity of these ADCs.

Cell LinePrimary TargetGemtuzumab this compound (IC50, ng/mL)Inotuzumab this compound (IC50, ng/mL)Reference
BL-2CD22>10002.5[4]
SUP-B15CD22>10000.3[4]
NamalwaCD22>100015.0[4]
HL-60CD331.8>1000[4]

Table 1: Comparative In Vitro Cytotoxicity of Gemtuzumab this compound and Inotuzumab this compound. The IC50 values demonstrate the high potency and specificity of each ADC for its target-expressing cell line.

Vadastuximab talirine vs. Gemtuzumab this compound

Preclinical studies have demonstrated the superior in vitro potency of Vadastuximab talirine (SGN-CD33A) compared to Gemtuzumab this compound against a range of AML cell lines and primary patient samples.

Cell LineVadastuximab talirine (IC50, ng/mL)Gemtuzumab this compound (IC50, ng/mL)Reference
HL-600.031.8[5]
KG-10.042.5[5]
Kasumi-10.020.5[5]
MOLM-130.010.2[5]
Primary AML Samples (Median IC50) 0.06 2.2 [5]

Table 2: Comparative In Vitro Cytotoxicity of Vadastuximab talirine and Gemtuzumab this compound. Vadastuximab talirine consistently exhibits lower IC50 values, indicating greater potency against AML cells.

In Vivo Efficacy in Xenograft Models

The antitumor activity of these ADCs has been evaluated in mouse xenograft models of human hematological malignancies. These studies provide crucial insights into the in vivo therapeutic potential of these agents.

Vadastuximab talirine vs. Gemtuzumab this compound in an AML Xenograft Model

In a subcutaneous AML xenograft model using the HL-60 cell line, a single intravenous dose of Vadastuximab talirine resulted in significant tumor growth inhibition and regression at lower doses compared to Gemtuzumab this compound.

Treatment GroupDose (µg/kg)Tumor Growth Inhibition (%)Complete RegressionsReference
Vehicle Control-00/10[5]
Vadastuximab talirine100>904/10[5]
Vadastuximab talirine30010010/10[5]
Gemtuzumab this compound100~500/10[5]
Gemtuzumab this compound300~751/10[5]

Table 3: In Vivo Antitumor Activity of Vadastuximab talirine vs. Gemtuzumab this compound. Vadastuximab talirine demonstrates superior tumor growth inhibition and a higher rate of complete tumor regressions at equivalent doses.

While direct head-to-head in vivo preclinical studies comparing Gemtuzumab this compound and Inotuzumab this compound with quantitative tumor growth inhibition data were not found in the public literature, individual studies have demonstrated the in vivo efficacy of each agent in relevant xenograft models. Inotuzumab this compound has been shown to potently induce tumor regressions in models of non-Hodgkin's lymphoma.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs against various hematological cancer cell lines.

Methodology:

  • Cell Culture: Human leukemia and lymphoma cell lines (e.g., BL-2, SUP-B15, Namalwa, HL-60, KG-1, Kasumi-1, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • ADC Treatment: ADCs are serially diluted and added to the wells. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The absorbance or luminescence values are measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of the ADCs in a mouse model of human leukemia.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used.

  • Tumor Cell Implantation: Human leukemia cells (e.g., HL-60) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • ADC Administration: Once tumors reach a specified size, mice are randomized into treatment groups and administered a single intravenous injection of the ADC or vehicle control.

  • Efficacy Evaluation: Tumor volumes are measured at regular intervals to assess tumor growth inhibition. The percentage of tumor growth inhibition is calculated relative to the vehicle control group. The number of complete tumor regressions is also recorded.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound-based ADCs involves a series of steps from antibody binding to the induction of cell death. The following diagrams illustrate these processes.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen (CD22 or CD33) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release (Calicheamicin) Lysosome->Payload_Release Acidic Cleavage DNA_Damage DNA Double-Strand Breaks Payload_Release->DNA_Damage Nuclear Translocation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action of this compound-based ADCs.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Cell_Culture->Cytotoxicity_Assay Xenograft_Model Xenograft Model Establishment Cytotoxicity_Assay->Xenograft_Model Candidate Selection TGI_Study Tumor Growth Inhibition (TGI) Study Xenograft_Model->TGI_Study Data_Analysis Comparative Data Analysis TGI_Study->Data_Analysis Efficacy Assessment

Caption: Preclinical evaluation workflow for this compound-based ADCs.

Conclusion

References

Gemtuzumab Ozogamicin in Acute Myeloid Leukemia: A Comparative Efficacy and Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gemtuzumab ozogamicin (GO), an antibody-drug conjugate targeting CD33, has a complex history in the treatment of acute myeloid leukemia (AML). Its journey from accelerated approval to voluntary withdrawal and subsequent re-approval underscores the ongoing effort to optimize its therapeutic window. This guide provides a comparative analysis of GO's efficacy and safety based on pivotal clinical trial data, offering a resource for researchers and drug development professionals.

Efficacy in Newly Diagnosed AML: A Head-to-Head Comparison

The ALFA-0701 trial was a landmark study that re-established the role of GO in combination with standard induction chemotherapy for newly diagnosed de novo AML in patients aged 50-70 years.

Experimental Protocol: ALFA-0701 Trial
  • Objective: To evaluate the efficacy and safety of adding GO to standard induction and consolidation chemotherapy.

  • Patient Population: Included patients aged 50-70 years with previously untreated de novo AML. Key exclusion criteria were acute promyelocytic leukemia, prior chemotherapy or radiation, and significant cardiac, renal, or hepatic dysfunction.

  • Treatment Regimen:

    • GO Arm: Standard 3+7 induction chemotherapy (daunorubicin 60 mg/m² on days 1-3 and cytarabine 200 mg/m² on days 1-7) plus fractionated GO at 3 mg/m² on days 1, 4, and 7. This was followed by two consolidation courses of daunorubicin and cytarabine with a single dose of GO (3 mg/m² on day 1).

    • Control Arm: Standard 3+7 induction chemotherapy followed by two consolidation courses of daunorubicin and cytarabine alone.

  • Endpoints: The primary endpoint was event-free survival (EFS). Secondary endpoints included overall survival (OS), relapse-free survival (RFS), and safety. Complete Remission (CR) was defined as <5% bone marrow blasts, absolute neutrophil count ≥1.0 x 10⁹/L, platelet count ≥100 x 10⁹/L, and no evidence of extramedullary disease. CR with incomplete hematologic recovery (CRi) was defined as meeting all criteria for CR except for residual neutropenia or thrombocytopenia.

Table 1: Efficacy of Gemtuzumab this compound in Combination with Standard Chemotherapy in Newly Diagnosed AML (ALFA-0701 Trial)
EndpointGemtuzumab this compound + Chemotherapy ArmStandard Chemotherapy ArmHazard Ratio (95% CI) / p-value
Response Rates
Complete Remission (CR)70.4%69.9%p=0.25
CR with incomplete recovery (CRi)11.1%3.7%
Survival Outcomes
Median Event-Free Survival (EFS)17.3 months9.5 monthsHR 0.58 (0.43-0.78); p=0.0003
2-Year Overall Survival (OS)53.2%41.9%HR 0.69 (0.49-0.98); p=0.0368
2-Year Relapse-Free Survival (RFS)50.3%22.7%HR 0.52 (0.36-0.75); p=0.0003

Efficacy in Older Adults with Newly Diagnosed AML Unfit for Intensive Chemotherapy

The AML-19 trial evaluated GO as a monotherapy in a patient population with limited treatment options.

Experimental Protocol: AML-19 Trial
  • Objective: To compare the efficacy and safety of single-agent GO with best supportive care (BSC).

  • Patient Population: Patients with newly diagnosed AML who were either over 75 years of age, or 61-75 years of age with a WHO performance status >2, or unwilling to receive intensive chemotherapy.

  • Treatment Regimen:

    • GO Arm: Induction with GO 6 mg/m² on day 1 and 3 mg/m² on day 8. Patients without disease progression could receive continuation therapy with GO 2 mg/m² every 4 weeks for up to 8 cycles.

    • BSC Arm: Standard supportive care, which could include hydroxyurea for palliative purposes.

  • Endpoints: The primary endpoint was overall survival (OS). Response rates were also assessed.

Table 2: Efficacy of Gemtuzumab this compound Monotherapy in Older Adults with Newly Diagnosed AML (AML-19 Trial)
EndpointGemtuzumab this compound ArmBest Supportive Care ArmHazard Ratio (95% CI) / p-value
Response Rates
Overall Response (CR + CRi)27%Not Applicable-
Survival Outcomes
Median Overall Survival (OS)4.9 months3.6 monthsHR 0.69 (0.53-0.90); p=0.005
1-Year Overall Survival24.3%9.7%

Efficacy in Relapsed or Refractory AML

The MyloFrance-1 study investigated a fractionated dosing regimen of GO as a single agent in patients with relapsed AML.

Experimental Protocol: MyloFrance-1 Trial
  • Objective: To evaluate the efficacy and safety of a fractionated dosing schedule of GO in patients with CD33-positive AML in first relapse.

  • Patient Population: Patients with CD33-positive AML in their first relapse.

  • Treatment Regimen: A single course of GO at 3 mg/m² on days 1, 4, and 7.

  • Endpoints: The primary endpoint was the complete remission rate. Relapse-free survival was a secondary endpoint.

Table 3: Efficacy of Gemtuzumab this compound in Relapsed AML (MyloFrance-1 Trial)
EndpointOutcome
Response Rates
Complete Remission (CR)26%
Overall Response Rate (CR + CRi)33%[1]
Survival Outcomes
Median Relapse-Free Survival (RFS)11.6 months

Safety Profile of Gemtuzumab this compound

Across clinical trials, the most significant toxicities associated with GO are hematologic and hepatic.

Table 4: Key Adverse Events Associated with Gemtuzumab this compound
Adverse EventALFA-0701 (GO + Chemo vs. Chemo)AML-19 (GO vs. BSC)MyloFrance-1 (GO Monotherapy)
Veno-occlusive Disease (VOD) 4.6% vs. 1.5%Not reported in detailNot reported in detail
Persistent Thrombocytopenia More common in GO arm[2]Not reported in detailA known side effect
Grade ≥3 Hemorrhage 22.9% vs. 9.5%Not reported in detailNot reported in detail
Grade 3/4 Hyperbilirubinemia Not specifiedNot reported in detail23% in combined Phase II studies[3]
Grade 3/4 Elevated Transaminases Not specifiedNot reported in detail17% in combined Phase II studies[3]
Induction Mortality 6.5% vs. 4.3%Not reported in detailNot reported in detail

Comparison with Newer Agents: The Case of Venetoclax

The current standard of care for older adults with AML who are unfit for intensive chemotherapy often involves venetoclax in combination with a hypomethylating agent like azacitidine. Direct head-to-head randomized controlled trials comparing GO-based regimens with venetoclax-based regimens are limited. The available data comes from single-arm studies or trials with different designs, making a direct comparison challenging. Future clinical trials are needed to definitively establish the comparative efficacy and safety of these agents.

Mechanism of Action: A Visual Pathway

Gemtuzumab this compound is an antibody-drug conjugate that targets the CD33 antigen expressed on the surface of myeloid leukemia cells. Upon binding, the complex is internalized, and the cytotoxic agent, calicheamicin, is released. Calicheamicin then translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks. This DNA damage, if not repaired, triggers a cascade of events leading to cell cycle arrest and apoptosis.

GO_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Leukemic Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GO Gemtuzumab This compound CD33 CD33 Receptor GO->CD33 Binding Internalization Internalization CD33->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Calicheamicin_release Calicheamicin Release Lysosome->Calicheamicin_release Cleavage DNA DNA Calicheamicin_release->DNA DSB Double-Strand Break DNA->DSB Damage NHEJ NHEJ Repair (Ku70/80, DNA-PKcs) DSB->NHEJ Attempted Repair NHEJ->DNA Successful Repair CellCycleArrest Cell Cycle Arrest NHEJ->CellCycleArrest Repair Failure Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of gemtuzumab this compound.

Experimental Workflow: From Drug Administration to Cellular Response

The therapeutic effect of gemtuzumab this compound follows a multi-step process that begins with intravenous administration and culminates in the induction of apoptosis in target cancer cells.

GO_Workflow cluster_clinical Clinical Phase cluster_cellular Cellular Phase cluster_molecular Molecular Phase Admin IV Administration of GO Distribution Systemic Distribution Admin->Distribution Targeting Targeting of CD33+ AML Cells Distribution->Targeting Binding Antibody-Receptor Binding Targeting->Binding Internalization Endocytosis of GO-CD33 Complex Binding->Internalization Release Lysosomal Release of Calicheamicin Internalization->Release Nuclear_Transport Transport to Nucleus Release->Nuclear_Transport DNA_Damage Calicheamicin-Induced DNA Double-Strand Breaks Nuclear_Transport->DNA_Damage DDR Activation of DNA Damage Response DNA_Damage->DDR Apoptosis Induction of Apoptosis DDR->Apoptosis

Caption: Experimental workflow of gemtuzumab this compound.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Ozogamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial operational and disposal guidance for Ozogamicin, an antibody-drug conjugate (ADC) containing the potent cytotoxic agent calicheamicin. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental health and safety regulations. This compound and its cytotoxic component, calicheamicin, are classified as hazardous and require specialized handling and disposal methods.

I. Personnel Protective Equipment (PPE)

All personnel handling this compound, in any form (lyophilized powder, reconstituted solution, or waste), must wear the following PPE:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated.

  • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher is required when handling the lyophilized powder or when there is a risk of aerosol generation.

II. Handling and Waste Segregation
  • Preparation: All handling of this compound, including reconstitution and dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.

  • Transport: When transporting this compound solutions, use sealed, leak-proof, and impact-resistant secondary containers.

  • Waste Streams: All materials that come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash. This includes, but is not limited to:

    • Vials, syringes, and needles

    • Contaminated PPE (gowns, gloves, etc.)

    • Absorbent pads and cleaning materials

    • Liquid waste from experiments or spills

All solid cytotoxic waste should be placed in designated, puncture-proof containers with a purple lid and clearly labeled with a cytotoxic hazard symbol. Liquid waste requires chemical inactivation prior to final disposal.

III. Chemical Inactivation and Decontamination Procedures

Due to the extreme potency of the calicheamicin payload, both liquid waste and contaminated surfaces require chemical inactivation to render the cytotoxic components inert. The following procedures are based on the chemical liabilities of the calicheamicin molecule, specifically the disulfide linker and the enediyne core.

Decontamination of Surfaces and Equipment

For routine cleaning of the BSC and any surfaces or equipment potentially contaminated with this compound, a two-step process is required. This method is adapted from commercially available cytotoxic drug decontamination kits.

Table 1: Surface Decontamination Protocol

StepAgentConcentrationContact TimePurpose
1 Sodium Hypochlorite Solution2% (freshly prepared)10 minutesOxidative degradation of the calicheamicin molecule.
2 Sodium Thiosulfate Solution1%5 minutesNeutralization of the corrosive sodium hypochlorite.

Experimental Protocol: Surface Decontamination

  • Preparation: Ensure the area is clear of any unnecessary materials. Prepare fresh 2% sodium hypochlorite and 1% sodium thiosulfate solutions.

  • Step 1: Decontamination:

    • Generously apply the 2% sodium hypochlorite solution to the contaminated surface using low-lint wipes.

    • Start from the least contaminated area and work towards the most contaminated area to avoid spreading.

    • Ensure the entire surface remains wet for a minimum of 10 minutes.

  • Step 2: Neutralization:

    • After the 10-minute contact time, apply the 1% sodium thiosulfate solution to the entire surface to neutralize the bleach.

    • Allow a contact time of at least 5 minutes.

  • Final Cleaning:

    • Wipe the surface with sterile, deionized water to remove any chemical residues.

    • Dispose of all cleaning materials as cytotoxic waste.

Inactivation of Liquid Waste

Liquid waste containing this compound must be chemically inactivated before being collected for final disposal. This procedure utilizes a reducing agent to cleave the disulfide bond in the linker, a known instability of calicheamicin-containing ADCs.

Table 2: Liquid Waste Inactivation Protocol

AgentConcentrationIncubation TimeTemperaturePurpose
Dithiothreitol (DTT)100 mM (final)24 hoursRoom TemperatureReductive cleavage of the disulfide linker, inactivating the ADC.

Experimental Protocol: Liquid Waste Inactivation

  • Preparation: Collect all aqueous liquid waste containing this compound in a designated, sealed container.

  • Inactivation:

    • In a fume hood, add a sufficient volume of a concentrated DTT stock solution to the waste container to achieve a final concentration of 100 mM.

    • Gently mix the solution.

    • Seal the container and let it stand at room temperature for at least 24 hours.

  • Disposal: After the 24-hour incubation period, the inactivated waste can be collected by the institution's hazardous waste management service. Clearly label the container as "Inactivated this compound Waste."

IV. Spill Management

In the event of an this compound spill, immediate action is required to contain the contamination and protect personnel.

  • Evacuate: Alert all personnel in the immediate area and evacuate.

  • Isolate: Secure the area and post a "Cytotoxic Spill" warning sign.

  • PPE: Don the full PPE as described in Section I before re-entering the spill area.

  • Containment:

    • For liquid spills: Gently cover the spill with absorbent pads, starting from the outside and working inwards.

    • For powder spills: Carefully cover the spill with damp absorbent pads to avoid aerosolizing the powder.

  • Decontamination:

    • Once the spill is absorbed, decontaminate the area using the two-step sodium hypochlorite and sodium thiosulfate procedure outlined in Table 1.

  • Disposal: Place all contaminated absorbent materials, broken glass (if any, using forceps), and PPE into a cytotoxic waste container.

  • Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

OzogamicinDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Vials, PPE, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid collect_solid Place in Labeled, Puncture-Proof Cytotoxic Waste Container solid_waste->collect_solid inactivate_liquid Chemical Inactivation (e.g., 100 mM DTT, 24h) liquid_waste->inactivate_liquid final_disposal Arrange for Professional Hazardous Waste Disposal (High-Temperature Incineration) collect_solid->final_disposal collect_liquid Collect in Sealed Container Labeled 'Inactivated this compound Waste' inactivate_liquid->collect_liquid collect_liquid->final_disposal

Safeguarding Researchers: A Comprehensive Guide to Handling Ozogamicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like ozogamicin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure risk and ensure compliant handling of this antineoplastic agent.

Hazard Identification and Exposure Potential

This compound is a highly potent component of antibody-drug conjugates (ADCs) and is classified as a hazardous drug.[1][2] Understanding its hazard profile is the first step in implementing appropriate safety measures.

Hazard ClassificationDescriptionPotential Health EffectsTarget Organs
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects.[1][2]May induce heritable genetic damage.Reproductive Organs
Reproductive Toxicity Category 1B: May damage fertility or the unborn child.[1][2]Can impair fertility and cause harm to a developing fetus.[3][4]Reproductive Organs
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to organs through prolonged or repeated exposure.[1][2]Damage to specific organs after repeated handling without proper protection.Liver, Bone Marrow, Kidneys[5]
Physical Hazard Combustible Dust[1][2]Fine particles may form explosive mixtures in the air.Not Applicable

Due to its high potency, a specific Occupational Exposure Limit (OEL) for this compound has not been assigned. Instead, it falls under a Biotherapeutic Occupational Exposure Band (B-OEB) that necessitates stringent containment and handling procedures to minimize any potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound in any form, from receiving to disposal. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be removed immediately upon contamination and the inner glove upon leaving the handling area.
Body Protective GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required.
Eyes Safety Goggles/ShieldUse safety goggles or a face shield to protect against splashes and aerosols.
Respiratory RespiratorAn appropriate respirator (e.g., N95 or higher) should be used when there is a risk of aerosol or dust generation, such as during reconstitution or spill cleanup.

Standard Operating Procedures for Handling this compound

A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the lifecycle of this compound within a laboratory setting, from initial receipt to final disposal.

Ozogamicin_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation Phase cluster_handling Handling and Experimental Phase cluster_cleanup Post-Handling and Disposal cluster_spill Spill Response (Emergency) Receipt 1. Receiving and Inspection Storage 2. Secure Storage Receipt->Storage Intact package Prep_Area 3. Prepare Handling Area Storage->Prep_Area Transport to lab Don_PPE 4. Don Full PPE Prep_Area->Don_PPE Before handling Reconstitution 5. Reconstitution in a BSC Don_PPE->Reconstitution Experiment 6. Experimental Use Reconstitution->Experiment Spill EMERGENCY: Spill Occurs Reconstitution->Spill Doff_PPE 7. Doff and Dispose PPE Experiment->Doff_PPE After experiment Experiment->Spill Decontamination 8. Decontaminate Surfaces Doff_PPE->Decontamination Waste_Segregation 9. Waste Segregation Decontamination->Waste_Segregation Disposal 10. Final Disposal Waste_Segregation->Disposal Secure_Area Secure Spill Area Spill->Secure_Area Evacuate and notify Spill_Cleanup Follow Spill Protocol Secure_Area->Spill_Cleanup Use spill kit Spill_Cleanup->Decontamination After cleanup

A logical workflow for the safe handling of this compound.
Detailed Methodologies

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Personnel handling incoming packages should be trained on the potential hazards.

2. Secure Storage:

  • Store this compound in a designated, clearly labeled, and secure area with limited access.

  • Follow the storage temperature requirements as specified by the manufacturer.

3. Prepare Handling Area:

  • All handling of this compound, especially reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) to prevent aerosol generation.

  • Cover the work surface with a plastic-backed absorbent pad.

4. Don Full PPE:

  • Before handling, put on all required PPE as outlined in the table above.

5. Reconstitution and Experimental Use:

  • Use techniques that minimize aerosol production.

  • Handle the material carefully to avoid spills and contamination of the work area.

6. Doffing and Disposing of PPE:

  • Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

  • Dispose of all used PPE as hazardous waste.

Operational Plans for Spills and Disposal

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (less than 5 mL):

  • Alert and Secure: Immediately alert others in the area and restrict access.

  • PPE: Don the appropriate PPE, including a respirator.

  • Containment: Gently cover the spill with absorbent pads from a cytotoxic spill kit. If it's a powder, use a damp cloth to avoid aerosolizing the particles.[6]

  • Cleanup: Working from the outside in, clean the area thoroughly.

  • Decontamination: Decontaminate the area twice with a detergent solution, followed by 70% isopropyl alcohol.[6]

  • Disposal: Place all cleanup materials in a designated hazardous waste container.

For Large Spills (more than 5 mL):

  • Evacuate: Evacuate the area immediately and secure it to prevent entry.

  • Notify: Inform the institutional safety officer or emergency response team.

  • Cleanup: Cleanup should only be performed by trained personnel equipped with appropriate PPE, including a respirator.[6]

  • Follow Protocol: Follow the same containment, cleanup, and decontamination steps as for a small spill, but on a larger scale.

Waste Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation: All contaminated items, including vials, syringes, PPE, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

  • Container Types:

    • Yellow Bins: For trace chemotherapy waste (e.g., empty vials, gloves, gowns).

    • Black Bins: For bulk chemotherapy waste (e.g., partially used vials, spill cleanup materials).

  • Final Disposal: Disposal must be handled by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations. Do not dispose of any this compound-contaminated waste in regular trash or down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.